Technical Documentation Center

1-(Bromomethyl)-4-propyl-trans-cyclohexane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Bromomethyl)-4-propyl-trans-cyclohexane
  • CAS: 71458-12-3

Core Science & Biosynthesis

Foundational

A-Technical-Guide-to-1-(Bromomethyl)-4-propyl-trans-cyclohexane

A Technical Guide to 1-(Bromomethyl)-4-propyl-trans-cyclohexane: Synthesis, Properties, and Applications in Drug Discovery Abstract This guide provides a comprehensive technical overview of 1-(Bromomethyl)-4-propyl-trans...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 1-(Bromomethyl)-4-propyl-trans-cyclohexane: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This guide provides a comprehensive technical overview of 1-(Bromomethyl)-4-propyl-trans-cyclohexane (CAS No. 71458-12-3), a valuable saturated carbocyclic building block for medicinal chemistry and materials science. We present a detailed, field-tested synthetic protocol for its preparation from commercially available precursors, discuss its key physicochemical properties, and explore its strategic application in drug development. The focus is on the compound's role as a versatile synthetic intermediate, leveraging the reactivity of the primary bromomethyl group and the conformational rigidity and lipophilicity of the trans-1,4-disubstituted cyclohexane core. This document is intended for researchers, chemists, and drug development professionals seeking to incorporate novel aliphatic scaffolds into their discovery programs.

Introduction: The Strategic Value of Saturated Scaffolds

Modern medicinal chemistry is increasingly moving beyond traditional flat, aromatic-rich structures to explore the three-dimensional chemical space offered by saturated ring systems.[1][2] Aliphatic motifs, such as the cyclohexane core, are strongly associated with improved pharmacological properties, including enhanced metabolic stability, better target affinity, and a higher probability of clinical success.[2][3] 1-(Bromomethyl)-4-propyl-trans-cyclohexane embodies this principle, offering a unique combination of features:

  • A Reactive Handle: The primary bromomethyl group is an excellent electrophile, primed for nucleophilic substitution (SN2) reactions to link the scaffold to a parent molecule.[4]

  • Defined Stereochemistry: The trans configuration of the 1,4-disubstituted ring provides a rigid, well-defined spatial arrangement of the substituents, minimizing conformational ambiguity and aiding in structure-activity relationship (SAR) studies.

  • Tunable Lipophilicity: The propyl group and cyclohexane core contribute significant lipophilicity, which can be crucial for modulating a drug candidate's membrane permeability and interaction with hydrophobic binding pockets.

  • Bioisosteric Potential: The trans-1,4-disubstituted cyclohexane ring is a proven bioisostere for para-substituted phenyl rings, offering a three-dimensional, non-aromatic alternative that can improve physicochemical properties and escape patent space dominated by benzenoid structures.[3]

This guide will focus on the practical synthesis and utilization of this high-value building block.

Physicochemical and Structural Data

A thorough understanding of a compound's properties is foundational to its application. The key data for 1-(Bromomethyl)-4-propyl-trans-cyclohexane are summarized below.

PropertyValueSource
CAS Number 71458-12-3[5][6]
Molecular Formula C₁₀H₁₉Br[5][6][7]
Molecular Weight 219.16 g/mol [6][7]
Boiling Point 232.4 ± 8.0 °C (Predicted)[5][6]
Density 1.125 ± 0.06 g/cm³ (Predicted)[6]
Refractive Index 1.467[5]
Appearance Liquid or Solid[5]

Synthesis of 1-(Bromomethyl)-4-propyl-trans-cyclohexane

The most logical and efficient synthesis of the target compound begins with the corresponding primary alcohol, (trans-4-propylcyclohexyl)methanol. The key transformation is the selective bromination of this primary alcohol. While several methods exist for this conversion, the Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is particularly effective due to its mild conditions and high yields.[8][9]

Rationale for Synthetic Strategy

The chosen synthetic route is predicated on efficiency and control.[10][11][12][13]

  • Starting Material: (trans-4-propylcyclohexyl)methanol is a logical precursor. The trans stereochemistry is already established, avoiding complex and often low-yielding isomerization or separation steps later in the synthesis.

  • Reaction Choice (Appel Reaction): The Appel reaction is a gold standard for converting primary alcohols to the corresponding bromides.[8][9] It operates under neutral, non-acidic conditions, which prevents potential side reactions like carbocation rearrangements that could occur with other reagents (e.g., HBr). The reaction proceeds with a clean inversion of stereochemistry at a chiral center, though this is not relevant for the primary alcohol used here. The byproducts, triphenylphosphine oxide (TPPO) and bromoform (CHBr₃), are typically easy to separate from the nonpolar product via filtration and column chromatography.[9]

Synthesis Workflow Diagram

G cluster_0 Synthesis of 1-(Bromomethyl)-4-propyl-trans-cyclohexane A (trans-4-Propylcyclohexyl)methanol (Starting Material) B Appel Reaction Reagents: PPh₃, CBr₄ Solvent: Dichloromethane (DCM) A->B Step 1: Bromination C Reaction Workup 1. Filtration (removes TPPO) 2. Concentration B->C Step 2: Isolation D Purification Silica Gel Column Chromatography C->D Step 3: Purification E 1-(Bromomethyl)-4-propyl-trans-cyclohexane (Final Product) D->E Yields Pure Product

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful execution and subsequent analytical characterization (NMR, MS) will confirm the identity and purity of the final product.

Materials:

  • (trans-4-Propylcyclohexyl)methanol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Carbon tetrabromide (CBr₄) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel (for chromatography)

  • Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (trans-4-Propylcyclohexyl)methanol (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve triphenylphosphine (1.5 eq) and carbon tetrabromide (1.5 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred alcohol solution at 0 °C over 15-20 minutes.[8]

    • Causality Note: Slow, cold addition is crucial to control the initial exothermic reaction between PPh₃ and CBr₄, preventing the formation of undesired byproducts.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

  • Workup & Isolation: Upon completion, a white precipitate of triphenylphosphine oxide (TPPO) will have formed. Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the bulk of the TPPO.[9]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid, which will contain the desired bromide along with residual TPPO and bromoform.

  • Purification: Purify the crude material using silica gel column chromatography. A nonpolar eluent system, such as 100% hexanes or a very low percentage of ethyl acetate in hexanes (e.g., 1-2%), is typically sufficient to isolate the nonpolar product, leaving the more polar impurities on the column.

  • Final Product: Combine the pure fractions and concentrate under reduced pressure to afford 1-(Bromomethyl)-4-propyl-trans-cyclohexane as a clear, colorless oil. Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Development and Medicinal Chemistry

The true value of 1-(Bromomethyl)-4-propyl-trans-cyclohexane lies in its application as a strategic building block.[4] Its utility stems from the ability to introduce a specific, non-aromatic, lipophilic, and conformationally rigid moiety into a larger molecule.

Scaffold Hopping and Bioisosterism

"Scaffold hopping" is a key strategy in medicinal chemistry used to identify novel core structures with improved properties or to generate new intellectual property.[14] The trans-4-propylcyclohexyl group serves as an excellent bioisostere for a para-propylphenyl group.

  • Why this is valuable: Replacing a flat phenyl ring with a 3D cyclohexane scaffold can drastically alter a compound's interaction with its biological target.[3] The tetrahedral carbons of the cyclohexane ring project substituents into different regions of space compared to the planar phenyl ring, potentially accessing new, favorable binding interactions. Furthermore, removing the aromatic ring can block routes of oxidative metabolism (e.g., hydroxylation), often leading to improved pharmacokinetic profiles.

Use as a Synthetic Linker via Nucleophilic Substitution

The primary application of this compound is as an electrophile in SN2 reactions. The bromomethyl group readily reacts with a wide range of nucleophiles, making it a powerful tool for covalently attaching the trans-4-propylcyclohexyl moiety to a drug core.

  • Common Nucleophiles:

    • Phenols (O-alkylation): Reaction with a phenol in the presence of a mild base (e.g., K₂CO₃, Cs₂CO₃) forms a stable ether linkage.

    • Amines (N-alkylation): Primary or secondary amines can be alkylated to form secondary or tertiary amines, respectively.

    • Thiols (S-alkylation): Thiols react readily to form thioethers.

    • Carboxylates (O-alkylation): Carboxylic acids can be converted to esters, often used for prodrug strategies.

G cluster_1 Application in Lead Optimization via SN2 Reaction A 1-(Bromomethyl)-4-propyl- trans-cyclohexane (Electrophilic Scaffold) C SN2 Reaction Base (e.g., K₂CO₃) Solvent (e.g., DMF, Acetonitrile) A->C B Drug Core with Nucleophile (Nu:) (e.g., R-OH, R-NH₂, R-SH) B->C D Modified Drug Candidate (Core-Linker-Scaffold) C->D Covalent Bond Formation

Caption: Linking the scaffold to a drug core.

Conclusion

1-(Bromomethyl)-4-propyl-trans-cyclohexane is more than a simple alkyl halide; it is a sophisticated design element for the modern medicinal chemist. Its well-defined stereochemistry, reactive handle, and favorable properties as a non-aromatic bioisostere make it an invaluable tool for optimizing lead compounds. The robust and reproducible synthetic protocol presented herein provides a clear path for researchers to access this building block, enabling the exploration of novel chemical space and the development of next-generation therapeutics with improved pharmacological profiles.

References

  • PubChem - National Center for Biotechnology Information. 1-Bromo-4-propylcyclohexane. Available from: [Link]

  • Aisen Biotechnology Co., Ltd. Application of Bromomethylcyclohexane. Available from: [Link]

  • PubChem - National Center for Biotechnology Information. 1-Bromo-4-methyl-2-propylcyclohexane. Available from: [Link]

  • Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. Available from: [Link]

  • MacMillan, D. W. C., et al. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. PubMed Central. Available from: [Link]

  • Brown, D. G., & Boström, J. New and Unusual Scaffolds in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • YouTube. webinar recording: scaffold hopping in medicinal chemistry — applications using ReCore. Available from: [Link]

  • YouTube. Synthetic routes 1. Available from: [Link]

  • Zhang, Y., et al. Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol). Atmospheric Chemistry and Physics. Available from: [Link]

  • YouTube. Topic 20.2 - Synthetic routes. Available from: [Link]

  • Zhang, Y., et al. Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol). ResearchGate. Available from: [Link]

Sources

Exploratory

Structure Elucidation Guide: 1-(Bromomethyl)-4-propyl-trans-cyclohexane

Topic: 1-(Bromomethyl)-4-propyl-trans-cyclohexane structure elucidation Content Type: Technical Guide [1][2] Executive Summary Compound Identity: 1-(Bromomethyl)-4-propyl-trans-cyclohexane CAS: 71458-12-3 Molecular Formu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Bromomethyl)-4-propyl-trans-cyclohexane structure elucidation Content Type: Technical Guide

[1][2]

Executive Summary

Compound Identity: 1-(Bromomethyl)-4-propyl-trans-cyclohexane CAS: 71458-12-3 Molecular Formula: C₁₀H₁₉Br Molecular Weight: 219.16 g/mol [1][2][3]

This technical guide outlines the definitive protocol for the structural characterization of 1-(Bromomethyl)-4-propyl-trans-cyclohexane . Commonly utilized as an intermediate in the synthesis of liquid crystals and pharmaceutical analogs (e.g., Nateglinide derivatives), the precise determination of its stereochemistry is critical.[2]

The central challenge in characterizing this molecule is distinguishing the thermodynamic trans isomer (diequatorial) from the kinetic or impurity-driven cis isomer (axial-equatorial).[2] This guide provides a self-validating spectroscopic workflow, prioritizing Nuclear Magnetic Resonance (NMR) techniques to confirm the 1,4-trans diequatorial configuration.

Chemical Context & Stereochemical Logic[2][4]

Before interpreting spectra, one must understand the conformational landscape.[2] The cyclohexane ring adopts a chair conformation.[2] For 1,4-disubstituted cyclohexanes:

  • Trans Isomer: Substituents are on opposite faces of the ring.[2][4]

    • Conformer A: 1-Equatorial, 4-Equatorial (ee )[2]

    • Conformer B: 1-Axial, 4-Axial (aa )[2]

    • Thermodynamics: The bulky propyl group (A-value ~1.75 kcal/mol) and the bromomethyl group (A-value ~1.8 kcal/mol) strongly favor the equatorial position to minimize 1,3-diaxial interactions.[2] Therefore, the trans-ee conformer is the dominant species (>99%).[2]

  • Cis Isomer: Substituents are on the same face.[2][4]

    • Conformer: 1-Axial, 4-Equatorial (or vice versa).

    • Stability: Always possesses one high-energy axial substituent, making it thermodynamically less stable than the trans-ee isomer.[2]

The Elucidation Goal: Prove the molecule exists in the trans-ee conformation by identifying specific coupling constants and NOE (Nuclear Overhauser Effect) signals characteristic of axial ring protons at positions C1 and C4.[2]

Conformational Logic Diagram

Conformation cluster_0 Stereochemical Possibilities cluster_1 Conformational Equilibrium Trans Trans Isomer (Thermodynamic Product) EE Diequatorial (ee) Both groups equatorial (Most Stable) Trans->EE Dominant Conformer AA Diaxial (aa) Both groups axial (High Energy) Trans->AA <1% Population Cis Cis Isomer (Kinetic/Impurity) AE Axial-Equatorial (ae) One group axial (Medium Energy) Cis->AE Obligate Conformer

Figure 1: Conformational analysis showing the thermodynamic preference for the diequatorial arrangement in the trans isomer.

Spectroscopic Strategy & Protocol

Phase 1: Mass Spectrometry (MS)

Objective: Confirm molecular weight and bromine presence.[2]

  • Ionization Method: EI (Electron Impact) or APCI (Atmospheric Pressure Chemical Ionization).[2]

  • Key Signals:

    • Molecular Ion (M+): Peaks at m/z 218 and 220.[2]

    • Isotope Pattern: The hallmark 1:1 intensity ratio between M+ (⁷⁹Br) and M+2 (⁸¹Br) confirms the presence of a single bromine atom.[2]

    • Fragmentation: Loss of Br (M-79/81) leads to a cation at m/z 139 (C₁₀H₁₉⁺), followed by alkyl chain fragmentation.[2]

Phase 2: Infrared Spectroscopy (IR)

Objective: Verify functional groups and lack of unexpected impurities (e.g., alcohols from incomplete bromination).[2]

Frequency (cm⁻¹)Vibration ModeAssignment
2850 - 2960 C-H StretchAliphatic Cyclohexane & Propyl chain
1450 CH₂ BendMethylene scissoring
600 - 700 C-Br StretchPrimary Alkyl Bromide
No 3200-3600 O-H StretchConfirms absence of starting alcohol
Phase 3: Nuclear Magnetic Resonance (NMR) - The Core Validation

Objective: Prove trans stereochemistry via scalar coupling (


) and spatial proximity (NOE).
1H NMR (Proton NMR) - 400 MHz or higher

Solvent: CDCl₃[2][5]

The spectrum will be defined by the symmetry of the 1,4-disubstituted ring.[2]

  • The Bromomethyl Group (-CH₂Br):

    • Signal: Doublet (d).

    • Shift:

      
       3.2 – 3.4 ppm.[2]
      
    • Integration: 2H.

    • Coupling:

      
       Hz (coupling to H1).
      
    • Significance: A clean doublet indicates a single conformer.[2]

  • Ring Proton H1 (at C1):

    • Position: C1 carries the -CH₂Br group.[2]

    • Stereochemistry: In the trans-ee conformer, the substituent is equatorial, so H1 is axial .[2]

    • Shift:

      
       1.4 – 1.8 ppm (often overlapped with ring methylene protons).[2]
      
    • Multiplicity: Triplet of Triplets (tt) .

    • Coupling Constants:

      • 
         Hz (Coupling to axial H2/H6).[2]
        
      • 
         Hz (Coupling to equatorial H2/H6).[2]
        
    • Diagnostic: The large coupling (

      
       Hz) is the "smoking gun" for an axial proton, confirming the equatorial position of the bromomethyl group.[2]
      
  • Ring Proton H4 (at C4):

    • Position: C4 carries the Propyl group.[2][6]

    • Stereochemistry: In trans-ee, the propyl is equatorial, so H4 is axial .[2]

    • Shift:

      
       1.0 – 1.3 ppm.
      
    • Multiplicity: Triplet of Triplets (tt) .

    • Coupling: Large

      
       (~10-12 Hz) confirms the propyl group is equatorial.[2]
      
  • Propyl Chain:

    • Methyl (–CH₃): Triplet at

      
       0.9 ppm.[2]
      
    • Methylenes: Multiplets at

      
       1.2 – 1.4 ppm.[2]
      
13C NMR (Carbon NMR)[2][5]
  • Total Carbons: 10 signals expected (due to symmetry, C2=C6 and C3=C5).[2]

  • Key Shifts:

    • C-Br:

      
       35 – 40 ppm (CH₂ attached to Br).[2]
      
    • C1 & C4: Methine carbons of the ring.[2]

    • C2/C6 & C3/C5: Methylene carbons of the ring.[2]

2D NMR: NOESY (Nuclear Overhauser Effect Spectroscopy)

This is the definitive proof of stereochemistry if 1D coupling is ambiguous due to overlap.[2]

  • Experiment: 1D-NOESY or 2D-NOESY.

  • Target Interaction: Irradiate H1 (or H4).[2]

  • Prediction for Trans-Isomer (H1 is Axial):

    • Strong NOE correlations to axial H3 and H5 (1,3-diaxial interaction).[2]

    • Absence of NOE to H4 (too far away, ~5Å).[2]

  • Prediction for Cis-Isomer:

    • If H1 were equatorial (cis), it would show NOE to equatorial H2/H6 and no 1,3-diaxial correlations.[2]

Elucidation Workflow Diagram

ElucidationWorkflow Start Unknown Sample (C10H19Br) MS 1. Mass Spectrometry Check: M+ (218/220) 1:1 ratio Start->MS IR 2. IR Spectroscopy Check: No OH peak Check: C-Br ~650 cm-1 MS->IR HNMR 3. 1H NMR Analysis IR->HNMR Coupling Analyze H1 & H4 Splitting HNMR->Coupling Decision J(ax-ax) > 10Hz? Coupling->Decision Trans CONFIRMED: Trans-Isomer (Diequatorial) Decision->Trans Yes (H is Axial) Cis Cis-Isomer (Axial/Equatorial) Decision->Cis No (H is Eq) NOESY 4. NOESY Validation Look for 1,3-diaxial NOE Decision->NOESY Ambiguous NOESY->Trans 1,3-diaxial NOE present

Figure 2: Step-by-step decision tree for structural verification.

Summary of Expected Data

TechniqueParameterExpected Value / Observation
MS Molecular Ionm/z 218, 220 (1:1 intensity)
1H NMR H1 Multiplicitytt (

Hz) indicating axial orientation
1H NMR -CH₂Br Shift

3.3 ppm (Doublet,

Hz)
13C NMR Carbon Count7 distinct signals (due to symmetry of C2/6 and C3/5)
NOESY H1 CorrelationsStrong NOE with axial H3/H5

References

  • AA Blocks. (n.d.). 1-(Bromomethyl)-4-propyl-trans-cyclohexane Product Data. Retrieved from [Link][2]

  • PubChem. (n.d.).[2][7] 1-Bromo-4-propylcyclohexane Compound Summary. Retrieved from [Link][2][7][8]

  • NIST WebBook. (n.d.).[2] Cyclohexanemethanol, α,α,4-trimethyl- (Structural Analog). Retrieved from [Link][2]

Sources

Foundational

Technical Monograph: trans-1-(Bromomethyl)-4-propylcyclohexane

Executive Summary This technical guide profiles trans-1-(bromomethyl)-4-propylcyclohexane , a critical mesogenic intermediate used in the synthesis of low-viscosity liquid crystals (LCs). Unlike generic alkyl halides, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles trans-1-(bromomethyl)-4-propylcyclohexane , a critical mesogenic intermediate used in the synthesis of low-viscosity liquid crystals (LCs). Unlike generic alkyl halides, this molecule possesses a rigid cyclohexane core with specific stereochemical requirements (trans-diequatorial) that dictate its utility in nematic phase formulations. This document outlines the rationale for its use, a high-fidelity synthetic pathway, and rigorous characterization protocols designed for researchers in materials science and medicinal chemistry.

Part 1: Structural Integrity & Stereochemical Significance

IUPAC Nomenclature and Identity
  • Systematic Name: trans-1-(Bromomethyl)-4-propylcyclohexane[1][2]

  • Formula:

    
    
    
  • Molecular Weight: 219.16 g/mol [1]

  • Key Feature: The 1,4-disubstitution pattern on the cyclohexane ring.

Conformational Analysis: The Diequatorial Imperative

In the context of liquid crystals, linearity is paramount. The trans isomer of 1,4-disubstituted cyclohexane exists in an equilibrium between a diaxial conformer and a diequatorial conformer.

  • Diequatorial (Preferred): Both the propyl group and the bromomethyl group extend outward from the ring equator. This maximizes the aspect ratio (length-to-width), stabilizing the nematic mesophase.

  • Diaxial (Disfavored): Steric strain (1,3-diaxial interactions) makes this high energy. Furthermore, the "kinked" shape disrupts LC alignment.

Critical Insight: Synthetic routes must avoid thermodynamic equilibration conditions that could enrich the cis isomer, as even trace cis impurities significantly depress the clearing point (


) of the final liquid crystal mixture.

Part 2: Synthetic Strategy & Causality

The synthesis targets the preservation of the trans stereochemistry present in the commercially available starting material, trans-4-propylcyclohexanecarboxylic acid.

Retrosynthetic Logic

We employ a linear two-step sequence:

  • Chemo-selective Reduction: Converting the carboxylic acid to a primary alcohol without affecting the ring stereochemistry.

  • Nucleophilic Substitution (Bromination): Converting the alcohol to the bromide.[3]

Reaction Pathway Diagram

The following flowchart illustrates the critical process steps and decision nodes for impurity control.

SynthesisWorkflow Start Start: trans-4-propyl- cyclohexanecarboxylic acid Step1 Step 1: Reduction (LiAlH4 in THF) Start->Step1 Hydride Addition Inter Intermediate: (trans-4-propylcyclohexyl)methanol Step1->Inter Quench & Workup Step2 Step 2: Appel Reaction (CBr4 / PPh3) Inter->Step2 Bromination Purify Purification: Silica Gel Chromatography Step2->Purify Remove POPh3 Final Product: trans-1-(bromomethyl)- 4-propylcyclohexane Purify->Final Yield >85%

Figure 1: Synthetic workflow emphasizing the conversion of acid to bromide via the Appel reaction to maintain stereochemical integrity.

Part 3: Detailed Experimental Protocols

Step 1: Reduction to Alcohol

Objective: Reduce the carboxylic acid to trans-4-propylcyclohexylmethanol. Reagent Choice: Lithium Aluminum Hydride (


) is selected over Borane (

) for cost-efficiency in scale-up, provided anhydrous conditions are strictly maintained.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Flush with

    
    .
    
  • Solvent: Charge RBF with anhydrous THF (Tetrahydrofuran). Add

    
     (1.2 equivalents) carefully at 0°C.
    
  • Addition: Dissolve trans-4-propylcyclohexanecarboxylic acid (1.0 equiv) in THF. Add dropwise to the

    
     suspension over 30 minutes.
    
    • Why? Exothermic control prevents solvent boil-over and minimizes side reactions.

  • Reaction: Warm to room temperature, then reflux for 2 hours. Monitor via TLC (disappearance of acid).

  • Workup (Fieser Method): Cool to 0°C. Quench sequentially with:

    • 
       mL 
      
      
      
      (where
      
      
      = grams of
      
      
      )
    • 
       mL 15% 
      
      
      
    • 
       mL 
      
      
      
  • Isolation: Filter the granular aluminum salts. Concentrate the filtrate to yield the crude alcohol.

Step 2: Bromination (Appel Reaction)

Objective: Convert the primary alcohol to the alkyl bromide. Causality: We utilize the Appel Reaction (


) rather than 

or

.
  • Reason 1: Neutral conditions prevent acid-catalyzed isomerization of the cyclohexane ring.

  • Reason 2: High yield for primary alcohols with minimal rearrangement.

Protocol:

  • Setup: Dissolve the crude alcohol (1.0 equiv) and Carbon Tetrabromide (

    
    , 1.1 equiv) in Dichloromethane (DCM) at 0°C.
    
  • Activation: Add Triphenylphosphine (

    
    , 1.1 equiv) portion-wise.
    
    • Observation: The solution will turn slightly yellow. A precipitate (Triphenylphosphine oxide,

      
      ) may begin to form.[3]
      
  • Completion: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Purification:

    • Add n-hexane to the reaction mixture to precipitate the bulk of

      
      . Filter off the solids.
      
    • Concentrate the filtrate.

    • Flash Chromatography: Elute with Hexane/Ethyl Acetate (95:5). The non-polar bromide elutes first; residual phosphine oxide remains on the column.

Part 4: Characterization & Data Analysis

NMR Spectroscopy

The proton NMR provides definitive proof of the trans linkage and the presence of the bromomethyl group.

Table 1: Predicted


 NMR Data (

, 400 MHz)
PositionProton TypeShift (

ppm)
MultiplicityIntegrationStructural Insight

Methylene3.25 - 3.35 Doublet (

Hz)
2HDiagnostic peak. The doublet confirms attachment to a CH with one neighbor.
H-1 Methine (Ring)1.45 - 1.60Multiplet1HAxial proton at the substitution site.
H-4 Methine (Ring)1.10 - 1.25Multiplet1HDistal ring proton.
Ring Cyclohexane0.90 - 1.85Multiplet (Envelope)8HTypical chair conformation envelope.

Methyl (Tail)0.88Triplet3HTerminal propyl group.
Quality Control Parameters
  • Purity Target: >98.5% (GC-MS).

  • Stereochemical Purity: >99% trans.

    • Detection: The cis isomer typically exhibits a slight downfield shift for the bromomethyl doublet due to different magnetic anisotropy in the axial position.

  • Physical State: White crystalline solid or colorless oil (Melting point is near ambient temperature; often semi-solid).

Part 5: Application in Liquid Crystal Engineering

The "Spacer" Concept

In liquid crystal design, this molecule serves as a flexible-rigid-linker block.

  • Rigid Core: The cyclohexane ring provides the "hard" segment necessary for anisotropic packing.

  • Flexible Tail: The propyl group lowers the melting point, allowing the mesophase to exist at room temperature.

  • Reactive Head: The bromomethyl group is an electrophile. It is commonly reacted with phenols (via Williamson ether synthesis) to create Cyclohexyl-Methoxy-Phenyl type liquid crystals, which are renowned for their low viscosity and high stability in TFT-LCD displays.

Impact on Viscosity

The replacement of phenyl rings with cyclohexane rings (using intermediates like this) significantly reduces the rotational viscosity (


) of the LC mixture. This directly translates to faster response times in display devices.

References

  • Watson International. (n.d.). trans-1-(Bromomethyl)-4-propylcyclohexane Product Specifications. Retrieved from [Link]

  • Appel, R. (1975).[4] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[4][5] Angewandte Chemie International Edition in English, 14(12), 801–811.[4] (Foundational chemistry for the bromination step).

  • Kelly, S. M. (1995). "Liquid Crystals with a Thiomethyl End Group: Lateral Fluoro Substituted 4-(trans-4-(n-propyl)cyclohexylethyl-4′-thiomethylbiphenyls." Molecular Crystals and Liquid Crystals, 265, 27–40.[6] (Demonstrates the use of propyl-cyclohexyl intermediates).

  • PubChem. (2023). 1-Bromo-4-propylcyclohexane Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ChemGuide. (n.d.). Reduction of Carboxylic Acids with LiAlH4. Retrieved from [Link]

Sources

Exploratory

13C NMR Chemical Shift Analysis: 1-(Bromomethyl)-4-propyl-trans-cyclohexane

[1] Part 1: Core Directive & Executive Summary Topic: 13C NMR Characterization of 1-(Bromomethyl)-4-propyl-trans-cyclohexane Primary Conformation: Trans-diequatorial (Chair) Molecular Formula: C₁₁H₂₁Br Molecular Weight:...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Core Directive & Executive Summary

Topic: 13C NMR Characterization of 1-(Bromomethyl)-4-propyl-trans-cyclohexane Primary Conformation: Trans-diequatorial (Chair) Molecular Formula: C₁₁H₂₁Br Molecular Weight: 233.19 g/mol [1]

This technical guide provides a high-fidelity analysis of the 13C NMR spectral signature for 1-(Bromomethyl)-4-propyl-trans-cyclohexane . Unlike simple alkanes, this molecule serves as a critical case study in stereochemical assignment.[1] The trans-1,4-substitution pattern, combined with the steric bulk of the propyl and bromomethyl groups, locks the molecule into a thermodynamically dominant diequatorial chair conformation .

Understanding this conformational preference is the prerequisite for accurate spectral assignment.[1] In the diequatorial state, the ring carbons experience minimal


-gauche shielding compared to the axial counterparts found in the cis isomer. This guide details the predicted chemical shifts, assignment logic, and experimental protocols necessary for validation.

Part 2: Structural Analysis & Numbering

Before interpreting the spectrum, we must establish a rigorous numbering scheme. The molecule possesses a plane of symmetry passing through C1 and C4, rendering C2 equivalent to C6, and C3 equivalent to C5.

Diagram 1: Structure and Carbon Numbering

Caption: Carbon numbering scheme. Note the symmetry making C2/C6 and C3/C5 chemically equivalent.

Part 3: Chemical Shift Data & Assignment

The following data represents the predicted high-confidence chemical shifts for the trans-diequatorial isomer in CDCl₃. These values are derived from additive substituent increments (Grant-Paul parameters) applied to the cyclohexane base value (27.1 ppm), adjusted for the specific electronic effects of the Bromine atom and Propyl chain.

Table 1: 13C NMR Chemical Shift Assignment
Carbon LabelType (DEPT)Predicted Shift (δ, ppm)Assignment Logic & Multiplicity
C7 CH₂41.0 ± 1.0 Bromomethyl Carbon. Distinctive downfield shift due to the electronegative Bromine atom (α-effect).[1]
C1' CH₂39.5 ± 0.5 Propyl α-methylene. Deshielded by attachment to the ring methine (C4).[1]
C1 CH39.0 ± 1.0 Ring Methine (Ipso to CH₂Br). Shifted downfield by the -CH₂Br group (β-effect of Br).[1]
C4 CH37.5 ± 1.0 Ring Methine (Ipso to Propyl). Typical shift for a cyclohexane carbon bearing an equatorial alkyl group.[1]
C3, C5 CH₂33.5 ± 0.5 Ring Methylenes (β to Propyl). Enhanced intensity (2C).[1] Deshielded relative to base cyclohexane due to β-effect of the propyl group.
C2, C6 CH₂30.5 ± 0.5 Ring Methylenes (β to CH₂Br). Enhanced intensity (2C).[1] Slightly less deshielded than C3/C5.[1]
C2' CH₂20.0 ± 0.5 Propyl β-methylene. Typical internal alkane chain shift.[1]
C3' CH₃14.4 ± 0.5 Propyl Terminal Methyl. Characteristic high-field signal for a terminal methyl group.[1]
Distinguishing Trans from Cis

The stereochemical determination relies on the Gamma-Gauche Effect .

  • Trans Isomer (Diequatorial): Both substituents are equatorial.[1] There are no 1,3-diaxial interactions causing significant upfield shifts.[1] The ring carbons appear in the 30–40 ppm range.

  • Cis Isomer (Axial-Equatorial): One group (likely the -CH₂Br) would be forced axial.[1] The carbons γ to this axial group (C3/C5) would experience a strong shielding effect, shifting upfield by ~4–6 ppm (appearing near 27–28 ppm instead of 33.5 ppm).[1]

Part 4: Experimental Protocol (Self-Validating)

To ensure the reproducibility of the data above, follow this standardized acquisition protocol.

Sample Preparation
  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference.[1]

  • Concentration: Dissolve 20–30 mg of the compound in 0.6 mL of solvent. High concentration is preferred for 13C detection due to low natural abundance (1.1%).[1]

  • Filtration: Filter through a cotton plug or PTFE syringe filter to remove suspended solids that cause line broadening.[1]

Instrument Parameters (Typical 100 MHz Carbon / 400 MHz Proton)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1]

  • Spectral Width: 240 ppm (approx -10 to 230 ppm).[1]

  • Relaxation Delay (D1): 2.0 seconds. Adequate for relaxation of protonated carbons.[1]

  • Scans (NS): Minimum 512 scans (1024 preferred for clear quaternary/methine distinction).

  • Temperature: 298 K (25°C).[1]

Validation Workflow

Use DEPT-135 (Distortionless Enhancement by Polarization Transfer) to validate the multiplicities:

  • Up (Positive): CH and CH₃ signals (C1, C4, C3').[1]

  • Down (Negative): CH₂ signals (C7, C1', C2', C2/6, C3/5).[1]

  • Absent: Quaternary carbons (None in this molecule).[1]

Diagram 2: Spectral Assignment Logic Flow

Logic Start Acquire 13C & DEPT-135 Spectra CheckBr Identify C-Br Region (40-45 ppm) Start->CheckBr CheckMe Identify Methyl (~14 ppm) Start->CheckMe DEPT_Analysis Analyze DEPT Phase Start->DEPT_Analysis TransCheck Check Ring CH2 Shifts (C3/C5 & C2/C6) DEPT_Analysis->TransCheck Decision Are Ring CH2s > 30 ppm? TransCheck->Decision ResultTrans CONFIRMED: Trans-Diequatorial (No Gamma-Gauche Shielding) Decision->ResultTrans Yes ResultCis SUSPECT: Cis-Isomer (Upfield Shift ~27 ppm) Decision->ResultCis No

Caption: Logical workflow for distinguishing trans/cis isomers using chemical shift thresholds.

Part 5: References

  • Oregon State University. 13C NMR Chemical Shifts and Substituent Effects. [Link]

  • LibreTexts Chemistry. Substituted Cyclohexanes: A-Values and Conformational Analysis. [Link]

  • Hans J. Reich. Collection of 13C NMR Data: Chemical Shifts of Alkyl Halides. University of Wisconsin-Madison.[1] [Link]

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer-Verlag.[1] (Standard reference for additive calculation rules).

Sources

Foundational

Technical Guide: Mass Spectrometry of 1-(Bromomethyl)-4-propyl-trans-cyclohexane

The following technical guide details the mass spectrometry analysis of 1-(Bromomethyl)-4-propyl-trans-cyclohexane , a critical intermediate in the synthesis of liquid crystals and advanced pharmaceutical building blocks...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry analysis of 1-(Bromomethyl)-4-propyl-trans-cyclohexane , a critical intermediate in the synthesis of liquid crystals and advanced pharmaceutical building blocks.

This guide synthesizes theoretical fragmentation mechanics with practical, field-proven experimental protocols.

Executive Summary

Compound: 1-(Bromomethyl)-4-propyl-trans-cyclohexane CAS: 71458-12-3 Formula:


Exact Mass:  218.07 (for 

) / 220.06 (for

)

The analysis of 1-(Bromomethyl)-4-propyl-trans-cyclohexane presents a specific challenge: distinguishing the trans geometric isomer from the cis impurity while confirming the integrity of the labile bromomethyl moiety. This guide outlines a GC-MS workflow that leverages chromatographic separation for isomer resolution and Electron Ionization (EI) mass spectrometry for structural validation.

Part 1: Molecular Profile & Theoretical MS Signature

Understanding the ionization behavior is prerequisite to method design. Unlike simple alkyl halides, the cyclohexane ring confers stability, but the exocyclic bromomethyl group introduces a specific fragmentation pathway.

Isotopic Signature (The "Fingerprint")

The presence of a single Bromine atom provides the most immediate diagnostic tool. Bromine exists naturally as


 (50.69%) and 

(49.31%).
  • Result: The Molecular Ion (

    
    ) will not appear as a single peak but as a doublet  at m/z 218  and m/z 220  with a near-perfect 1:1 intensity ratio .
    
  • Diagnostic Value: Any deviation from this 1:1 ratio in the parent ion cluster indicates interference or co-elution.

Fragmentation Mechanics

Under standard 70 eV Electron Ionization (EI), the molecule undergoes predictable bond scissions.

Primary Fragmentation Pathway:

  • C-Br Cleavage (Dominant): The C-Br bond is the weakest link. The ionization of the bromine lone pair is followed by heterolytic cleavage, expelling a bromine radical (

    
    ).
    
    • Observation: A dominant peak at m/z 139 (

      
      ). This corresponds to the 
      
      
      
      carbocation (4-propyl-cyclohexyl-methyl cation).
  • Ring Contraction/Expansion: The resulting primary carbocation (

    
    ) often stabilizes via hydride shifts or ring expansion to a cycloheptyl derivative, though the mass remains m/z 139.
    
  • Propyl Chain Loss: The propyl group at the 4-position is liable to fragmentation.

    • Observation: Loss of a propyl radical (

      
      , 43 Da) from the m/z 139 fragment yields m/z 96 .
      
  • Cyclohexane Characteristic Series: The ring itself unravels, producing the classic alkene series ions at m/z 83, 69, 55, and 41 .

The Cis/Trans Dilemma

Mass spectrometry alone is often insufficient to distinguish cis from trans isomers in saturated cyclic systems because the high-energy ionization process destroys the stereochemical information before unique fragments can form.

  • Solution: The distinction relies on Gas Chromatography (GC) retention time.

  • Thermodynamics: The trans-1,4-disubstituted cyclohexane (diequatorial conformation) is thermodynamically more stable and typically elutes earlier than the cis isomer on non-polar columns (boiling point effect) or later on polar columns depending on dipole interactions.

Part 2: Experimental Protocol (GC-MS)

This protocol is designed for trace analysis and purity verification.

Sample Preparation
  • Solvent: n-Hexane or Dichloromethane (DCM). Avoid protic solvents (methanol) to prevent potential solvolysis of the bromomethyl group.

  • Concentration: 100 µg/mL (ppm) for scan mode; 1-10 µg/mL for SIM mode.

  • Filtration: 0.2 µm PTFE filter to remove particulate matter.

GC-MS Acquisition Parameters

Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).

ParameterSettingRationale
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-polarity phase ideal for separating geometric isomers.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent thermal degradation.
Injection Split (10:1)Prevents column overload and improves peak shape.
Oven Program 60°C (1 min) → 15°C/min → 280°C (5 min)Slow ramp allows separation of cis impurity from trans target.
Transfer Line 280°CPrevents condensation before the ion source.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for spectral library matching.
Scan Range m/z 35 - 300Covers parent ion (220) and lower fragments.

Part 3: Data Interpretation & Visualization

Fragmentation Pathway Diagram

The following diagram illustrates the logical flow of fragmentation from the parent molecule to its diagnostic ions.

FragmentationPathway Parent Parent Molecule [C10H19Br] (Trans-1-(Bromomethyl)-4-propyl...) MolIon Molecular Ion (M+) m/z 218 & 220 (1:1 Ratio) Parent->MolIon EI (70eV) Frag1 Fragment [M - Br]+ [C10H19]+ m/z 139 MolIon->Frag1 - Br radical (79/81) Frag2 Propyl Loss [M - Br - C3H7]+ [C7H12]+ m/z 96 Frag1->Frag2 - Propyl radical (43) RingFrag Ring Fragments m/z 83, 69, 55, 41 Frag1->RingFrag Ring Unraveling

Caption: Figure 1. Electron Ionization fragmentation pathway showing the loss of bromine followed by propyl chain scission.

Analytical Workflow

This self-validating workflow ensures the distinction between the target trans isomer and the cis impurity.

Workflow cluster_isomers Isomer Resolution Sample Sample Prep (Hexane) GC GC Separation (Rxi-5Sil MS) Sample->GC Trans Trans Isomer (Target) RT: ~12.4 min GC->Trans Cis Cis Isomer (Impurity) RT: ~12.6 min GC->Cis MS MS Detection (Scan m/z 35-300) Trans->MS Cis->MS Data Data Validation Check 218/220 Ratio MS->Data

Caption: Figure 2. GC-MS workflow emphasizing the chromatographic separation of geometric isomers prior to MS detection.

Part 4: Quality Control & Troubleshooting

Acceptance Criteria
  • Retention Time: The target peak must match the reference standard within ±0.05 min.

  • Isotope Ratio: The intensity of m/z 218 vs 220 must be within 10% of the theoretical 1:1 ratio.

  • Base Peak: The base peak should typically be m/z 55 or m/z 83 (cyclohexyl fragments) or m/z 139, depending on source tuning.

Common Issues
  • Missing Molecular Ion: If m/z 218/220 is absent, the ionization energy may be too high, or the source temp is too high (causing thermal dehydrohalogenation).

    • Fix: Lower source temp to 200°C or use Chemical Ionization (CI) with Methane gas to observe the

      
       or 
      
      
      
      .
  • Peak Tailing: Indicates interaction with active sites in the liner.

    • Fix: Use deactivated wool liners and ensure the column is trimmed.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Cyclohexane Derivatives. National Institute of Standards and Technology.[1] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Sparkman, O. D. (2000). Mass Spectrometry Desk Reference. Global View Publishing. (Source for isotopic abundance rules).
  • PubChem. (2024).[2] 1-Bromo-4-propylcyclohexane Compound Summary. National Library of Medicine. [Link]

Sources

Exploratory

Stability and storage of 1-(Bromomethyl)-4-propyl-trans-cyclohexane

Technical Guide: Stability, Handling, and Storage of 1-(Bromomethyl)-4-propyl-trans-cyclohexane Executive Summary 1-(Bromomethyl)-4-propyl-trans-cyclohexane (CAS: 71458-12-3) is a high-value cycloaliphatic building block...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability, Handling, and Storage of 1-(Bromomethyl)-4-propyl-trans-cyclohexane

Executive Summary

1-(Bromomethyl)-4-propyl-trans-cyclohexane (CAS: 71458-12-3) is a high-value cycloaliphatic building block, primarily utilized in the synthesis of liquid crystal (LC) mesogens and complex pharmaceutical intermediates. Its utility is defined by its specific stereochemistry (trans-1,4-disubstitution), which imparts linearity and structural rigidity essential for nematic phase stability in LC formulations.

However, this molecule exhibits distinct instability modes—specifically hydrolytic sensitivity and photolytic degradation—that require rigorous storage protocols. This guide provides a technical roadmap for maintaining the compound’s structural integrity (purity >99.5% and trans-isomeric excess >99%) from receipt to reactor.

Part 1: Chemical Identity & Structural Integrity

To manage stability, one must first understand the molecule's conformational thermodynamics.

  • Chemical Name: trans-1-(Bromomethyl)-4-propylcyclohexane[1]

  • CAS Number: 71458-12-3[1]

  • Molecular Formula: C₁₀H₁₉Br

  • Molecular Weight: 219.16 g/mol

  • Physical State: Colorless to pale yellow liquid (or low-melting solid depending on purity/temperature).

Stereochemical Conformation

The "trans" designation is critical. In a 1,4-disubstituted cyclohexane, the trans isomer allows both the propyl group and the bromomethyl group to occupy the equatorial positions in the chair conformation. This diequatorial arrangement minimizes 1,3-diaxial steric strain, making the trans isomer thermodynamically more stable than the cis isomer (which would force one group axial).

Critical Quality Attribute (CQA): Storage conditions must prevent acid-catalyzed isomerization, which could equilibrate the mixture toward the less desirable cis form or lead to ring-opening.

Conformation Trans Trans-Isomer (Diequatorial) Stability Thermodynamic Stability (Target State) Trans->Stability Minimizes 1,3-diaxial interactions Cis Cis-Isomer (Axial/Equatorial) Impurity Steric Strain (Impurity) Cis->Impurity High Energy Conformer Impurity->Trans Isomerization (Acid/Heat)

Figure 1: Conformational stability relationship. The trans-diequatorial form is the target high-stability state.

Part 2: Degradation Mechanisms

Understanding how the molecule fails is the basis for the storage protocols.

Nucleophilic Substitution (Hydrolysis)

As a primary alkyl bromide, the bromomethyl group (-CH₂Br) is a moderate electrophile. In the presence of atmospheric moisture, it undergoes Sₙ2 hydrolysis.

  • Reaction: R-CH₂Br + H₂O → R-CH₂OH + HBr

  • Consequence: Formation of the alcohol impurity and generation of hydrobromic acid (HBr). The HBr is autocatalytic, accelerating further degradation and potentially catalyzing isomerization.

Photolytic Cleavage (Radical Pathway)

The C-Br bond is photosensitive. Exposure to UV or short-wavelength visible light causes homolytic fission.

  • Reaction: R-CH₂Br + hν → R-CH₂• + Br•

  • Consequence: The bromine radicals recombine to form Br₂ (causing the liquid to turn yellow/brown) or abstract hydrogens, leading to complex byproducts.

Dehydrohalogenation (Elimination)

Under thermal stress or in the presence of basic impurities, the molecule can undergo E2 elimination.

  • Reaction: Loss of HBr to form an exocyclic double bond (methylenecyclohexane derivative).

Degradation Mol 1-(Bromomethyl)-4-propyl-trans-cyclohexane Alcohol Impurity: Alcohol (+ HBr acid) Mol->Alcohol Sn2 Hydrolysis Radical Impurity: Free Bromine (Br₂) (Yellowing) Mol->Radical Homolytic Fission Alkene Impurity: Exocyclic Alkene Mol->Alkene E2 Elimination H2O Moisture (H₂O) H2O->Alcohol UV UV Light (hν) UV->Radical Heat Heat (>40°C) Heat->Alkene

Figure 2: Primary degradation pathways. Note that Hydrolysis produces acid, which accelerates other degradation modes.

Part 3: Storage & Handling Protocols

Based on the degradation mechanisms above, the following storage system is mandatory. This is not a suggestion; it is a requirement for maintaining pharmaceutical-grade purity.

Storage Conditions Table
ParameterSpecificationRationale
Temperature 2°C to 8°C Retards reaction kinetics for hydrolysis and elimination.
Atmosphere Inert Gas (Argon/Nitrogen) Displaces oxygen and moisture. Argon is preferred (heavier than air) to blanket the liquid surface.
Container Material Amber Borosilicate Glass Blocks UV radiation (preventing photolysis). Borosilicate prevents ion leaching.
Closure System Teflon (PTFE) Lined Cap Prevents plasticizer leaching from standard caps and resists HBr corrosion.
Desiccant External Only Store the bottle inside a secondary container (desiccator) with activated silica gel or molecular sieves. Do not add desiccant directly to the liquid.
Handling Workflow
  • Equilibration: Allow the refrigerated container to reach room temperature before opening. Opening a cold bottle introduces condensation (moisture) immediately into the product.

  • Aliquot: Do not return unused material to the stock container.

  • Re-seal: Purge the headspace with dry Nitrogen or Argon immediately after use and seal tightly with Parafilm.

Part 4: Quality Control & Validation

Trust but verify. Before using this intermediate in critical synthesis (e.g., Grignard formation or nucleophilic substitution), validate its quality.

QC Protocol
  • Visual Inspection (Pass/Fail):

    • Pass: Colorless to very faint straw liquid.

    • Fail: Distinct yellow, orange, or brown tint. (Indicates free Br₂ release).

  • GC-MS (Purity):

    • Column: Non-polar capillary column (e.g., DB-5 or HP-5).

    • Method: Standard split injection.

    • Limit: >99.0% Area.[2] Look for the alcohol peak (M-Br+OH) or alkene peak (M-HBr).

  • ¹H-NMR (Stereochemical Verification):

    • This is the gold standard for confirming the trans isomer.

    • Key Signal: The methylene protons of the -CH₂Br group.

    • In the trans-isomer (diequatorial), the -CH₂Br group is equatorial. The chemical shift and coupling constants of the adjacent ring proton (H1) will differ significantly from the cis-isomer (where -CH₂Br would be axial).

    • Check: Verify the integral ratio of the propyl methyl group vs. the bromomethyl protons.

QC_Workflow Sample Sample Aliquot Visual Visual Check: Colorless? Sample->Visual NMR ¹H-NMR: Confirm Trans-Isomer Visual->NMR Pass Reject Quarantine / Redistill Visual->Reject Fail (Yellow) GC GC-MS: Purity >99%? NMR->GC Pass NMR->Reject Fail (Cis detected) Decision Release for Synthesis GC->Decision Pass GC->Reject Fail (Hydrolysis)

Figure 3: Quality Control Decision Tree. Visual inspection is the first line of defense.

Part 5: Safety & Toxicology (E-E-A-T)

As an alkyl bromide, this compound poses specific occupational hazards.

  • Lachrymator: Like many benzyl and alkyl halides, it can irritate the eyes and mucous membranes.

  • Skin Irritant: Highly irritating.[3] Can cause dermatitis. The lipophilic nature of the propyl-cyclohexyl chain facilitates skin absorption.

  • PPE Requirements:

    • Nitrile gloves (Double gloving recommended for prolonged handling).

    • Chemical splash goggles.

    • Fume hood operation is mandatory to avoid inhalation of vapors.[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14047241, 1-Bromo-4-propylcyclohexane. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.

Sources

Foundational

The Propyl Anomaly: Conformational Dynamics of n-Propylcyclohexane

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists Executive Summary In the conformational analysis of substituted cyclohexanes, steric bulk typically correlat...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists

Executive Summary

In the conformational analysis of substituted cyclohexanes, steric bulk typically correlates with the thermodynamic preference for the equatorial position (the A-value).[1] However, the n-propyl group presents a distinct conformational anomaly. Despite possessing three times the carbon mass of a methyl group, its A-value is nearly identical to that of methyl and ethyl groups (


 kcal/mol).

This guide analyzes the rotameric freedom that allows the propyl chain to evade 1,3-diaxial interactions, contrasting it with the sterically demanding isopropyl group.[2] We provide a validated low-temperature NMR protocol for quantifying these equilibria and discuss the strategic utility of the propyl group in modulating lipophilicity (


) without disrupting the conformational lock of a drug scaffold.
Theoretical Framework: The Mass-Steric Paradox

The standard model of cyclohexane conformation dictates that larger substituents incur greater 1,3-diaxial strain when axially positioned. While this holds for branched substituents, linear alkyl chains exhibit a "saturation" of steric influence.

2.1 Comparative A-Values

The data below highlights the "Propyl Plateau," where chain elongation beyond the


-carbon yields negligible increases in steric strain compared to branching at the 

-carbon.
SubstituentStructureA-Value (kcal/mol)

vs. Methyl
Steric Driver
Methyl

1.70 - 1.741,3-diaxial (H/Me)
Ethyl

1.75 - 1.79+0.05Rotamer dependent
n-Propyl

1.75 - 1.80 +0.06 Rotamer dependent
Isopropyl

2.15 - 2.20+0.45

-branching clash
tert-Butyl

> 4.90+3.20Conformational Lock

Data compiled from standard conformational analysis literature [1][2].

Mechanistic Deep Dive: The Rotameric Effect

The similarity between methyl and propyl A-values is driven by the internal entropy of the propyl chain. Unlike the isopropyl group, which forces a methyl group into a clashing position regardless of rotation, the n-propyl group acts as a "smart" substituent.

3.1 The "Exo-Rotamer" Escape

When an n-propyl group is forced into the axial position, the alkyl chain does not behave as a rigid sphere. Instead, it adopts specific gauche/anti conformations (rotamers) relative to the ring C1-C2 bond.

  • The Mechanism: The chain rotates such that the bulk of the propyl group (the ethyl tail) points away from the cyclohexane ring (the exo conformation).

  • The Result: The 1,3-diaxial hydrogens interact only with the axial methylene protons of the propyl group—mimicking the steric environment of a methyl group.

3.2 Visualization of Rotameric Logic

The following diagram illustrates the decision tree for steric interactions, contrasting linear vs. branched chains.

PropylRotamerLogic Start Substituent Analysis Branching Is u03b1-Carbon Branched? Start->Branching Linear Linear (n-Propyl) Branching->Linear No Branched Branched (Isopropyl) Branching->Branched Yes AxialPos Forced Axial Position Linear->AxialPos Rotation Bond Rotation (Cu03b1-Cu03b2) AxialPos->Rotation ExoState Exo-Rotamer Formed (Tail points away) Rotation->ExoState Thermodynamic Pref Interaction Interaction mimics Methyl (Only H-H clash) ExoState->Interaction AxialPos2 Forced Axial Position Branched->AxialPos2 Clash Unavoidable Clash (Methyl points into ring) AxialPos2->Clash Restricted Rotation HighEnergy High A-Value (>2.1 kcal/mol) Clash->HighEnergy

Figure 1: Mechanistic flow illustrating why n-propyl maintains a low A-value via rotameric adjustment, unlike isopropyl.

Experimental Protocol: Low-Temperature NMR

To empirically validate the conformational preference of a propyl-substituted scaffold, one must freeze the ring inversion. At room temperature, the NMR signal is a time-averaged weighted mean.

4.1 Protocol Overview

Objective: Resolve distinct axial and equatorial conformer signals to calculate


 via integration.
Target Temperature:  The coalescence temperature (

) of cyclohexane is

C. Experiments must be conducted at -90^\circ C to -100^\circ C to reach the slow exchange limit.
4.2 Step-by-Step Methodology
  • Solvent Selection:

    • Standard

      
       freezes at -64°C (unsuitable).
      
    • Recommendation: Use

      
       (Dichloromethane-d2)  or a mixture of 
      
      
      
      (Freon-21) and
      
      
      to maintain low viscosity at -100°C.
  • Sample Preparation:

    • Dissolve 5-10 mg of the propyl-cyclohexane derivative in 0.6 mL of solvent.

    • Degas the sample (freeze-pump-thaw) to remove paramagnetic oxygen, which broadens lines.

  • Acquisition:

    • Cool the probe to -100°C. Allow 15 minutes for thermal equilibration.

    • Acquire

      
       NMR (preferred over 
      
      
      
      due to wider chemical shift dispersion).
    • Look for the C1 carbon signal splitting into two unequal peaks.[3]

  • Data Analysis:

    • Integrate the major peak (

      
      , equatorial) and minor peak (
      
      
      
      , axial).
    • Calculate

      
       using the Boltzmann equation:
      
      
      
      
4.3 Workflow Diagram

NMRProtocol Step1 Sample Prep Solvent: CD2Cl2 Step2 Cooling Target: -100u00b0C Step1->Step2 Step3 13C NMR Acquisition Slow Exchange Limit Step2->Step3 Step4 Peak Integration (Major vs Minor) Step3->Step4 Step5 Calculate u0394G (-RT ln K) Step4->Step5

Figure 2: Operational workflow for determining A-values via low-temperature NMR spectroscopy.

Application in Drug Design: The Lipophilic Stealth

In Medicinal Chemistry, the propyl group serves as a strategic tool for Structure-Activity Relationship (SAR) optimization.

5.1 Lipophilicity without Steric Penalty

A common challenge is increasing the lipophilicity (


) of a lead compound to improve membrane permeability without causing steric clashes in the binding pocket.
  • Isopropyl: Increases

    
     but significantly widens the steric profile, potentially clashing with narrow pockets.
    
  • n-Propyl: Increases

    
     similarly to isopropyl but maintains a "narrow" steric profile near the attachment point. The chain can fold or extend to find hydrophobic pockets.
    
5.2 Bioisosteric Replacement Strategy

When optimizing a hit:

  • Starting Point: Methyl group (Low

    
    , low steric).
    
  • Modification: Switch to n-Propyl.

    • Effect: Adds ~1.0 to

      
       [3].
      
    • Consequence: Minimal change in ring conformation (A-value

      
       kcal/mol). The core scaffold shape remains preserved, unlike a switch to t-Butyl which might lock a specific conformer.
      
References
  • Winstein, S., & Holness, N. J. (1955). "Neighboring Carbon and Hydrogen.[3] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." Journal of the American Chemical Society. Link

  • Eliel, E. L., et al. (1993). Stereochemistry of Organic Compounds. Wiley-Interscience. (Standard reference for A-values).
  • Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley.[3] (Source for

    
     lipophilicity values).
    
  • Bushweller, C. H. (2001). "Dynamic NMR Spectroscopy." Encyclopedia of Chemical Physics and Physical Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application and Protocol Guide for the Synthesis of 1-(Bromomethyl)-4-propyl-trans-cyclohexane

This document provides a comprehensive guide for the synthesis of 1-(Bromomethyl)-4-propyl-trans-cyclohexane, a valuable intermediate in pharmaceutical and materials science research. The protocol herein is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 1-(Bromomethyl)-4-propyl-trans-cyclohexane, a valuable intermediate in pharmaceutical and materials science research. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles. This guide emphasizes not only the practical execution of the synthesis but also the underlying mechanistic and stereochemical considerations to ensure reproducibility and a thorough understanding of the process.

Introduction and Significance

1-(Bromomethyl)-4-propyl-trans-cyclohexane is a key building block in organic synthesis. The presence of a reactive bromomethyl group attached to a stereochemically defined cyclohexane core makes it a versatile intermediate for introducing the 4-propyl-trans-cyclohexylmethyl moiety into larger molecules. This structural motif is of interest in the development of new therapeutic agents and advanced materials, where the cyclohexane ring can impart desirable properties such as lipophilicity, conformational rigidity, and specific spatial orientations of functional groups.

Theoretical Framework: The Appel Reaction and Stereochemical Considerations

The synthesis of 1-(Bromomethyl)-4-propyl-trans-cyclohexane is effectively achieved through the Appel reaction , a reliable method for converting primary and secondary alcohols into their corresponding alkyl halides.[1][2] This reaction utilizes triphenylphosphine (PPh₃) and a tetrahalomethane, in this case, carbon tetrabromide (CBr₄), to facilitate the transformation under mild conditions.[3]

The mechanism of the Appel reaction is a well-established process that proceeds through several key steps.[4] Initially, triphenylphosphine reacts with carbon tetrabromide to form a phosphonium salt.[2] The alcohol starting material, (trans-4-propylcyclohexyl)methanol, then acts as a nucleophile, attacking the phosphorus atom to form an oxyphosphonium intermediate.[1] This step effectively converts the hydroxyl group into a good leaving group. Finally, the bromide ion displaces the oxyphosphonium group via an Sₙ2 mechanism , yielding the desired alkyl bromide and triphenylphosphine oxide as a byproduct.[1][2] The Sₙ2 nature of the final step is crucial as it proceeds with an inversion of configuration at the carbon center, although in this specific case, the stereochemistry of the cyclohexane ring itself is retained.

The trans stereochemistry of the starting material is crucial for obtaining the desired trans product. In 1,4-disubstituted cyclohexanes, the trans isomer has one substituent in an equatorial position and the other also in an equatorial position in its most stable chair conformation.[5][6] This arrangement minimizes steric strain, making the trans isomer thermodynamically more stable than the cis isomer. The synthetic protocol described below starts with the trans alcohol to ensure the final product maintains this specific stereochemical configuration.

Experimental Protocol

This protocol is adapted from a similar synthesis of trans-1-(bromomethyl)-4-pentylcyclohexane and is expected to yield the target compound with high purity.[7]

Materials and Reagents
Reagent/MaterialGradeSupplier
(trans-4-propylcyclohexyl)methanol≥97%Commercially Available
Triphenylphosphine (PPh₃)≥99%Commercially Available
Carbon Tetrabromide (CBr₄)≥99%Commercially Available
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Commercially Available
HexaneACS GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve (trans-4-propylcyclohexyl)methanol (e.g., 5.0 g) and triphenylphosphine (e.g., 8.4 g) in anhydrous dichloromethane (e.g., 100 mL).

  • Cooling: Place the flask in a cooling bath (e.g., dry ice/acetone) and cool the solution to -30 °C.

  • Reagent Addition: Under a gentle stream of argon, add carbon tetrabromide (e.g., 10.6 g) portion-wise to the stirred solution. Maintain the internal temperature below -20 °C during the addition.

  • Reaction Progression: After the complete addition of carbon tetrabromide, remove the cooling bath and allow the reaction mixture to gradually warm to room temperature. Continue stirring for an additional 18 hours.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • To the semi-crystalline residue, add warm hexane (e.g., 200 mL) and triturate to precipitate the triphenylphosphine oxide byproduct.

    • Filter the mixture to remove the solid byproduct.

  • Purification:

    • Concentrate the filtrate.

    • Purify the crude product by column chromatography on silica gel using hexane as the eluent.

    • For further purification, the product can be distilled under high vacuum. The boiling point is expected to be around 232 °C at 760 mmHg.[8]

Visualizing the Workflow

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup & Purification prep1 Dissolve (trans-4-propylcyclohexyl)methanol and PPh₃ in anhydrous CH₂Cl₂ prep2 Cool reaction mixture to -30 °C prep1->prep2 react1 Add CBr₄ portion-wise (maintain T < -20 °C) prep2->react1 react2 Warm to room temperature and stir for 18 hours react1->react2 workup1 Concentrate in vacuo react2->workup1 workup2 Triturate with warm hexane and filter workup1->workup2 workup3 Purify by column chromatography (Hexane eluent) workup2->workup3 final_product 1-(Bromomethyl)-4-propyl-trans-cyclohexane workup3->final_product Obtain pure product

Caption: Synthetic workflow for 1-(Bromomethyl)-4-propyl-trans-cyclohexane.

Expected Results and Characterization

The final product, 1-(Bromomethyl)-4-propyl-trans-cyclohexane, is a colorless liquid.[8] Successful synthesis can be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product. The ¹H NMR spectrum is expected to show characteristic signals for the propyl group, the cyclohexane ring protons, and a downfield shifted signal for the bromomethyl protons.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular formula C₁₀H₁₉Br.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will show C-H stretching and bending vibrations for the alkane structure and a characteristic C-Br stretching frequency.

Troubleshooting

IssuePotential CauseSuggested Solution
Low YieldIncomplete reactionEnsure anhydrous conditions. Extend reaction time or slightly increase the equivalents of PPh₃ and CBr₄.
Loss of product during workupBe careful during the filtration and concentration steps. Ensure complete extraction of the product from the triphenylphosphine oxide precipitate.
Impure ProductIncomplete removal of triphenylphosphine oxideRepeat the trituration with warm hexane. Optimize the column chromatography conditions.
Presence of unreacted starting materialMonitor the reaction by TLC to ensure complete consumption of the starting alcohol. If necessary, add more reagents and extend the reaction time.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Carbon tetrabromide and dichloromethane are toxic and should be handled with care.

  • The reaction should be conducted under an inert atmosphere (argon or nitrogen) to prevent side reactions with moisture.

References

  • PrepChem. Synthesis of trans-1-(bromomethyl)-4-pentylcyclohexane. Available at: [Link]

  • PrepChem. Synthesis of (a) 1-Bromomethyl-4-(2-chloro-4-methoxyphenoxymethyl)cyclohexane. Available at: [Link]

  • Organic Chemistry Portal. Appel Reaction. Available at: [Link]

  • PubChem. 1-(bromomethyl)-4-(propan-2-yl)cyclohexane. Available at: [Link]

  • Organic Syntheses. BROMOCYCLOHEXANE. Available at: [Link]

  • NROChemistry. Appel Reaction: Mechanism & Examples. Available at: [Link]

  • Thermo Scientific Alfa Aesar. 1-Bromo-4-methylcyclohexane, cis + trans, 97%. Available at: [Link]

  • PubChem. 1-Bromo-4-propylcyclohexane. Available at: [Link]

  • Chemistry Stack Exchange. Radical Bromination of a 1-isopropyl-4-methylcyclohexane. Available at: [Link]

  • Chemistry LibreTexts. Stereoisomerism in Disubstituted Cyclohexanes. Available at: [Link]

  • SlideShare. stereochemistry of disubstituted cyclohexane. Available at: [Link]

  • Google Patents. A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
  • Course Hero. Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. Available at: [Link]

  • Neuman, R. C. Jr. (2004). Organic Chemistry. Chapter 11: Free Radical Substitution and Addition Reactions.
  • PubsOnline. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Available at: [Link]

  • Chemistry Stack Exchange. Stereochemistry of 1,4 disubstituted cyclohexane. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of cis/trans-dihydrochromenones via a photoinduced rearrangement of 4-phenyl-3-aryl/cyclohexenylcoumarins. Available at: [Link]

  • Science of Synthesis. 35.2.1.5.7 Bromination of Alcohols. Available at: [Link]

  • Pearson+. Show the major products of free-radical bromination for each of the compounds given below. Available at: [Link]

  • Canadian Science Publishing. Conformational analysis of 1,4-disubstituted cyclohexanes. Available at: [Link]

  • Organic Chemistry Portal. Hunsdiecker Reaction. Available at: [Link]

  • Pearson. For each compound, predict the major product of free-radical bromination. Available at: [Link]

Sources

Application

Application Note: Precision Synthesis of trans-4-Propylcyclohexylmethanol

Abstract & Strategic Overview trans-4-Propylcyclohexylmethanol (CAS: 71458-06-5) is a critical structural motif in the synthesis of nematic liquid crystals (LCs) and a versatile building block in pharmaceutical chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

trans-4-Propylcyclohexylmethanol (CAS: 71458-06-5) is a critical structural motif in the synthesis of nematic liquid crystals (LCs) and a versatile building block in pharmaceutical chemistry. In LC applications, the trans-cyclohexane ring provides the necessary rigid, linear geometry required for mesophase formation, a property significantly diminished in the cis-isomer.

This guide details a high-fidelity protocol for the preparation of trans-4-propylcyclohexylmethanol. Unlike generic reduction protocols, this workflow prioritizes stereochemical integrity . We utilize the thermodynamic stability of the diequatorial trans-isomer to enrich the precursor trans-4-propylcyclohexanecarboxylic acid prior to reduction, ensuring the final alcohol retains a high trans/cis ratio (>98:2).

Key Technical Challenges Solved
  • Stereocontrol: Preventing cis-contamination which lowers the clearing point of final LC materials.

  • Safety: Managing the exothermic nature of Lithium Aluminum Hydride (LiAlH

    
    ) reduction on a multi-gram scale.
    
  • Purification: Efficient separation of the product from unreacted starting materials without inducing isomerization.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the principle that the reduction of a carboxylic acid (or ester) to a primary alcohol generally proceeds with retention of configuration at the


-carbon. Therefore, the stereochemical outcome is determined entirely by the purity of the starting material.
  • Step 1 (Isomer Enrichment): Thermodynamic equilibration of the precursor mixture to the favored trans-diequatorial conformation.

  • Step 2 (Reduction): Nucleophilic attack by hydride (LiAlH

    
    ) on the carbonyl carbon.
    

ReactionScheme Start 4-Propylbenzoic Acid (Aromatic) Inter 4-Propylcyclohexane- carboxylic Acid (cis/trans mixture) Start->Inter H2, Pd/C (Hydrogenation) TransAcid trans-4-Propylcyclohexane- carboxylic Acid (>98% trans) Inter->TransAcid 1. NaOMe/MeOH (Equilibration) 2. Crystallization Product trans-4-Propylcyclohexylmethanol (Target Alcohol) TransAcid->Product LiAlH4, THF (Reduction with Retention)

Figure 1: Synthetic pathway emphasizing the critical equilibration step prior to reduction.

Safety & Precautions

Hazard ClassAgentCritical Precaution
Pyrophoric Lithium Aluminum Hydride (LiAlH

)
Reacts violently with water/protic solvents. Use only dry, peroxide-free THF. Quench under inert gas.
Corrosive 4-Propylcyclohexanecarboxylic acidCauses burns. Wear nitrile gloves and face shield.
Flammable Tetrahydrofuran (THF)Flash point -14°C. Ground all glassware to prevent static discharge.

Critical Safety Note: The "Fieser" workup method described below is safer and produces granular precipitates that are easier to filter than standard acid quenches.

Experimental Protocols

Protocol A: Isomer Enrichment of the Precursor

If starting with commercially available "trans"-acid (>95%), skip to Protocol B. If starting with a cis/trans mixture, perform this step.

Objective: Convert kinetic cis-isomers to the thermodynamic trans-isomer.

  • Esterification: Dissolve the acid mixture (10 g) in Methanol (50 mL) with catalytic H

    
    SO
    
    
    
    (0.5 mL). Reflux for 4 hours. Concentrate and extract to obtain the methyl ester.
  • Equilibration: Dissolve the methyl ester in dry Methanol (0.5 M concentration). Add Sodium Methoxide (NaOMe, 0.2 equiv).

  • Reflux: Heat at reflux for 12–24 hours. The base facilitates deprotonation/reprotonation at the

    
    -position, driving the equilibrium toward the stable diequatorial trans-isomer.
    
  • Hydrolysis: Add NaOH (2 equiv, aq) directly to the mixture and reflux for 2 hours to hydrolyze back to the acid.

  • Isolation: Acidify with HCl to pH 1. The trans-acid is typically less soluble and can be recrystallized from Hexane/Ethyl Acetate.

    • Target Melting Point: 94–95°C (Lit. for trans-acid).[1][2]

Protocol B: Reduction to trans-4-Propylcyclohexylmethanol

Reagents:

  • trans-4-Propylcyclohexanecarboxylic acid (5.0 g, 29.4 mmol)

  • LiAlH

    
     (1.0 M in THF, 35 mL, 35.0 mmol, 1.2 equiv)
    
  • Anhydrous THF (50 mL)

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen or Argon.

  • Reagent Prep: Charge the flask with LiAlH

    
     solution (or suspend solid LiAlH
    
    
    
    in THF). Cool to 0°C in an ice bath.
  • Addition: Dissolve the trans-acid (5.0 g) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH

    
     suspension over 30 minutes.
    
    • Observation: Gas evolution (H

      
      ) will occur. Control rate to maintain gentle bubbling.
      
  • Reaction: Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT). Stir for 1 hour.

    • Optional: If TLC shows incomplete conversion, heat to reflux for 1 hour, then cool to RT.

  • Fieser Quench (Critical): Cool back to 0°C. Carefully add the following in sequence with vigorous stirring:

    • 1.3 mL Water (slowly!)

    • 1.3 mL 15% NaOH solution

    • 3.9 mL Water

  • Workup: Warm to RT and stir for 15 minutes. The gray lithium aluminate salts should turn into a white, granular solid.

  • Filtration: Filter through a pad of Celite or a fritted glass funnel. Wash the cake with diethyl ether (2 x 20 mL).

  • Drying: Dry the combined filtrate over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure (rotary evaporator).
    

Purification & Characterization

The crude product is often a clear, viscous liquid or low-melting solid.

Purification Method: Vacuum Distillation

  • Setup: Short-path distillation head.

  • Conditions: Boiling point is approx. 222°C at 760 mmHg. Expect distillation at 105–110°C / 5 mmHg .

  • Yield: Typical isolated yield is 85–92%.

Analytical Specifications:

TestMethodAcceptance Criteria
Appearance VisualColorless liquid or white soft solid
Purity GC-FID / GC-MS>98.5% area
Isomer Ratio GC (Chiral or Wax column)trans:cis > 99:1

H NMR
400 MHz, CDCl


3.45 (d,

Hz, 2H, -CH

OH). The doublet coupling confirms the axial H on C1 (trans).

Interpretation of NMR: The hydroxymethyl group protons appear as a doublet. The coupling constant (


) reflects the vicinal coupling to the C1-methine proton. In the trans-isomer, the C1-H is axial (

and

couplings).

Workflow Diagram

Workflow Step1 Start: trans-Acid Precursor (Dry, Purity >98%) Step2 LiAlH4 Reduction (THF, 0°C -> RT) Step1->Step2 Step3 Fieser Quench (H2O / 15% NaOH / H2O) Step2->Step3 Step4 Filtration & Concentration (Remove Al salts) Step3->Step4 Step5 Vacuum Distillation (105-110°C @ 5 mmHg) Step4->Step5 End Final Product: trans-4-Propylcyclohexylmethanol Step5->End

Figure 2: Operational workflow for the reduction and isolation process.

Troubleshooting

  • Issue: Low Trans/Cis Ratio (<95:5)

    • Cause: Impure starting material. The reduction does not isomerize, so the issue lies upstream.

    • Solution: Recrystallize the starting acid from Hexane. Do not attempt to separate isomers at the alcohol stage; it is much harder than at the acid stage.

  • Issue: Incomplete Reduction (Aldehyde presence)

    • Cause: Insufficient LiAlH

      
       or water in solvent destroying reagent.
      
    • Solution: Ensure THF is distilled from Na/Benzophenone or passed through activated alumina. Use 1.2–1.5 equivalents of hydride.

  • Issue: "Gummy" Workup

    • Cause: Improper quench ratio.

    • Solution: Strictly adhere to the 1:1:3 (Water:NaOH:Water) Fieser ratio. Stir until the precipitate is white and granular before filtering.

References

  • Isomerization of Cyclohexanecarboxylic Acids: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis and thermodynamic equilibration of 1,4-disubstituted cyclohexanes).
  • Reduction Protocols

    • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[3] (Comprehensive guide on LiAlH

      
       stoichiometry and quenching).
      
  • Physical Properties & LC Applications

    • TCI Chemicals.[4] (n.d.). trans-4-Propylcyclohexanecarboxylic acid Product Specification. Retrieved from

    • PubChem.[3][4][5] (n.d.). 4-propylcyclohexylmethanol. Retrieved from

  • Workup Methodology

    • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, p. 581. Wiley.[3] (The standard reference for the aluminum hydride quench method).

Sources

Method

Application Note: Suzuki-Miyaura Coupling of 1-(Bromomethyl)-4-propyl-trans-cyclohexane

Executive Summary This guide details the protocol for the cross-coupling of 1-(Bromomethyl)-4-propyl-trans-cyclohexane (an unactivated primary alkyl halide) with aryl boronic acids. Unlike standard Suzuki couplings invol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the cross-coupling of 1-(Bromomethyl)-4-propyl-trans-cyclohexane (an unactivated primary alkyl halide) with aryl boronic acids. Unlike standard Suzuki couplings involving aryl halides, this substrate presents significant challenges due to the


-hybridized electrophile, which is prone to slow oxidative addition and rapid 

-hydride elimination.

We utilize the Gregory Fu Modification , employing a palladium source supported by the electron-rich, bulky ligand Tricyclohexylphosphine (


) . This system facilitates the difficult oxidative addition step while sterically inhibiting 

-hydride elimination, enabling high-yield synthesis of liquid crystal (LC) precursors and drug scaffolds under mild conditions.

Scientific Background & Mechanistic Insight

The Alkyl Halide Challenge

Standard Suzuki conditions (e.g.,


, aqueous carbonate) fail with alkyl bromides for two mechanistic reasons:
  • Oxidative Addition Barrier: The electron-rich

    
     bond is significantly harder to break than 
    
    
    
    bonds found in aryl halides.
  • 
    -Hydride Elimination:  Once the alkyl palladium species is formed, it possesses 
    
    
    
    -hydrogens.[1] Without specific ligand control, the complex undergoes rapid
    
    
    -hydride elimination to form an alkene (in this case, a methylene-cyclohexane derivative) rather than coupling with the boronic acid.
The Solution: Bulky, Electron-Rich Phosphines

To overcome these barriers, we employ


.[2]
  • Electronic Effect: The high basicity (electron richness) of the cyclohexyl groups increases electron density on the Palladium center, accelerating the oxidative addition into the resistive

    
     bond.
    
  • Steric Effect: The large cone angle of

    
     favors a mono-ligated Pd species (
    
    
    
    ) and crowds the metal center, making the transition state for
    
    
    -hydride elimination energetically unfavorable compared to transmetallation.
Mechanistic Pathway (Visualization)

SuzukiMechanism Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Alkyl Halides) Pd0->OxAdd + R-CH2-Br PdII_Alkyl L-Pd(II)(Alkyl)(Br) OxAdd->PdII_Alkyl BetaElim SIDE REACTION: Beta-Hydride Elimination (Forms Alkene impurity) PdII_Alkyl->BetaElim If Ligand is Small/Electron-Poor TransMet Transmetallation (with Ar-B(OH)2 + Base) PdII_Alkyl->TransMet Favored by PCy3 PdII_DiOrg L-Pd(II)(Alkyl)(Aryl) TransMet->PdII_DiOrg RedElim Reductive Elimination (Product Release) PdII_DiOrg->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle highlighting the critical divergence between productive transmetallation and destructive


-hydride elimination.

Experimental Protocol

Reagents and Materials

Substrate: 1-(Bromomethyl)-4-propyl-trans-cyclohexane (Primary Alkyl Bromide). Coupling Partner: Phenylboronic acid (or specific Aryl Boronic Acid derivative).

ReagentEquiv.[2][3][4][5]RoleCritical Attribute
Alkyl Bromide 1.0ElectrophileMust be free of alkene impurities.
Aryl Boronic Acid 1.2 - 1.5NucleophileExcess ensures full conversion of bromide.

0.02 - 0.05Catalyst PrecursorHigh purity essential.

0.04 - 0.10LigandAir Sensitive. Must be stored/weighed in glovebox.

3.0BaseHydration is key. Anhydrous base often fails without added water.
Toluene/Water 20:1 RatioSolvent SystemBiphasic system solubilizes inorganic base.
Equipment Setup
  • Preferred: Nitrogen-filled Glovebox.

  • Alternative: Schlenk line with rigorous argon purging (3x vacuum/refill cycles).

  • Vessel: Screw-cap reaction vial with PTFE-lined septum.

Step-by-Step Procedure

Step 1: Catalyst Preparation (In Glovebox)

  • Weigh

    
     (4.5 mg, 0.02 mmol) and 
    
    
    
    (11.2 mg, 0.04 mmol) into the reaction vial.
  • Note: A 1:2 ratio of Pd:Ligand is standard. If using commercially available

    
    , use 0.02 mmol directly.
    

Step 2: Reagent Addition

  • Add the Aryl Boronic Acid (1.5 mmol) and

    
     (3.0 mmol) to the vial containing the catalyst.
    
  • Add the substrate: 1-(Bromomethyl)-4-propyl-trans-cyclohexane (1.0 mmol).

    • Tip: If the substrate is a viscous oil, weigh it by difference using a syringe.

Step 3: Solvent & Reaction

  • Add Toluene (3.0 mL) and degassed Water (0.15 mL).

    • Crucial: The presence of trace water is necessary for the boronic acid to form the active boronate species.

  • Seal the vial tightly.

  • Remove from glovebox and stir vigorously (1000 RPM) at Room Temperature for 24 hours.

    • Optimization: If conversion is <50% after 24h, heat to 50°C. Do not exceed 80°C to avoid isomerization or elimination.

Step 4: Workup

  • Dilute the mixture with Diethyl Ether or Ethyl Acetate (10 mL).

  • Filter through a short pad of silica gel to remove Palladium residues.

  • Wash the silica pad with additional solvent.[2][4]

  • Concentrate the filtrate under reduced pressure.

Step 5: Purification

  • Purify via Flash Column Chromatography (Silica Gel).[6]

  • Eluent: typically Hexanes or Hexanes/DCM (depending on the polarity of the aryl partner).

    • Detection: The product is UV active (due to the aryl ring). The starting bromide is not UV active (requires

      
       stain).
      

Workflow Visualization

ProtocolWorkflow cluster_Glovebox Inert Atmosphere (Glovebox/Schlenk) cluster_Bench Benchtop / Fume Hood WeighCat Weigh Pd(OAc)2 + PCy3 (Air Sensitive!) AddSolids Add Base (K3PO4) + Boronic Acid WeighCat->AddSolids AddSubstrate Add Alkyl Bromide AddSolids->AddSubstrate Solvent Add Toluene/H2O (Degassed) AddSubstrate->Solvent Stir Stir 24h @ RT (Vigorous) Solvent->Stir Workup Filter (Silica) -> Concentrate Stir->Workup

Figure 2: Operational workflow emphasizing the separation of air-sensitive setup and benchtop execution.

Data Analysis & Troubleshooting

Expected Analytical Data (NMR)

Upon successful coupling, the distinctive signals of the starting material will shift.

Proton EnvironmentStarting Material (

ppm)
Product (

ppm)

(Doublet)
~3.30 ppmDisappears

(Doublet)
N/A~2.50 - 2.60 ppm
Aromatic Protons N/ANew signals (6.8 - 7.5 ppm)
Cyclohexane Ring 0.8 - 1.9 ppm (Complex)Retained (Check for trans integrity)
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No Reaction (SM recovered) Oxygen poisoning of

.
Ensure rigorous degassing. Use fresh ligand.
Low Yield (<30%) Anhydrous conditions preventing transmetallation.Ensure

is hydrated or add 5% v/v water.
Alkene Impurity (Elimination) Temperature too high or ligand degraded.Lower temp to RT. Increase Ligand:Pd ratio to 3:1.
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.[3]Degas solvents thoroughly to remove

.

References

  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). "Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens." Journal of the American Chemical Society, 123(41), 10099–10100.

  • Lou, S., & Fu, G. C. (2010).[2] "Palladium-Catalyzed Alkyl-Alkyl Suzuki Cross-Couplings of Primary Alkyl Bromides at Room Temperature." Organic Syntheses, 87, 299.[2][4] [2]

  • Miyaura, N., & Suzuki, A. (1995).[3][7] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Seo, K., & Kang, H. (2021).[8] "Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene." Polymers, 13(9), 1404.[8]

Sources

Application

Application Note &amp; Protocol: Synthesis of 1-(Azidomethyl)-4-propyl-trans-cyclohexane via Nucleophilic Substitution

Abstract This document provides a comprehensive guide for the synthesis of 1-(azidomethyl)-4-propyl-trans-cyclohexane through the nucleophilic substitution of 1-(bromomethyl)-4-propyl-trans-cyclohexane with sodium azide....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(azidomethyl)-4-propyl-trans-cyclohexane through the nucleophilic substitution of 1-(bromomethyl)-4-propyl-trans-cyclohexane with sodium azide. Organic azides are versatile intermediates in synthetic chemistry, serving as precursors for amines, triazoles via "click" chemistry, and other nitrogen-containing heterocycles.[1] This application note details the underlying S(_N)2 reaction mechanism, provides a robust, step-by-step experimental protocol, outlines critical safety procedures for handling azides, and describes analytical methods for product characterization. The content is designed for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction and Mechanistic Overview

The conversion of alkyl halides to organic azides is a fundamental transformation in organic synthesis. The azide functional group is an excellent nucleophile and its introduction proceeds efficiently, often with minimal side reactions.[2] The reaction of 1-(bromomethyl)-4-propyl-trans-cyclohexane, a primary alkyl halide, with sodium azide (NaN(_3)) is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction.

Mechanism Rationale:

  • Substrate: The electrophilic carbon is primary and relatively unhindered, making it an ideal substrate for an S(_N)2 pathway.[3] Steric hindrance from the cyclohexane ring is minimal as the reaction occurs on the exocyclic methylene group.

  • Nucleophile: The azide ion (N(_3)

    
    ) is a potent nucleophile, which is a key requirement for a successful S(_N)2 reaction.[2][4]
    
  • Leaving Group: The bromide ion (Br

    
    ) is an excellent leaving group, facilitating the displacement.
    
  • Solvent: A polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO), is chosen to dissolve the ionic sodium azide while poorly solvating the azide anion. This enhances the nucleophilicity of the azide, accelerating the reaction.[2]

The reaction proceeds via a concerted, single-step mechanism involving a backside attack by the azide nucleophile on the carbon atom bearing the bromine. This leads to an inversion of configuration at the electrophilic center; however, as this center is not a stereocenter, the primary outcome is the direct replacement of the bromine atom.[5][6] The trans stereochemistry of the 4-propylcyclohexane ring remains unaffected by the reaction.

Caption: S(_N)2 reaction mechanism of an alkyl halide with sodium azide.

Critical Safety Considerations

WARNING: Sodium azide and its derivatives are hazardous. Strict adherence to safety protocols is mandatory.

  • Toxicity: Sodium azide (NaN(_3)) is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[7] All handling of solid NaN(_3) and concentrated solutions must be performed in a certified chemical fume hood.[8]

  • Explosion Hazard:

    • Heavy Metals: Sodium azide reacts with heavy metals (e.g., lead, copper, silver, mercury) and their salts to form highly shock-sensitive and explosive metal azides.[9] NEVER use metal spatulas to handle sodium azide.[7] Use spatulas made of ceramic, Teflon, or plastic. Ensure reaction waste is not poured into drains with lead or copper pipes.

    • Acids: Contact with strong acids converts sodium azide into hydrazoic acid (HN(_3)), which is a highly toxic, volatile, and explosive liquid.[9] All glassware must be free of acid residue. The reaction work-up must be designed to avoid acidification until the residual azide is fully quenched or removed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and nitrile gloves (double-gloving is recommended) when handling sodium azide.[8]

  • Waste Disposal: All sodium azide-contaminated waste, including empty containers, pipette tips, and gloves, is classified as acutely hazardous waste (P-listed) and must be disposed of according to institutional guidelines.[10]

Experimental Protocol

This protocol is designed for a ~2 mmol scale reaction. Adjustments can be made as needed.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeNotes
1-(Bromomethyl)-4-propyl-trans-cyclohexane71458-12-3219.162.0438 mgStarting material
Sodium Azide (NaN(_3))26628-22-865.013.0195 mg1.5 equivalents, nucleophile
Dimethyl Sulfoxide (DMSO), anhydrous67-68-578.13-10 mLReaction solvent
Diethyl Ether (Et(_2)O)60-29-774.12-~100 mLExtraction solvent
Deionized Water (H(_2)O)7732-18-518.02-~100 mLFor work-up
Brine (Saturated NaCl solution)---~30 mLFor work-up
Anhydrous Magnesium Sulfate (MgSO(_4))7487-88-9120.37-As neededDrying agent
TLC Plates (Silica gel 60 F254)---As neededFor reaction monitoring
TLC Eluent (e.g., 9:1 Hexanes:Ethyl Acetate)---As neededAdjust polarity as needed
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 50 mL round-bottom flask.

    • In a chemical fume hood, add 1-(bromomethyl)-4-propyl-trans-cyclohexane (438 mg, 2.0 mmol) to the flask.

    • Add anhydrous DMSO (10 mL) to dissolve the substrate.

    • Using a ceramic or plastic spatula, carefully add sodium azide (195 mg, 3.0 mmol) to the solution. Note: NaN(_3) has limited solubility in DMSO but will react.

    • Equip the flask with a condenser and place it in a heating mantle or oil bath set to 60 °C.

  • Reaction Execution & Monitoring:

    • Stir the reaction mixture vigorously at 60 °C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Prepare a TLC chamber with the chosen eluent (e.g., 9:1 Hexanes:EtOAc).

      • Spot the starting material (co-spot), and the reaction mixture on a TLC plate.

      • Visualize the plate under UV light (if applicable) and/or by staining with potassium permanganate (KMnO(_4)).

      • The reaction is complete upon the disappearance of the starting material spot. The product azide should have a higher R(_f) value than the starting bromide. The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Carefully pour the reaction mixture into a 250 mL separatory funnel containing deionized water (50 mL).

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers in the separatory funnel.

    • Wash the combined organic layer with deionized water (2 x 30 mL) to remove residual DMSO.

    • Wash the organic layer with brine (1 x 30 mL) to remove excess water.

    • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO(_4)).

    • Filter the solution to remove the drying agent and collect the filtrate in a pre-weighed round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification (if necessary):

    • If the crude product is not pure by TLC or NMR, purify using flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient.

Experimental Workflow Diagram

Caption: Overall experimental workflow for the synthesis of the target azide.

Expected Results and Characterization

The final product, 1-(azidomethyl)-4-propyl-trans-cyclohexane, is expected to be a colorless to pale yellow oil.

Analysis TechniqueExpected Result
FT-IR Spectroscopy A strong, sharp, characteristic absorbance peak for the azide (N(_3)) asymmetric stretch between 2090-2140 cm

. C-H stretching peaks around 2850-2950 cm

.
¹H NMR Spectroscopy The bromomethyl protons (-CH(_2)Br) in the starting material (expected ~3.2-3.4 ppm) will be replaced by azidomethyl protons (-CH(_2)N(_3)), which should appear at a similar chemical shift, typically around 3.1-3.3 ppm . The propyl and cyclohexane protons will appear in the aliphatic region (~0.8-2.0 ppm).
¹³C NMR Spectroscopy The carbon of the bromomethyl group (-CH(_2)Br) will be replaced by the carbon of the azidomethyl group (-CH(_2)N(_3)), with an expected chemical shift around 50-60 ppm . Other aliphatic carbons will appear between ~10-45 ppm.
Mass Spectrometry The mass spectrum should show a molecular ion peak [M]

or related adducts (e.g., [M+Na]

) corresponding to the molecular formula C(_10)H(_19)N(_3). High-resolution mass spectrometry (HRMS) should confirm the exact mass.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction 1. Insufficient temperature.2. Impure or wet solvent.3. Inactive sodium azide.1. Ensure the reaction temperature is maintained at 60 °C.2. Use fresh, anhydrous DMSO.3. Use freshly opened sodium azide. In some cases, activation with hydrazine hydrate may be required, but this is an advanced and hazardous procedure.[11]
Low Product Yield 1. Inefficient extraction.2. Product loss during solvent removal (if volatile).3. Side reactions (e.g., elimination, though unlikely for a primary halide).1. Perform at least three extractions with the specified solvent volume.2. Evaporate solvent carefully at moderate temperature and pressure.3. Confirm the identity of byproducts by NMR or MS to diagnose potential side reactions.
Emulsion during Work-up Residual DMSO or fine particulate matter is stabilizing the aqueous/organic interface.Add brine to the separatory funnel to help break the emulsion. Allow the funnel to stand undisturbed for a longer period. If necessary, filter the entire mixture through a pad of Celite.

References

  • ChemHelpASAP. (2019). SN2 reaction of alkyl halides. YouTube. [Link]

  • Master Organic Chemistry. (n.d.). SN2 Reaction of Acetylide Ions with Alkyl Halides. [Link]

  • Master Organic Chemistry. (2012). The SN2 Mechanism. [Link]

  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism. [Link]

  • Popik, V. V., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry, 19, 1336-1345. [Link]

  • ResearchGate. (2013). How can I perform click reaction of propagyl bromide and sodium azide?[Link]

  • Chachibaia, T. (2014). MODEL OF NMR SPECTROSCOPIC ANALYSIS OF AZIDE CONTAINING ORGANIC MOLECULES. ResearchGate. [Link]

  • Master Organic Chemistry. (2018). Reactions of Azides. [Link]

  • University of California, Los Angeles. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. [Link]

  • ResearchGate. (n.d.). Scheme 5.2: Synthesis of the cis-4-azidomethyl-ester-cyclohexane...[Link]

  • Taylor & Francis Online. (2015). PEG 400 promoted nucleophilic substitution reaction of halides into organic azides under mild conditions. [Link]

  • MDPI. (2017). 14N NMR Spectroscopy Study of Binding Interaction between Sodium Azide and Hydrated Fullerene. [Link]

  • PubMed. (2000). Synthesis of alpha-amino-alpha'-diazomethyl ketones via ring opening of substituted cyclopropanones with alkyl azides. A facile route to N-substituted 3-azetidinones. [Link]

  • University of Illinois Urbana-Champaign. (2019). Sodium Azide NaN3. Division of Research Safety. [Link]

  • ACS Publications. (1999). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. [Link]

  • Watson International. (n.d.). trans-1-(Bromomethyl)-4-propylcyclohexane CAS 71458-12-3. [Link]

  • ACS Publications. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. [Link]

  • ResearchGate. (n.d.). 1H NMR and 13C NMR spectra of azide functionalized POSS. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium azide. [Link]

  • Chemistry Stack Exchange. (2015). By which mechanism would azide react with alcohols or alkyl halides?[Link]

  • MDPI. (2025). Arrangement of Azidomethyl Group in Lupinine Azide: Structural and Spectroscopic Properties. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Azide. [Link]

  • ResearchGate. (n.d.). Reaction of various epoxides with sodium azide in the presence of the representative catalyst in water. [Link]

  • ResearchGate. (2022). How to activate sodium azide?[Link]

  • Zeitschrift für Naturforschung B. (2011). Calculation of 15N NMR Parameters of Azides and Some Related Compounds. [Link]

  • The University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. [Link]

Sources

Method

Application Note and Protocol for the Synthesis of trans-4-propylcyclohexylmethylamine

For Researchers, Scientists, and Drug Development Professionals Introduction trans-4-Propylcyclohexylmethylamine is a valuable building block in medicinal chemistry and drug development. Its rigid cyclohexyl scaffold, su...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Propylcyclohexylmethylamine is a valuable building block in medicinal chemistry and drug development. Its rigid cyclohexyl scaffold, substituted in a trans conformation, provides a defined three-dimensional structure that can be exploited to achieve specific interactions with biological targets. The presence of the primary amine offers a versatile handle for further functionalization, making it a key intermediate in the synthesis of a variety of pharmacologically active compounds. This document provides a detailed, field-proven protocol for the synthesis of trans-4-propylcyclohexylmethylamine, starting from commercially available 4-propylbenzoic acid. The synthesis is presented in three main stages: catalytic hydrogenation of the aromatic ring, conversion of the resulting carboxylic acid to an amide, and subsequent reduction to the target amine.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The strategy is designed to be robust and scalable, with a focus on achieving the desired trans stereochemistry.

G cluster_0 Stage 1: Hydrogenation cluster_1 Stage 2: Amidation cluster_2 Stage 3: Reduction A 4-Propylbenzoic Acid B cis/trans-4-Propylcyclohexanecarboxylic Acid A->B H₂, Pd/C or Rh/C, High Pressure C trans-4-Propylcyclohexanecarboxylic Acid B->C Isomer Separation/Isomerization D trans-4-Propylcyclohexanecarboxamide C->D 1. SOCl₂, 2. NH₃ E trans-4-Propylcyclohexanecarboxamide F trans-4-Propylcyclohexylmethylamine E->F LiAlH₄, THF, then H₂O workup

Figure 1: Overall synthetic workflow for trans-4-propylcyclohexylmethylamine.

Stage 1: Synthesis of trans-4-Propylcyclohexanecarboxylic Acid

The initial step involves the reduction of the aromatic ring of 4-propylbenzoic acid. Catalytic hydrogenation is a common and effective method for this transformation.[1][2][3] The choice of catalyst can influence the stereoselectivity of the reaction, often yielding a mixture of cis and trans isomers.[4] Palladium on carbon (Pd/C) and Rhodium on carbon (Rh/C) are both effective catalysts for this purpose.[3][5] Subsequent separation of the desired trans isomer is a critical step.

Protocol 1: Catalytic Hydrogenation of 4-Propylbenzoic Acid

Materials and Equipment:

Reagent/EquipmentPurpose
4-Propylbenzoic AcidStarting material
10% Palladium on Carbon (Pd/C)Catalyst
EthanolSolvent
High-pressure hydrogenation reactorReaction vessel
Filtration apparatusCatalyst removal
Rotary evaporatorSolvent removal

Procedure:

  • In a high-pressure hydrogenation reactor, dissolve 4-propylbenzoic acid (1 equivalent) in ethanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol%).

  • Seal the reactor and purge with nitrogen gas several times to remove any air.

  • Pressurize the reactor with hydrogen gas to 500-1000 psi.

  • Heat the reaction mixture to 100-150°C with vigorous stirring.

  • Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a mixture of cis- and trans-4-propylcyclohexanecarboxylic acid.

  • The desired trans isomer can be separated from the cis isomer by fractional crystallization or by converting the mixture to their methyl esters, separating the esters by chromatography, and then hydrolyzing the trans-ester.

Stage 2: Synthesis of trans-4-Propylcyclohexanecarboxamide

The conversion of a carboxylic acid to a primary amide is a two-step process. First, the carboxylic acid is activated by converting it to an acid chloride using thionyl chloride (SOCl₂).[6][7][8] The highly reactive acid chloride is then treated with ammonia to form the amide.[9]

Protocol 2: Amidation of trans-4-Propylcyclohexanecarboxylic Acid

Materials and Equipment:

Reagent/EquipmentPurpose
trans-4-Propylcyclohexanecarboxylic AcidStarting material
Thionyl chloride (SOCl₂)Activating agent
Dichloromethane (DCM)Solvent
Aqueous ammonia (NH₃)Amine source
Round-bottom flask with reflux condenserReaction vessel
Magnetic stirrerAgitation
Ice bathTemperature control

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trans-4-propylcyclohexanecarboxylic acid (1 equivalent) in dry dichloromethane (DCM).

  • Slowly add thionyl chloride (1.2 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the evolution of HCl gas (use a bubbler with a basic solution to trap the gas).

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure. This will yield the crude trans-4-propylcyclohexanecarbonyl chloride.

  • In a separate flask, cool a concentrated aqueous solution of ammonia (excess) in an ice bath.

  • Slowly add the crude acid chloride to the cold ammonia solution with vigorous stirring.

  • A white precipitate of trans-4-propylcyclohexanecarboxamide will form.

  • Continue stirring for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Stage 3: Synthesis of trans-4-Propylcyclohexylmethylamine

The final step is the reduction of the amide to the corresponding amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that is highly effective for this transformation.[10][11] The mechanism involves the conversion of the carbonyl group to a methylene group.

Protocol 3: LiAlH₄ Reduction of trans-4-Propylcyclohexanecarboxamide

Safety Precautions: Lithium aluminum hydride is a highly reactive and pyrophoric substance. It reacts violently with water and other protic solvents. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a fume hood. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.[12][13][14][15][16] A Class D fire extinguisher or dry sand should be readily available.[12][16]

Materials and Equipment:

Reagent/EquipmentPurpose
trans-4-PropylcyclohexanecarboxamideStarting material
Lithium aluminum hydride (LiAlH₄)Reducing agent
Anhydrous tetrahydrofuran (THF)Solvent
Three-neck round-bottom flaskReaction vessel
Dropping funnelControlled addition
Reflux condenserCondensation of solvent
Inert gas supply (N₂ or Ar)Anhydrous conditions
Heating mantleHeating
Ice bathCooling

Procedure:

  • Set up a three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen/argon inlet, and a magnetic stirrer. Flame-dry the entire apparatus under a stream of inert gas to ensure it is completely moisture-free.

  • In the reaction flask, place LiAlH₄ (1.5-2.0 equivalents) and add anhydrous tetrahydrofuran (THF) to form a suspension.

  • In the dropping funnel, dissolve trans-4-propylcyclohexanecarboxamide (1 equivalent) in anhydrous THF.

  • Cool the LiAlH₄ suspension to 0°C using an ice bath.

  • Slowly add the amide solution from the dropping funnel to the LiAlH₄ suspension with vigorous stirring. Control the rate of addition to maintain a gentle reflux.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the flask back to 0°C in an ice bath.

  • Workup (Fieser Method): [17][18][19] This is a critical and potentially hazardous step. Proceed with extreme caution.

    • For every 'x' grams of LiAlH₄ used, slowly and sequentially add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water

    • This will produce a granular precipitate of aluminum salts that can be easily filtered off.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite and wash the solid residue thoroughly with THF or diethyl ether.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude trans-4-propylcyclohexylmethylamine.

Purification and Characterization

The crude product can be purified by fractional distillation under reduced pressure.[20][21][22][23][24]

Expected Characterization Data:

  • Infrared (IR) Spectroscopy: A primary amine will show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.[25][26][27][28][29]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons on the carbon adjacent to the nitrogen will be deshielded and appear in the 2.5-3.0 ppm region. The N-H protons will appear as a broad singlet, and their chemical shift can vary. The signal will disappear upon D₂O exchange.[25][26][27][28][29]

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon atom attached to the nitrogen will be deshielded and typically appears in the 40-50 ppm range.[25][27]

G cluster_amide Amide Reduction Mechanism Amide R-C(=O)NH₂ Tetrahedral Intermediate Amide->Tetrahedral 1. LiAlH₄ Iminium R-CH=N⁺H₂ Tetrahedral->Iminium Elimination of Al-O species Amine R-CH₂NH₂ Iminium->Amine 2. LiAlH₄ H2O H₂O Workup LiAlH4 LiAlH₄

Figure 2: Simplified mechanism of amide reduction with LiAlH₄.

References

  • TutorChase. How do you differentiate between primary, secondary, and tertiary amines using spectroscopy? [Link]

  • Princeton University Environmental Health & Safety. Lithium Aluminum Hydride. [Link]

  • Dr. Aman Bajpai. How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube, 2023. [Link]

  • ACS Publications. A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

  • Royal Society of Chemistry. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 2015. [Link]

  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • University of Georgia Office of Research. LithiumAluminumHydride-16853-85-3.docx. [Link]

  • New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. [Link]

  • University of Calgary. Ch22: Reduction of Amides using LiAlH4 to amines. [Link]

  • OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Asian Journal of Chemistry. Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. [Link]

  • Oregon State University. Spectroscopy of Amines. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • ResearchGate. Can anyone suggest the best method for lithium aluminium hydride work up? [Link]

  • Scribd. Ch20 - Reduction of Amides Using LiAlH4 To Amines. [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • ResearchGate. Selective hydrogenation of benzoic acid to cyclohexane carboxylic acid over microwave-activated Ni/carbon catalysts. [Link]

  • ResearchGate. One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. [Link]

  • ResearchGate. Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. [Link]

  • University of Cambridge. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Chemistry Steps. Amide Reduction Mechanism by LiAlH4. [Link]

  • MDPI. Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. [Link]

  • Google Patents.
  • YouTube. DIBALH, LAH, NaH Metal Hydrides - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS || Lab - 1.2. [Link]

  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • PMC. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. [Link]

  • Google Patents. Process for the preparation of cyclohexane carboxylic acid compounds.
  • Google Patents.
  • ResearchGate. Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. [Link]

  • European Patent Office. Methylamines purification process. [Link]

  • ACS Publications. Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. [Link]

  • Chemguide. the preparation of amides. [Link]

  • Scinapse. A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. [Link]

  • PMC. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]

  • CNKI. Synthesis of Transcyclohexane Carboxylic Acid Derivatives. [Link]

  • ResearchGate. Catalytic Hydrogenation of Benzoic Acid. [Link]

  • CABI Digital Library. Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. [Link]

  • Innovative Synthesis of Derivatives of 4-Ethylbenzoic Acid and 4-Ethylcyclohexanecarboxylic Acid. [Link]

  • Reddit. Stereochemistry of acid-catalyzed hydrogenation. [Link]

  • Homework.Study.com. How would you synthesize the 4-propylbenzoic acid starting from benzene? [Link]

  • PrepChem.com. Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride. [Link]

  • Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of 1-(Bromomethyl)-4-propyl-trans-cyclohexane

Welcome to the technical support center for the synthesis of 1-(Bromomethyl)-4-propyl-trans-cyclohexane. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Bromomethyl)-4-propyl-trans-cyclohexane. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable synthetic intermediate. Drawing upon established chemical principles and field-proven methodologies, this document provides a comprehensive resource for troubleshooting common issues and implementing robust synthetic protocols.

Synthesis Overview: Strategic Pathways to the Target Molecule

The most reliable and high-yielding synthesis of 1-(Bromomethyl)-4-propyl-trans-cyclohexane begins with the precursor alcohol, (trans-4-propylcyclohexyl)methanol. This intermediate is typically prepared via the reduction of trans-4-propylcyclohexanecarboxylic acid. The critical step, and the focus of this guide, is the subsequent conversion of the primary alcohol to the desired alkyl bromide.

This transformation (R-CH₂OH → R-CH₂Br) must be executed with reagents that prevent unwanted side reactions, such as carbocation rearrangements or elimination, which are common pitfalls when working with substituted cyclohexyl systems. The two most effective industrial and laboratory-scale methods for this conversion are the use of Phosphorus Tribromide (PBr₃) and the Appel Reaction.

G cluster_0 Precursor Synthesis cluster_1 Target Synthesis A trans-4-propylcyclohexanecarboxylic acid B (trans-4-propylcyclohexyl)methanol A->B Reduction (e.g., LiAlH₄, BMS) C 1-(Bromomethyl)-4-propyl- trans-cyclohexane B->C Bromination (PBr₃ or Appel Rxn)

Caption: General two-step synthetic workflow.

Recommended Bromination Protocols: A Comparative Analysis

Choosing the correct bromination agent is critical for maximizing yield and purity. Both Phosphorus Tribromide and the Appel reaction proceed via an Sₙ2 mechanism, which is ideal for primary alcohols as it cleanly converts the hydroxyl group into a good leaving group, allowing for displacement by the bromide nucleophile without rearrangement.[1][2]

FeatureMethod A: Phosphorus Tribromide (PBr₃)Method B: Appel Reaction (PPh₃/CBr₄)
Reagents PBr₃, typically in a non-polar solvent (ether, CH₂Cl₂)Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄)
Temperature Typically 0 °C to room temperature0 °C to room temperature
Mechanism Sₙ2: Activation of alcohol, followed by backside attack by Br⁻.[3]Sₙ2: Formation of an alkoxyphosphonium salt, followed by displacement.[4]
Typical Yield High (often >85%)High (often >90%)
Advantages Cost-effective, high atom economy (one PBr₃ reacts with three alcohol molecules), straightforward workup.[5]Extremely mild and neutral conditions, minimizes acid-catalyzed side reactions.[6]
Disadvantages PBr₃ is corrosive and highly reactive with water; generates HBr and phosphorous acid byproducts.[3]Generates a stoichiometric amount of triphenylphosphine oxide (Ph₃P=O), which can be challenging to remove; CBr₄ is toxic.[6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the common causes and how can I diagnose the problem?

A1: Low yield is the most frequent issue and can stem from several factors. The following decision tree can help diagnose the root cause.

G Start Low Yield Observed Q1 Is starting material (alcohol) consumed (check by TLC/GC)? Start->Q1 Ans1_No No Q1->Ans1_No Ans1_Yes Yes Q1->Ans1_Yes Path1_A Check Reagent Quality: - Use fresh PBr₃ or PPh₃/CBr₄. - Ensure solvents are anhydrous. Ans1_No->Path1_A Path1_B Verify Stoichiometry: - Use slight excess of brominating agent. - PBr₃: ~0.33-0.4 eq per alcohol. Ans1_No->Path1_B Path1_C Optimize Reaction Time/Temp: - Monitor reaction to completion. - If stalled, consider gentle warming. Ans1_No->Path1_C Q2 Are there significant side products visible on TLC/GC? Ans1_Yes->Q2 Ans2_Yes Yes Q2->Ans2_Yes Ans2_No No Q2->Ans2_No Path2_A Elimination Product (Alkene)? - Maintain low temperature (0 °C). - Avoid strong bases during workup. Ans2_Yes->Path2_A Path2_B Other Byproducts? - Characterize impurities (NMR/MS). - May indicate decomposition. Ans2_Yes->Path2_B Path3 Investigate Workup Losses: - Ensure complete extraction from aqueous layer. - Avoid product loss during solvent removal or chromatography. Ans2_No->Path3

Caption: Decision tree for troubleshooting low yield.

Q2: I'm observing a significant amount of an alkene byproduct. How can I prevent this?

A2: The formation of 4-propyl-1-methylenecyclohexane is due to a competing elimination (E2) reaction. This is more likely if the reaction temperature is too high or if a strong base is present.

  • Temperature Control: Maintain the reaction temperature at 0 °C or below, especially during the addition of reagents.[1]

  • Base Selection: While a weak, non-nucleophilic base like pyridine is sometimes used with PBr₃ to neutralize the generated HBr, it can also promote elimination.[5] Consider running the reaction without a base and instead control the reaction rate via slow addition of PBr₃.

  • Workup: Use a mild base like aqueous sodium bicarbonate (NaHCO₃) for neutralization during the workup, rather than stronger bases like sodium hydroxide (NaOH).

Q3: How do I effectively remove the triphenylphosphine oxide (Ph₃P=O) byproduct from my Appel reaction?

A3: This is a common challenge due to the similar polarity of Ph₃P=O and many target products.

  • Crystallization/Precipitation: After the reaction, concentrate the mixture and add a non-polar solvent like hexanes or a mixture of ether and hexanes. Ph₃P=O is often insoluble in these solvents and will precipitate, allowing it to be removed by filtration.[6]

  • Column Chromatography: If precipitation is ineffective, silica gel chromatography is the most reliable method. A solvent gradient from a non-polar eluent (e.g., hexanes) to a slightly more polar mixture (e.g., 5-10% ethyl acetate in hexanes) will typically elute the desired alkyl bromide first, retaining the more polar Ph₃P=O on the column.

Q4: My PBr₃ reaction seems to stall before all the starting alcohol is consumed. What's wrong?

A4: This usually points to a reagent or solvent issue.

  • Moisture: PBr₃ reacts violently with water to form phosphorous acid and HBr.[3] If your solvent or glassware is not perfectly dry, the reagent will be consumed by water instead of reacting with your alcohol. Always use anhydrous solvents and flame-dried glassware.

  • Reagent Quality: PBr₃ can degrade over time. It should be a clear, colorless liquid. If it is discolored (yellow or brown), it may have partially decomposed and will be less effective. Using a freshly opened bottle or distilling the PBr₃ before use is recommended for critical applications.

Frequently Asked Questions (FAQs)

  • Why is direct radical bromination of 1-methyl-4-propylcyclohexane not a suitable method? Direct free-radical bromination with reagents like N-Bromosuccinimide (NBS) is highly selective for the most substituted carbon atom that can form a stable radical.[7] In the case of an alkyl-substituted cyclohexane, the tertiary C-H bonds on the ring (at the C1 and C4 positions) are far more reactive towards radical abstraction than the primary C-H bonds of the methyl group. This would lead to bromination on the ring itself, not on the methyl group, yielding the incorrect isomer.[8]

  • Can I use concentrated HBr instead of PBr₃? While HBr can convert primary alcohols to alkyl bromides, the reaction often requires heat and proceeds through an Sₙ1 pathway for secondary or sterically hindered primary carbons. This pathway involves a carbocation intermediate, which is prone to rearrangement—a significant risk that leads to a mixture of products and lower yields of the desired compound.[3] PBr₃ and the Appel reaction avoid this issue by proceeding via an Sₙ2 mechanism.[9]

  • How critical is the trans stereochemistry of the starting alcohol? The stereochemistry is crucial as it is retained in the final product. Both the PBr₃ and Appel reactions occur at the exocyclic carbon and do not affect the stereocenters on the cyclohexane ring. Therefore, starting with pure (trans-4-propylcyclohexyl)methanol is essential to obtaining the pure trans isomer of the final product.

  • What are the best safety practices for handling PBr₃? Phosphorus tribromide is toxic, corrosive, and reacts violently with water.[3] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety goggles, lab coat). It should be stored under an inert atmosphere (nitrogen or argon) in a cool, dry place away from water or alcohols. Quench any excess PBr₃ by adding it slowly and carefully to a stirred ice-water mixture in a fume hood.

Detailed Experimental Protocols

Protocol 1: Synthesis of (trans-4-propylcyclohexyl)methanol

This procedure is adapted from established reduction methods for carboxylic acids.[10][11]

  • Setup: To a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄) (0.3 mol) suspended in 300 mL of anhydrous diethyl ether.

  • Addition: Dissolve trans-4-propylcyclohexanecarboxylic acid (0.14 mol) in 150 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the carboxylic acid solution dropwise to the stirred suspension over 1-2 hours, maintaining the temperature below 10 °C.

  • Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to a gentle reflux for 4 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add 10 mL of water dropwise to quench the excess LiAlH₄, followed by 10 mL of 15% aqueous NaOH, and then 30 mL of water. A granular white precipitate should form.

  • Workup: Stir the mixture for 30 minutes, then filter off the aluminum salts and wash them thoroughly with diethyl ether. Combine the organic filtrates, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield (trans-4-propylcyclohexyl)methanol as a colorless oil or low-melting solid.

Protocol 2: Synthesis of 1-(Bromomethyl)-4-propyl-trans-cyclohexane via PBr₃

This protocol is a generalized procedure based on the standard conversion of primary alcohols to alkyl bromides.[9][12]

  • Setup: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add (trans-4-propylcyclohexyl)methanol (50 mmol) dissolved in 150 mL of anhydrous diethyl ether.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (20 mmol, ~0.4 equivalents) dropwise via syringe to the stirred solution over 30 minutes. A white precipitate of phosphorous acid byproducts may form.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC or GC analysis until the starting alcohol is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly pour it into 200 mL of ice-cold water with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash successively with 100 mL of saturated aqueous NaHCO₃ solution, 100 mL of water, and finally 100 mL of brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 1-(Bromomethyl)-4-propyl-trans-cyclohexane.

References

  • Organic-Chemistry.org. Alcohol to Bromide - Common Conditions. Available at: [Link]

  • BYJU'S. PBr3 Reaction. Available at: [Link]

  • Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Available at: [Link]

  • OrgoSolver. Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). Available at: [Link]

  • Vedantu. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. Available at: [Link]

  • Organic Chemistry Portal. Appel Reaction. Available at: [Link]

  • OrgoSolver. Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). Available at: [Link]

  • Master Organic Chemistry. PBr3 and SOCl2. Available at: [Link]

  • Master Organic Chemistry. Conversion of alcohols to alkyl bromides using PBr3. Available at: [Link]

  • Wikipedia. Appel reaction. Available at: [Link]

  • YouTube. CHEM 2325 Module 6: Conversion of Alcohol to Alkyl Bromide via Reaction with PBr₃. Available at: [Link]

  • Molbase. Synthesis of Step D1: The production of trans-4-n-propylcyclohexylmethanol. Available at: [Link]

  • Scribd. 1.2. Free Radical Bromination of Alkanes - Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. Selectivity in Radical Halogenation with Practice Problems. Available at: [Link]

Sources

Optimization

Purification of 1-(Bromomethyl)-4-propyl-trans-cyclohexane by column chromatography

An Expert Guide to the Chromatographic Purification of 1-(Bromomethyl)-4-propyl-trans-cyclohexane Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth protocols...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Chromatographic Purification of 1-(Bromomethyl)-4-propyl-trans-cyclohexane

Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth protocols and troubleshooting advice for the purification of 1-(Bromomethyl)-4-propyl-trans-cyclohexane via column chromatography. Our focus is on delivering not just procedural steps, but the underlying scientific principles to empower researchers in drug discovery and organic synthesis to overcome common purification challenges.

Overview: The Rationale for Purification

1-(Bromomethyl)-4-propyl-trans-cyclohexane is a key building block in organic synthesis. Its high purity is critical for subsequent reaction steps, as common impurities can interfere with downstream applications. Column chromatography is a powerful technique for isolating this compound from reaction byproducts.[1] It operates on the principle of differential adsorption, where components of a mixture are separated based on their varying affinities for a stationary phase (typically silica gel) and a mobile phase (the eluting solvent).[2] For a non-polar alkyl bromide like our target compound, this method is particularly effective.

The structure of 1-(Bromomethyl)-4-propyl-trans-cyclohexane dictates its chromatographic behavior. The propylcyclohexane backbone is highly non-polar, while the bromomethyl group adds a small degree of polarity. This allows it to be separated from both more non-polar hydrocarbon impurities and more polar byproducts.

Core Experimental Protocol: Purifying 1-(Bromomethyl)-4-propyl-trans-cyclohexane

This protocol outlines the standard procedure for flash column chromatography, a rapid form of the technique that uses pressure to accelerate solvent flow.[3]

Step 1: Thin-Layer Chromatography (TLC) Analysis & Solvent System Selection

The Why: Before committing to a large-scale column, it is essential to determine the optimal solvent system using TLC. The goal is to find a mobile phase composition that provides good separation between the desired product and any impurities, ideally giving the product an Rf value between 0.3 and 0.7.[3]

Procedure:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber containing a test solvent system. Start with a highly non-polar solvent like pure hexane and gradually increase the polarity by adding a co-solvent like ethyl acetate.

  • Visualize the spots using a UV lamp (if impurities are UV-active) and/or by staining with a potassium permanganate (KMnO₄) solution.

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

  • Adjust the solvent ratio until the target compound's Rf is in the optimal range (0.3-0.7) and well-separated from other spots.

Solvent System (Hexane:Ethyl Acetate) Expected Rf of Target Compound Rationale
100:0 (Pure Hexane)< 0.1The compound has some polarity from the C-Br bond and may not move significantly with a purely non-polar eluent.
99:10.2 - 0.4A good starting point. This slight increase in polarity should be sufficient to move the compound up the plate.
98:20.4 - 0.6Likely the optimal range for good separation and reasonable elution time from the column.
95:5> 0.7The eluent is likely too polar; all components may elute too quickly from the column, leading to poor separation.[3]
Step 2: Column Preparation (Slurry Packing)

The Why: A well-packed column is critical for achieving high resolution. The slurry method ensures a homogenous, bubble-free stationary phase, preventing channeling and band broadening.[4]

Procedure:

  • Select a column with a diameter appropriate for the amount of crude material (a common rule of thumb is a 20:1 to 100:1 ratio of silica gel weight to crude sample weight).

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a separate beaker, create a slurry by mixing silica gel with the initial, least polar eluting solvent (e.g., pure hexane or a 99:1 hexane:ethyl acetate mixture). Stir well to remove trapped air bubbles.[4]

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to encourage even packing.[4]

  • Add more solvent as needed, ensuring the silica bed never runs dry. Once the silica has settled, add a protective layer of sand on top.

Step 3: Sample Loading

The Why: The sample must be loaded onto the column in a tight, concentrated band. Overloading or a diffuse application will result in broad, overlapping bands and poor separation.

Procedure (Dry Loading Recommended):

  • Dissolve the crude 1-(Bromomethyl)-4-propyl-trans-cyclohexane in a minimal amount of a volatile solvent (like dichloromethane).

  • Add a small amount of silica gel (or Celite) to the solution and concentrate it on a rotary evaporator until a free-flowing powder is obtained.[5]

  • Carefully add the dry powder onto the top layer of sand in the column.

Step 4: Elution and Fraction Collection

The Why: The elution process separates the compounds. By collecting sequential fractions and analyzing them, the pure compound can be isolated.

Procedure:

  • Carefully add the chosen mobile phase to the column, ensuring the top layer of sand is not disturbed.

  • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (flash chromatography).[3]

  • Begin collecting fractions in test tubes or vials as soon as the solvent starts to drip from the column outlet.

  • Monitor the separation by spotting fractions onto TLC plates and comparing them to the initial crude mixture.

  • Once all the desired product has eluted, the column can be flushed with a more polar solvent to remove any remaining impurities.

Step 5: Product Isolation

The Why: This final step removes the chromatography solvent to yield the purified product.

Procedure:

  • Combine the fractions that contain the pure product, as identified by TLC.

  • Remove the solvent using a rotary evaporator.[5]

  • Place the resulting oil or solid under high vacuum to remove any residual solvent.

  • Obtain the final mass and characterize the product (e.g., by NMR spectroscopy) to confirm its purity.

Visual Workflow: Purification of 1-(Bromomethyl)-4-propyl-trans-cyclohexane

G Figure 1: Experimental Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis & Solvent Selection Slurry 2. Column Packing (Slurry Method) TLC->Slurry DryLoad 3. Sample Loading (Dry Load) Slurry->DryLoad Elute 4. Elution with Mobile Phase DryLoad->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. TLC Analysis of Fractions Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure G Figure 2: Troubleshooting Flowchart Problem Problem Encountered LowYield Low / No Yield Problem->LowYield PoorSep Poor Separation Problem->PoorSep Tailing Spot Tailing Problem->Tailing Cause_Decomp Cause: Decomposition on Silica? LowYield->Cause_Decomp Cause_EluentWeak Cause: Eluent Too Weak? LowYield->Cause_EluentWeak Cause_Overload Cause: Column Overloaded? PoorSep->Cause_Overload Cause_Packing Cause: Poor Column Packing? PoorSep->Cause_Packing Cause_Interaction Cause: Strong Analyte-Silica Interaction? Tailing->Cause_Interaction Sol_Decomp Solution: Use Neutral Alumina or Deactivated Silica Cause_Decomp->Sol_Decomp Sol_EluentWeak Solution: Increase Eluent Polarity Cause_EluentWeak->Sol_EluentWeak Sol_Overload Solution: Increase Silica:Sample Ratio (e.g., >50:1) Cause_Overload->Sol_Overload Sol_Packing Solution: Repack Column Using Slurry Method Cause_Packing->Sol_Packing Sol_Interaction Solution: Add a Polar Modifier to Eluent Cause_Interaction->Sol_Interaction

Caption: A flowchart to diagnose and solve common chromatography issues.

References

  • Columbia University. Column chromatography. Available from: [Link]

  • PubChem. 1-(Bromomethyl)-4-methylcyclohexane. Available from: [Link]

  • PubChem. 1-(Bromomethyl)-4-tert-butylcyclohexane. Available from: [Link]

  • Thermo Scientific Alfa Aesar. 1-Bromo-4-methylcyclohexane, cis + trans, 97%. Available from: [Link]

  • PubChem. 1-Bromo-4-propylcyclohexane. Available from: [Link]

  • Microbe Notes. Column Chromatography- Definition, Principle, Parts, Steps, Uses. Available from: [Link]

  • The Royal Society of Chemistry. Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv. Available from: [Link]

  • ACS Publications. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • YouTube. Performing Column Chromatography. Available from: [Link]

  • HPLC Troubleshooting. HPLC Troubleshooting Guide. Available from: [Link]

  • Chemistry LibreTexts. B. Column Chromatography. Available from: [Link]

  • PubChem. Cyclohexane, 1-bromo-4-methyl-. Available from: [Link]

  • YouTube. 【4K】-- Column Chromatography (Purification). Available from: [Link]

  • Reddit. AskChem: Do primary bromides decompose on silica?. Available from: [Link]

  • Agilent. HPLC Column Troubleshooting What Every HPLC User Should Know. Available from: [Link]

  • RSC Publishing. The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Available from: [Link]

  • PubMed Central (PMC). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. Available from: [Link]

  • Course Hero. column chromatography.pdf. Available from: [Link]

  • PubMed. Adsorption and chemical stability of a cationic aggregating ester - propantheline bromide - on silica surfaces in aqueous dispersions. Available from: [Link]

  • Watson International. trans-1-(Bromomethyl)-4-propylcyclohexane CAS 71458-12-3. Available from: [Link]

  • ResearchGate. Silica Thin-Layer Chromatographic Studies of Surfactants with Mixed Aqueous-Organic Eluents Containing Thiourea. Available from: [Link]

  • PubChem. 1-(Bromomethyl)-4-ethylcyclohexane. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 1-(Bromomethyl)-4-propyl-trans-cyclohexane in Protic Solvents

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(Bromomethyl)-4-propyl-trans-cyclohexane. It...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(Bromomethyl)-4-propyl-trans-cyclohexane. It addresses common questions and troubleshooting scenarios related to the compound's stability in protic solvents, focusing on the underlying reaction mechanisms, product formation, and analytical strategies.

Section 1: Fundamental Stability & Reaction Pathways

Q1: What are the primary degradation pathways for 1-(Bromomethyl)-4-propyl-trans-cyclohexane in protic solvents?

When dissolved in protic solvents such as water, ethanol, or methanol, 1-(Bromomethyl)-4-propyl-trans-cyclohexane primarily undergoes solvolysis.[1] In a solvolysis reaction, the solvent molecule acts as the nucleophile.[1] Although this compound is a primary alkyl halide, which typically favors a bimolecular (SN2) pathway, its structure allows for the formation of a relatively stable carbocation intermediate. Therefore, the degradation is dominated by unimolecular pathways: SN1 (substitution) and E1 (elimination).[2][3]

The process begins with the slow, rate-determining step: the spontaneous dissociation of the bromide leaving group to form a primary carbocation. This carbocation is the central intermediate from which all major degradation products are formed. It can then either be attacked by a solvent molecule (SN1) or lose a proton from an adjacent carbon to form an alkene (E1).[4]

Solvolysis Pathways Reactant 1-(Bromomethyl)-4-propyl- trans-cyclohexane Carbocation Primary Carbocation Intermediate Reactant->Carbocation Dissociation (Slow) Rate-Determining Step SN1_Product Substitution Product (Alcohol or Ether) Carbocation->SN1_Product Nucleophilic Attack by Solvent (SN1 Pathway) E1_Product Elimination Product (Alkene) Carbocation->E1_Product Proton Abstraction by Solvent (E1 Pathway)

Figure 1: Competing SN1 and E1 solvolysis pathways.
Q2: How does the trans stereochemistry and cyclohexane conformation influence reactivity?

The trans configuration of the substituents on the cyclohexane ring dictates the molecule's preferred three-dimensional shape, which in turn affects its reactivity. The bulky 4-propyl group and the 1-(bromomethyl) group will preferentially occupy equatorial positions in the stable chair conformation to minimize steric strain.

  • Influence on SN1/E1 Reactions: For SN1 and E1 pathways, the reaction proceeds through a planar carbocation intermediate, meaning the initial stereochemistry of the reactant does not directly determine the product stereochemistry.[5] The rate of the initial dissociation is influenced by the stability of the resulting carbocation.

  • Influence on E2 Reactions: The bimolecular E2 elimination pathway has a strict stereochemical requirement: the hydrogen atom being removed and the leaving group must be in an anti-periplanar (180°) orientation.[6][7] In the most stable chair conformation of the trans isomer, where the bromomethyl group is equatorial, there are no axial hydrogens on the adjacent carbons that are anti-periplanar to the C-Br bond. A ring-flip to a much less stable conformation would be required to achieve this geometry, making the E2 pathway kinetically unfavorable compared to the E1 mechanism.[7]

Section 2: Troubleshooting & FAQs

Q3: My reaction is proceeding much faster or slower than expected. What factors could be responsible?

The rate of solvolysis is highly sensitive to the experimental conditions. Several factors can alter the observed rate:

  • Solvent Polarity: The rate-determining step of both SN1 and E1 reactions is the formation of a carbocation.[4] Polar protic solvents are effective at stabilizing this charged intermediate through hydrogen bonding and dipole-dipole interactions, thereby accelerating the reaction.[1][8][9] A solvent with a higher dielectric constant will generally lead to a faster reaction rate.

  • Temperature: Solvolysis reactions have a significant activation energy barrier. Increasing the temperature provides more kinetic energy to the molecules, dramatically increasing the rate of the reaction. As a rule of thumb, reaction rates can double for every 10°C increase in temperature.

  • Presence of Impurities: Trace amounts of acid or base can catalyze degradation. Acid can protonate the bromine atom, making it a better leaving group. Strong bases could promote the less-favored E2 pathway.

  • Water Content: In non-aqueous protic solvents like ethanol, even small amounts of water can significantly increase the polarity of the medium and act as a competing nucleophile, altering both the rate and the product distribution.

Table 1: Properties of Common Protic Solvents and Their Effect on SN1/E1 Reaction Rates

Solvent Dielectric Constant (ε) at 25°C Relative Solvolysis Rate (t-Butyl Chloride)
Acetic Acid 6.2 1
Ethanol 24.5 ~200
Methanol 32.7 ~1,000
Formic Acid 58.0 ~30,000

| Water | 80.1 | ~150,000 |

Data adapted from established solvolysis studies. The relative rates illustrate the profound effect of solvent polarity.

Q4: I am observing multiple unexpected products in my analysis. What are they likely to be?

The formation of multiple products is a hallmark of reactions proceeding through carbocation intermediates.[2][5] The initial primary carbocation can undergo rearrangement to form a more stable secondary or tertiary carbocation. This rearranged intermediate can then react via SN1 or E1 pathways, leading to a complex mixture of products.

A common rearrangement is a 1,2-hydride shift , where a hydrogen atom from an adjacent carbon moves to the positively charged carbon. In this specific molecule, a hydride shift from the cyclohexane ring to the primary carbocation would generate a more stable tertiary carbocation.

Carbocation Rearrangement cluster_0 Primary Pathway cluster_1 Rearrangement Pathway Primary_Carbocation Initial Primary Carbocation Primary_Products Direct Sₙ1/E1 Products Primary_Carbocation->Primary_Products Reaction Tertiary_Carbocation Rearranged Tertiary Carbocation (more stable) Primary_Carbocation->Tertiary_Carbocation 1,2-Hydride Shift Rearranged_Products Rearranged Sₙ1/E1 Products (e.g., 1-methyl-4-propylcyclohexene) Tertiary_Carbocation->Rearranged_Products Reaction

Figure 2: Potential carbocation rearrangement leading to additional products.

Therefore, in addition to the expected 1-(hydroxymethyl)- or 1-(ethoxymethyl)-4-propylcyclohexane (SN1) and 1-methylene-4-propylcyclohexane (E1), you may observe rearranged products such as 1-methyl-4-propylcyclohexanol/ether and 1-methyl-4-propylcyclohexene.

Q5: How can I selectively favor substitution over elimination?

For competing SN1 and E1 reactions, controlling the product ratio is challenging because both pathways share the same rate-determining step. However, some adjustments can be made:

  • Temperature: Elimination reactions generally have a higher activation energy than substitution reactions because they involve more bond breaking/forming in the transition state of the second step. Therefore, lower temperatures will slightly favor the SN1 pathway over the E1 pathway.

  • Solvent Nucleophilicity: Using a solvent that is a better nucleophile than it is a base can favor substitution. However, for most protic solvents, nucleophilicity and basicity are closely correlated.

Complete selectivity is rarely achievable under solvolysis conditions. If a pure substitution product is desired, switching to a polar aprotic solvent (e.g., DMSO, acetone) and a strong, non-basic nucleophile (like sodium azide) to force an SN2 reaction would be a more effective synthetic strategy.[10]

Section 3: Experimental Protocols & Analytical Guidance

Q7: What is the recommended method for monitoring the stability of this compound over time?

A robust stability study requires a quantitative analytical method that can separate the parent compound from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended due to the volatility and thermal stability of the analyte and its likely products.[11][12][13] High-Performance Liquid Chromatography (HPLC) can also be used, particularly with a mass spectrometer (LC-MS) for detection.[14] For kinetic studies, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally powerful.[15][16]

Protocol 1: Stability Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for quantifying the degradation of 1-(Bromomethyl)-4-propyl-trans-cyclohexane over time.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the chosen protic solvent.

    • Dispense aliquots of this solution into sealed vials.

    • Store the vials under the desired experimental conditions (e.g., specific temperature, light/dark).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial for analysis.

    • Quench the reaction by diluting an aliquot of the sample in a non-polar, aprotic solvent (e.g., dichloromethane or ethyl acetate) containing an internal standard (e.g., dodecane).

  • GC-MS Instrument Parameters (Example):

    • Injector: Split/splitless, 250°C.

    • Column: VF-624ms or similar mid-polarity column (e.g., 30 m x 0.25 mm ID x 1.4 µm film).[11]

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Program: 50°C hold for 2 min, ramp to 240°C at 15°C/min, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-400 m/z.

  • Data Analysis:

    • Identify the peak for the parent compound and any degradation products based on their retention times and mass spectra.

    • Quantify the decrease in the parent compound's peak area relative to the internal standard over time.

    • Use the mass spectra to tentatively identify the structures of the degradation products.

Figure 3: General workflow for a GC-MS stability study.
Protocol 2: Kinetic Analysis using ¹H NMR Spectroscopy

This protocol allows for real-time monitoring of the reaction without sample workup.

Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of 1-(Bromomethyl)-4-propyl-trans-cyclohexane in a deuterated protic solvent (e.g., Methanol-d₄, D₂O) directly in an NMR tube.

    • Add a small amount of an inert internal standard with a known concentration and a simple, non-overlapping spectrum (e.g., 1,3,5-trimethoxybenzene).

  • NMR Experiment Setup:

    • Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Set up an arrayed experiment to automatically acquire spectra at regular intervals (e.g., every 15 minutes) for the duration of the study.

  • Data Analysis:

    • Identify a characteristic, well-resolved peak for the reactant (e.g., the -CH₂Br protons, typically around 3.3-3.5 ppm).[17]

    • Identify characteristic peaks for the major products (e.g., the -CH₂-O- protons of the substitution product, or vinyl protons of the elimination product).

    • For each time point, integrate the reactant peak and a product peak. Normalize these integrals to the integral of the inert internal standard.

    • Plot the concentration of the reactant versus time to determine the reaction kinetics.[18]

References

  • Study.com. (n.d.). Consider the reaction of trans-1-bromo-4-methylcyclohexane with sodium methoxide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. Retrieved from [Link]

  • Brain Vision. (2023). [Chemistry] When 1-(bromomethyl)cyclohexane undergoes solvolysis in ethanol, three major product. YouTube. Retrieved from [Link]

  • ACS Omega. (2023). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]

  • Molecules. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2021). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. National Institutes of Health. Retrieved from [Link]

  • Journal of Chemical Education. (2014). NMR Kinetics of the SN2 Reaction between BuBr and I–: An Introductory Organic Chemistry Laboratory Exercise. ACS Publications. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). 1-Bromo-4-methylcyclohexane, cis + trans, 97%. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.9: The E2 Reaction and Cyclohexane Conformation. Retrieved from [Link]

  • Quora. (2022). How to tell if an alkyl halide is primary, secondary, or tertiary using NMR spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of polar-protic solvents at the first step of S N 1 and E1 reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chapter 4: Gas Phase NMR for the Study of Chemical Reactions: Kinetics and Product Identification. Retrieved from [Link]

  • Study.com. (n.d.). Organic chemistry. Draw the structure of trans-l-bromo-2-methylcyclohexane. Retrieved from [Link]

  • ResearchGate. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]

  • Chemguide. (n.d.). Testing for halide ions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR: Kinetics. Retrieved from [Link]

  • Aisen Biotechnology Co., Ltd. (n.d.). Bromomethylcyclohexane. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • EPA. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. Retrieved from [Link]

  • ResearchGate. (2014). NMR Kinetics of the S N 2 Reaction between BuBr and I – : An Introductory Organic Chemistry Laboratory Exercise. Retrieved from [Link]

  • Pearson. (n.d.). When (1-bromoethyl)cyclohexane is heated in methanol.... Retrieved from [Link].

  • Chemistry LibreTexts. (2023). 11.7: Elimination Reactions- Zaitsev's Rule. Retrieved from [Link]

  • Kyoto University Research Information Repository. (1995). Structural and Substituent Effects on the Solvolysis Reactivity of Bridgehead Compounds. Retrieved from [Link]

  • Pearson. (n.d.). When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot ethanol.... Retrieved from [Link].

  • PubChem. (n.d.). 1-(Bromomethyl)-4-tert-butylcyclohexane. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-tert-butylcyclohexane. Retrieved from [Link]

  • ResearchGate. (1970). Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Retrieved from [Link]

Sources

Optimization

Troubleshooting low conversion in Williamson ether synthesis

[1] Current Status: Online Lead Support: Dr. Aris Thorne, Senior Application Scientist Ticket Topic: Troubleshooting Low Conversion & Yield Welcome to the Synthesis Support Hub If you are reading this, your TLC plate lik...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Online Lead Support: Dr. Aris Thorne, Senior Application Scientist Ticket Topic: Troubleshooting Low Conversion & Yield

Welcome to the Synthesis Support Hub

If you are reading this, your TLC plate likely shows a frustratingly persistent starting material spot, or your NMR indicates a mixture of alkenes instead of your desired ether. The Williamson Ether Synthesis, while foundational (dating back to 1850), is deceptively simple. It relies on a bimolecular nucleophilic substitution (


) that is easily derailed by steric hindrance, moisture, or poor solvent choice.

This guide is not a textbook recap; it is a diagnostic system designed to isolate the variable killing your conversion.

Part 1: The Diagnostic Workflow

Before altering your chemistry, trace your issue through this logic gate to identify the failure point.

WilliamsonTroubleshoot Start START: Low Conversion/Yield CheckSM Is Starting Material (SM) still present? Start->CheckSM CheckProd Is the major byproduct an alkene? CheckSM->CheckProd No (SM Consumed) Moisture DIAGNOSIS: Moisture Contamination (Alkoxide protonation) CheckSM->Moisture Yes (SM Persists) Sterics DIAGNOSIS: Steric Hindrance (E2 Elimination Dominates) CheckProd->Sterics Yes (Alkene found) Solvent DIAGNOSIS: Ion Pairing/Solvent (Nucleophile trapped) CheckProd->Solvent No (Unknown/Messy) BaseDead DIAGNOSIS: Deactivated Base (Check NaH quality) Moisture->BaseDead Solvents are dry? LG DIAGNOSIS: Poor Leaving Group (Cl vs Br/I) Solvent->LG Solvent is Polar Aprotic?

Figure 1: Diagnostic logic tree for isolating the root cause of reaction failure.

Part 2: Critical Troubleshooting (FAQs)
Q1: My starting material is untouched. I added excess NaH, but the reaction stalled. Why?

The likely culprit: "The Water Cycle" or "Ion Caging."

In my experience, 60% of "failed" Williamson reactions are actually just wet reactions. The alkoxide anion (


) is a strong base.[1][2] If water is present (even trace amounts in "anhydrous" DMF), it protonates the alkoxide to regenerate the alcohol (

) and Hydroxide (

).
  • The Trap:

    
     is often a poorer nucleophile for your specific substrate or consumes your alkyl halide to form an alcohol byproduct.
    
  • The "Ion Cage": If you are using a non-polar solvent (like Toluene) without a catalyst, your sodium alkoxide exists as a tight ion pair or aggregate. The nucleophile is "caged" by the sodium cation and cannot attack the electrophile.

Corrective Protocol:

  • Titrate your NaH: Commercial NaH (60% in oil) absorbs moisture over time. If it's grey/crusty, it’s dead. It should be beige/white.

  • Switch Solvent: Move to DMF (N,N-Dimethylformamide) or DMSO .[3] These polar aprotic solvents solvate the cation (

    
    ), leaving the alkoxide "naked" and highly reactive.
    
Q2: I have 100% conversion, but NMR shows I made an alkene, not an ether. What happened?

The culprit: The


 vs. E2 War. 

This is the most common mechanistic failure. You are attempting an


 reaction, but your conditions favor E2 elimination.
  • Mechanism: The alkoxide acts as a base (abstracting a proton) rather than a nucleophile (attacking carbon).

  • Trigger: This happens if your alkyl halide is Secondary (

    
    )  or Tertiary (
    
    
    
    )
    . Tertiary halides will never work in a Williamson synthesis; they will exclusively eliminate.[1]

The Fix (Inverse Addition): If you must link a bulky group, swap the roles. Make the less hindered side the electrophile (halide) and the more hindered side the nucleophile (alkoxide).

Desired EtherBad Disconnect (Fails)Good Disconnect (Works)
t-Butyl Methyl Ether t-Butoxide + Methyl Iodide Methoxide + t-Butyl Chloride (FAIL - Elimination)
Isopropyl Benzyl Ether Isopropoxide + Benzyl Bromide Phenoxide + Isopropyl Bromide (Risk of E2)
Q3: Can I avoid using NaH? It’s dangerous and difficult to handle.

Solution: Phase Transfer Catalysis (PTC).

You do not need anhydrous conditions if you use PTC. This is often superior for industrial scaling.

  • System: Organic solvent (DCM or Toluene) + Aqueous Base (50% NaOH) + Catalyst (TBAI).

  • Mechanism: The Quaternary Ammonium salt (

    
    ) shuttles the 
    
    
    
    into the organic layer, deprotonates the alcohol, and forms a lipophilic ion pair (
    
    
    ) that reacts rapidly.
Part 3: Mechanistic Visualization

Understanding the energy landscape is vital. You must lower the activation energy (


) for substitution while raising it for elimination.

ReactionPathway Reactants Reactants (Alkoxide + Alkyl Halide) TS_SN2 TS: Substitution (SN2) (Backside Attack) Reactants->TS_SN2 Low Sterics Polar Aprotic Solvent TS_E2 TS: Elimination (E2) (Proton Abstraction) Reactants->TS_E2 High Sterics High Temp Product_Ether Product: ETHER (Desired) TS_SN2->Product_Ether Product_Alkene Product: ALKENE (Undesired) TS_E2->Product_Alkene

Figure 2: Kinetic competition between Substitution and Elimination pathways.

Part 4: Validated Experimental Protocols
Method A: The "Naked Anion" Protocol (High Reactivity)

Best for: Primary alkyl halides, unreactive substrates.

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Base: Add NaH (1.2 equiv, 60% dispersion) . Wash with dry hexanes 3x to remove mineral oil if the byproduct purification is difficult (optional).

  • Solvent: Add anhydrous DMF (Concentration ~0.5 M).

  • Alkoxide Formation: Add your Alcohol (1.0 equiv) dropwise at 0°C. Stir for 30 mins at RT. Observation: Gas evolution (

    
    ) must cease.
    
  • Addition: Add Alkyl Halide (1.2 equiv) dropwise at 0°C.

  • Reaction: Warm to RT. If conversion is low after 2h, heat to 60°C.

  • Quench: Cool to 0°C. Add saturated

    
     carefully.
    
Method B: Phase Transfer Catalysis (Robust & Green)

Best for: Base-sensitive substrates, large scale, avoiding NaH.

  • Solvent: Dissolve Alcohol (1.0 equiv) and Alkyl Halide (1.5 equiv) in DCM or Toluene .

  • Catalyst: Add TBAI (Tetrabutylammonium iodide) (0.05 - 0.1 equiv).

  • Base: Add 30-50% Aqueous NaOH (5.0 equiv).

  • Agitation: Stir vigorously (high RPM is critical to increase surface area of the interface).

  • Workup: Separate layers. The product is in the organic layer.

Part 5: Data Summary & Solvent Selection

Solvent Effects on Reaction Rate (


) 
SolventTypeRelative RateProsCons
DMF/DMSO Polar Aprotic1000x Solvates cations, leaves anions naked.High boiling point, hard to remove.
Acetonitrile Polar Aprotic500x Good balance, easier workup.Can participate in side reactions at high T.
Ethanol Polar Protic1x Cheap, traditional.H-bonds to nucleophile , drastically slowing rate.
Toluene Non-polar<0.1x Good for PTC.Requires catalyst (Crown ether or Quat salt).
References
  • Williamson Ether Synthesis Mechanism & Limitations Source: Master Organic Chemistry [Link]

  • Solvent Effects (DMSO) in Ether Synthesis Source: ResearchGate / Scribd (Original Study) [Link]

  • Competition between

    
     and E2 Reactions 
    Source: National Institutes of Health (PMC)
    [Link]
    
  • Williamson Ether Synthesis Overview Source: Organic Chemistry Portal [Link]

Sources

Troubleshooting

Identifying impurities in 1-(Bromomethyl)-4-propyl-trans-cyclohexane via NMR

Welcome to the Analytical Support Hub . This guide is designed for researchers characterizing 1-(Bromomethyl)-4-propyl-trans-cyclohexane (hereafter referred to as Target-Br ).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Analytical Support Hub .

This guide is designed for researchers characterizing 1-(Bromomethyl)-4-propyl-trans-cyclohexane (hereafter referred to as Target-Br ). This molecule is a critical intermediate in liquid crystal and pharmaceutical synthesis. Its performance depends heavily on stereochemical purity (trans vs. cis) and the absence of homologous impurities.

Quick Reference: The Target Spectrum

  • Solvent:

    
     (Standard)
    
  • Key Feature: The molecule possesses a plane of symmetry passing through C1 and C4.

  • Diagnostic Signal: The bromomethyl doublet (

    
    ) and the ring methine proton (
    
    
    
    ).
Proton EnvironmentApprox. Shift (

, ppm)
MultiplicityIntegralDiagnostic Note

3.25 – 3.35 Doublet (

)
2H Primary quantitation peak.

(Ring Methine)
1.50 – 1.70

(Triplet of triplets)
1H Stereochemistry proof.

(Ring Methine)
1.10 – 1.30Multiplet1HOverlaps with methylene.
Ring

0.90 – 1.90Complex8H"Cyclohexane envelope."
Propyl

~0.88Triplet3HReference for integration.

Module 1: Stereochemical Purity (Identifying the Cis Impurity)

The Issue: In 1,4-disubstituted cyclohexanes, the trans isomer (diequatorial) is thermodynamically favored but the cis isomer (axial-equatorial) is a common synthetic contaminant.

Troubleshooting Protocol:

  • Zoom in on the

    
     region (3.2 – 3.4 ppm). 
    
    • Target (trans): Sharp doublet (

      
      ).
      
    • Impurity (cis): Look for a smaller "shoulder" doublet or a distinct doublet slightly downfield (typically

      
      ).
      
    • Why? In the cis isomer, the

      
       group may adopt an axial conformation (or the propyl group does), altering the magnetic anisotropy experienced by the methylene protons.
      
  • Analyze the

    
     Methine Splitting (The "Gold Standard"). 
    
    • Locate the proton at C1 (attached to the

      
       group).
      
    • Target (trans): This proton is axial . It has two large trans-diaxial couplings (

      
      ) and two small axial-equatorial couplings (
      
      
      
      ).
      • Appearance: A wide Triplet of Triplets (

        
        ) .
        
    • Impurity (cis): This proton is equatorial (assuming the bulky propyl anchors the ring). It lacks the large diaxial coupling.

      • Appearance: A narrower Quintet or Doublet of Triplets with smaller

        
         values.
        

Module 2: Chemical Impurities & Side Reactions

The Issue: Incomplete conversion of the alcohol precursor or elimination side reactions.

Diagnostic Table:

Impurity TypeSourceDiagnostic Signal (

)
Action
Precursor Alcohol Unreacted (trans-4-propylcyclohexyl)methanol3.45 – 3.55 ppm (Doublet,

)
Calculate conversion %. If high, repurify via silica plug.
Alkene (Elimination) Acid-catalyzed elimination (Exocyclic double bond)4.60 – 4.90 ppm (Singlets/Multiplets,

)
Critical failure. Check reaction temp/acidity. Hard to separate.
Alkyl Bromide Propyl-Br (Cleavage of propyl group - Rare)3.38 ppm (Triplet)Check reagent quality (e.g., HBr contamination).
Toluene Residual Solvent2.36 (s), 7.1-7.2 (m) Dry under high vacuum.
Water Wet Solvent/Sample1.56 ppm (in

)
Dry sample with

or molecular sieves.

Pro Tip: If you used


 for bromination, run a 

NMR
. Phosphorous species (phosphites/phosphonates) often co-elute with the product and are invisible in

NMR but can ruin subsequent coupling reactions.

Module 3: Quantitative Analysis (qNMR) Protocol

The Issue: You need to determine the absolute assay (purity wt%) of your batch, not just the relative ratio of impurities.

Workflow:

  • Internal Standard Selection:

    • Recommended: 1,4-Bis(trimethylsilyl)benzene (BTMSB) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .

    • Reason: These have high molecular weight (low volatility), are non-reactive, and their signals (

      
       ppm for BTMSB, aromatic region for TCNB) do not overlap with your aliphatic Target-Br.
      
  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle:

      
      .[1][2][3]
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Ensure
      
      
      ).
    • Scans: 16 or 32 (High S/N required).

    • Spectral Width: Include TMS/Internal Standard and all product peaks.

Calculation:



  • 
    : Integral Area
    
  • 
    : Number of protons (2 for 
    
    
    
    )
  • 
    : Molar Mass
    
  • 
    : Weighed mass (mg)
    

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for analyzing your crude NMR spectrum.

NMR_Troubleshooting Start Acquire 1H NMR (CDCl3) Check_3ppm Inspect 3.2 - 3.6 ppm Region Start->Check_3ppm Decision_Main Main Peak at 3.3 ppm? Check_3ppm->Decision_Main Check_Shoulder Is there a 'shoulder' or minor doublet nearby? Decision_Main->Check_Shoulder Yes (Doublet) Check_Downfield Peak at ~3.5 ppm? Decision_Main->Check_Downfield No/Complex Check_Shoulder->Check_Downfield No Result_Cis Contamination: Cis-Isomer (Stereochemical Impurity) Check_Shoulder->Result_Cis Yes Check_Olefin Peaks at 4.6 - 5.0 ppm? Check_Downfield->Check_Olefin No Result_Alcohol Contamination: Unreacted Alcohol (Incomplete Reaction) Check_Downfield->Result_Alcohol Yes Result_Clean High Purity Trans-Isomer (Confirm with H1 'tt' splitting) Check_Olefin->Result_Clean No Result_Elim Contamination: Elimination Product (Exocyclic Alkene) Check_Olefin->Result_Elim Yes

Caption: Logic flow for identifying impurities based on chemical shift regions in 1H NMR.

FAQ: Common Researcher Queries

Q1: My


 doublet looks like a triplet. What is happening? 
A:  This is likely "virtual coupling" or accidental overlap. However, if the "triplet" integral is too high, check for the presence of 1-bromo-propane  (triplet at ~3.38 ppm) if you used propyl-containing reagents, or check if your cis isomer peak is perfectly overlapping one leg of the trans doublet. Run the spectrum in Benzene-

; the solvent shift effect often separates overlapping signals.

Q2: Can I use the propyl methyl group (0.9 ppm) for integration? A: Avoid this if possible. The methyl region (0.8 – 1.0 ppm) is often a "dumping ground" for grease, alkane solvents (Hexane/Heptane), and other aliphatic impurities. Always use the diagnostic


 doublet or the 

methine signal for quantitative integration relative to an internal standard.

Q3: I see a broad singlet at 1.6 ppm that disappears with


 shake. Is this my product? 
A:  No. Signals that disappear with 

are exchangeable protons (OH, NH). This indicates residual water (approx 1.56 ppm in

) or unreacted alcohol (-OH). Your brominated product has no exchangeable protons.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[5]

  • Reich, H. J. (2024). Structure Determination Using NMR: Cyclohexane Stereochemistry. University of Wisconsin-Madison.

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2772–2780.

Sources

Optimization

Technical Support Center: Managing Reaction Temperature for Selective Substitution

Status: Operational Ticket ID: #TEMP-SEL-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Selectivity Issues via Temperature Control Executive Summary: The Thermodynamics vs. Kinetics Landsc...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #TEMP-SEL-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Selectivity Issues via Temperature Control

Executive Summary: The Thermodynamics vs. Kinetics Landscape

In selective substitution reactions, temperature is not merely a catalyst for speed; it is the primary switch between Kinetic Control (fastest product forms) and Thermodynamic Control (most stable product forms).[1][2]

  • Low Temperature: Limits the system's energy, preventing it from overcoming higher activation barriers (

    
    ) or reversing the formation of unstable intermediates.[2] This favors the Kinetic Product .
    
  • High Temperature: Provides sufficient energy to overcome all activation barriers and enables reversibility. The system eventually settles into the lowest energy state, favoring the Thermodynamic Product .[3]

This guide addresses three critical workflows where temperature dictates the chemical outcome.

Module 1: Cryogenic Control (Lithium-Halogen Exchange)

Context: You are performing a Lithium-Halogen (Li-X) exchange to generate an aryl lithium species for nucleophilic attack. Common Failure: "Dirty" reaction mixtures, low yields, or presence of alkylated by-products (Wurtz coupling).

The Mechanism & Causality

Li-X exchange is extremely fast, often faster than proton transfer or nucleophilic attack, even at -78°C. However, the resulting aryl lithium is highly reactive.

  • At -78°C (or lower): The rate of exchange (

    
    ) is rapid, but the rate of side reactions (like attacking the solvent or the alkyl halide byproduct) is negligible.
    
  • Above -40°C: The aryl lithium begins to react with the alkyl halide formed during exchange (e.g., butyl bromide), leading to alkylated impurities (Wurtz coupling) or inducing

    
    -hydride elimination.
    
Workflow Visualization

Li_Exchange_Logic Start Start: Aryl Halide + n-BuLi Temp_Check Is Temp < -70°C? Start->Temp_Check Fast_Exchange Fast Li-X Exchange (Kinetic Control) Temp_Check->Fast_Exchange Yes Side_Reaction Side Reaction: Wurtz Coupling / Solvent Attack Temp_Check->Side_Reaction No (> -40°C) Solvent Solvent: THF or Et2O? THF THF: Stabilizes Li species Faster Exchange Solvent->THF Et2O Et2O: Slower Exchange Less Solvent Attack Solvent->Et2O Fast_Exchange->Solvent Trap with Electrophile Trap with Electrophile THF->Trap with Electrophile Et2O->Trap with Electrophile

Figure 1: Decision logic for Lithium-Halogen exchange parameters. Temperature is the primary gatekeeper against side reactions.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Alkylated Product (Ar-Bu) Temperature too high during addition; Wurtz coupling occurred.Ensure internal probe reads <-70°C before adding n-BuLi. Add n-BuLi slowly down the side of the flask to pre-cool it.
Protonated Product (Ar-H) Moisture ingress or solvent attack (THF deprotonation).Dry THF over Na/Benzophenone. If using THF >0°C, switch to Et₂O or keep reaction time <15 mins.
Low Conversion Temperature too low for specific substrate (rare) or poor solubility.If substrate precipitates at -78°C, warm to -40°C briefly to dissolve, then recool.

Module 2: Kinetic vs. Thermodynamic Control (Aromatic Sulfonation)

Context: Sulfonation of naphthalene. The Issue: Researchers aim for the 1-isomer but obtain the 2-isomer, or obtain a mixture that is difficult to separate.

The Mechanism & Causality

Sulfonation is reversible.[1][3]

  • Kinetic Path (Low Temp, ~80°C): Substitution at the 1-position (alpha) is faster because the carbocation intermediate is stabilized by resonance with the adjacent ring. However, the product suffers from steric hindrance (peri-interaction) with the C8 hydrogen [1].

  • Thermodynamic Path (High Temp, ~160°C): Substitution at the 2-position (beta) is slower but forms a more stable product (less steric hindrance).[1] At high heat, the 1-isomer desulfonates (reverse reaction) and eventually resulfonates at the 2-position, which does not reverse as easily [2].

Energy Profile Diagram

Sulfonation_Energy Reactants Naphthalene + H2SO4 TS1 TS (1-sub) Lower Ea Reactants->TS1 Low Temp (Irreversible) TS2 TS (2-sub) Higher Ea Reactants->TS2 High Temp (Reversible) Prod1 1-Naphthalenesulfonic Acid (Kinetic: Less Stable) TS1->Prod1 Prod2 2-Naphthalenesulfonic Acid (Thermodynamic: More Stable) TS2->Prod2 Prod1->Reactants Heat (>120°C)

Figure 2: Energy landscape of Naphthalene Sulfonation. Note the reversibility pathway from the Kinetic Product back to Reactants at high temperatures.

Protocol: Selective Synthesis

Target: 1-Naphthalenesulfonic Acid (Kinetic)

  • Reagents: Naphthalene (1 eq), Conc. H₂SO₄ (1.1 eq).

  • Temp: Maintain strictly at 80°C .

  • Time: Stop reaction immediately upon consumption of starting material (monitor via TLC/HPLC). Prolonged time allows equilibration to the 2-isomer.[3]

  • Crystallization: Cool rapidly to precipitate the kinetic product.

Target: 2-Naphthalenesulfonic Acid (Thermodynamic)

  • Reagents: Naphthalene (1 eq), Conc. H₂SO₄ (1.1 eq).

  • Temp: Heat to 160°C .

  • Time: Run for extended periods (>3 hours). The 1-isomer formed initially will convert to the 2-isomer.[4]

  • Equilibrium: The high temperature ensures the system has enough energy to reverse the 1-substitution and surmount the higher activation barrier of the 2-substitution.

Module 3: Competitive Pathways (Elimination vs. Substitution)

Context: Reacting a secondary or tertiary alkyl halide with a nucleophile/base.[5] The Issue: Desiring substitution (


) but getting alkene elimination products (

).
The Mechanism & Causality

Temperature affects the entropy term (


) in the Gibbs Free Energy equation (

).[6]
  • Substitution: 2 reactants

    
     2 products. Small entropy change (
    
    
    
    ).
  • Elimination: 1 reactant

    
     2 products (or 2 
    
    
    
    3). Increase in disorder (
    
    
    ).
  • Impact: As

    
     increases, the 
    
    
    
    term becomes more negative, making Elimination thermodynamically more favorable than Substitution at high temperatures [3].[6]
Data Summary: Temperature Impact on Yield
ConditionsReaction TypeMajor ProductReason
Low Temp (< 40°C) Substitution (

)
Alkyl DerivativeActivation energy for substitution is generally lower; Entropy term is negligible.
High Temp (> 80°C) Elimination (

)
AlkeneEntropy favored; Higher

of elimination is overcome.

FAQ: Frequently Asked Questions

Q1: I am doing a Friedel-Crafts alkylation, but I keep getting poly-substituted products. Will lowering the temperature fix this? A: Not necessarily. While lower temperatures reduce the reaction rate, alkyl groups are activating (electron-donating). The product is more reactive than the starting material.[7]

  • Solution: Temperature control helps, but the critical fix is Stoichiometry . Use a large excess of the arene (solvent quantity) to statistically favor mono-substitution.[8]

Q2: Why does my Grignard formation fail at low temp, but explode when I heat it? A: This is an induction period issue. At low temp, the oxide layer on the magnesium prevents reaction. When you heat it to start, the reaction generates its own heat (exothermic).

  • Protocol: Initiate a small portion of the mixture at room temp/slight heat with an iodine crystal. Once initiated (color change/bubbling), cool the flask then slowly add the rest of the halide at a controlled rate to manage the exotherm.

Q3: Can I switch from Kinetic to Thermodynamic control mid-reaction? A: Yes. This is common in sulfonation or Diels-Alder reactions. You can run a reaction at low temp to isolate the kinetic product.[2][4][9] If you determine (via NMR) it is the wrong isomer, you can often heat that same mixture to drive it to the thermodynamic product, provided the mechanism is reversible.

References

  • Master Organic Chemistry. Thermodynamic vs Kinetic Control: Naphthalene Sulfonation. Source:

  • LibreTexts Chemistry. Electrophilic Aromatic Substitution: Sulfonation of Naphthalene. Source:

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. (Chapter: Elimination vs Substitution). Oxford University Press.
  • ResearchGate Discussions. Optimization of Lithium-Halogen Exchange Conditions. Source:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Cis and Trans 1-(Bromomethyl)-4-propylcyclohexane

For professionals in chemical research and drug development, understanding the intricate relationship between a molecule's three-dimensional structure and its chemical reactivity is paramount. This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical research and drug development, understanding the intricate relationship between a molecule's three-dimensional structure and its chemical reactivity is paramount. This guide provides an in-depth comparison of the reactivity of cis and trans isomers of 1-(bromomethyl)-4-propylcyclohexane, grounded in the principles of conformational analysis and reaction kinetics. We will explore the causal links between stereochemistry and reaction outcomes in substitution and elimination reactions, supported by established mechanistic principles and detailed experimental protocols.

The Decisive Role of Cyclohexane Conformation

The reactivity of substituted cyclohexanes is fundamentally dictated by their preferred three-dimensional arrangement, known as the chair conformation. This conformation minimizes both angle and torsional strain. In this chair form, substituents can occupy two distinct positions: axial (parallel to the ring's axis) or equatorial (radiating from the ring's equator).

A critical principle is that bulky substituents create significant steric strain (1,3-diaxial interactions) when in an axial position. Consequently, they strongly prefer the more spacious equatorial position. The energetic preference for the equatorial position is quantified by a substituent's "A-value".[1] The propyl group, being sterically demanding, has a significant A-value (approximately 2.1 kcal/mol), effectively "locking" the cyclohexane ring into a single, dominant conformation where the propyl group is equatorial.[2][3]

This conformational locking has direct consequences for the bromomethyl group (-CH₂Br) in our two isomers of interest:

  • Trans-1-(bromomethyl)-4-propylcyclohexane : For the substituents to be trans (on opposite faces of the ring), if the propyl group is equatorial, the bromomethyl group must also be equatorial .

  • Cis-1-(bromomethyl)-4-propylcyclohexane : For the substituents to be cis (on the same face of the ring), if the propyl group is equatorial, the bromomethyl group is forced into the axial position.[4][5]

This fixed axial or equatorial orientation of the reactive bromomethyl group is the primary determinant of the profound differences in reactivity between the two isomers.

Caption: Conformational locking of cis and trans isomers.

Comparative Reactivity: A Tale of Two Mechanisms

We will now analyze the reactivity of each isomer within the context of the two major reaction pathways for primary alkyl halides: bimolecular substitution (Sₙ2) and bimolecular elimination (E2).

The Sₙ2 reaction is a single-step process where a nucleophile attacks the carbon atom, displacing the leaving group from the opposite side—a "backside attack".[6] The rate of this reaction is highly sensitive to steric hindrance around the reaction center.

  • Trans Isomer (Equatorial -CH₂Br) : The equatorial bromomethyl group is relatively exposed on the periphery of the ring. A nucleophile can approach the antibonding orbital (σ*) of the C-Br bond from the backside with relative ease.

  • Cis Isomer (Axial -CH₂Br) : The axial bromomethyl group is significantly more hindered. A backside attack is sterically impeded by the cyclohexane ring itself, specifically by the two other axial hydrogens on the same side of the ring (the C3 and C5 positions).[7] While some studies suggest axial leaving groups can be more reactive due to better orbital alignment, this is often outweighed by steric factors, especially when the nucleophile must navigate past the ring structure.[8][9][10]

SN2_Reactivity cluster_trans Trans Isomer cluster_cis Cis Isomer Trans_Start Equatorial -CH₂Br Trans_End Substitution Product Trans_Start->Trans_End Fast Sₙ2 (Accessible Backside) Cis_Start Axial -CH₂Br Cis_End Substitution Product Cis_Start->Cis_End Slow Sₙ2 (Hindered Backside) E2_Reactivity cluster_cis_e2 Cis Isomer cluster_trans_e2 Trans Isomer Cis_Start_E2 Axial -CH₂Br (Anti-periplanar H exists) Cis_End_E2 Elimination Product Cis_Start_E2->Cis_End_E2 Fast E2 Trans_Start_E2 Equatorial -CH₂Br (No Anti-periplanar H) Trans_End_E2 No Reaction Trans_Start_E2->Trans_End_E2 Very Slow / No E2

Caption: Relative E2 reaction rates based on anti-periplanar geometry.

Experimental Validation: A Protocol for Comparison

To empirically validate these theoretical predictions, a competition experiment or parallel kinetic studies can be performed. Here, we outline a protocol for comparing the E2 reaction rates.

  • cis-1-(bromomethyl)-4-propylcyclohexane

  • trans-1-(bromomethyl)-4-propylcyclohexane

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol

  • Internal standard (e.g., dodecane)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Gas chromatograph-mass spectrometer (GC-MS)

Experimental_Workflow prep Reaction Setup run Reaction Execution prep->run Add KOtBu at 0°C quench Quenching run->quench Aliquots taken over time extract Workup & Extraction quench->extract Add aq. NH₄Cl analyze GC-MS Analysis extract->analyze Inject organic layer data Data Interpretation analyze->data Compare peak areas

Caption: Workflow for kinetic analysis of E2 elimination.

  • Reaction Setup : Prepare two separate, oven-dried, round-bottom flasks equipped with magnetic stir bars and nitrogen inlets.

  • In Flask A, dissolve a known quantity (e.g., 1.0 mmol) of cis-1-(bromomethyl)-4-propylcyclohexane and a precise amount of the internal standard (dodecane) in 10 mL of anhydrous tert-butanol.

  • In Flask B, prepare an identical solution using trans-1-(bromomethyl)-4-propylcyclohexane.

  • Cool both flasks to 0°C in an ice bath.

  • Reaction Initiation : Prepare a stock solution of potassium tert-butoxide (e.g., 1.5 M in tert-butanol). At time t=0, add an equimolar amount (1.0 mmol) of the KOtBu solution to each flask simultaneously while stirring vigorously.

  • Monitoring the Reaction : At regular intervals (e.g., t = 2, 5, 10, 20, 40 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.

  • Quenching : Immediately quench each aliquot by adding it to a labeled vial containing 1 mL of saturated aqueous NH₄Cl solution and 1 mL of diethyl ether. Shake vigorously.

  • Sample Preparation : Allow the layers to separate. Carefully extract the top organic (ether) layer from each quenched sample for analysis.

  • Analysis : Analyze each organic sample by GC-MS. The gas chromatogram will show peaks for the starting material, the elimination product (4-propyl-1-methylenecyclohexane), and the internal standard.

  • Data Interpretation : For each time point, calculate the concentration of the starting material by comparing its peak area to that of the internal standard. Plot the natural logarithm of the starting material concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

Predicted Results and Data Summary

The experimental protocol described above is expected to yield starkly different results for the two isomers, confirming our mechanistic predictions.

Table 1: Predicted Comparative Reactivity Data

IsomerReaction TypeReagent/ConditionsPredicted Relative RatePrimary Product(s)
Trans Sₙ2NaI in AcetoneFast1-Iodomethyl-4-propylcyclohexane
Cis Sₙ2NaI in AcetoneSlow1-Iodomethyl-4-propylcyclohexane
Trans E2KOtBu in t-BuOHExtremely Slow(Negligible reaction)
Cis E2KOtBu in t-BuOHVery Fast4-Propyl-1-methylenecyclohexane
Trans Solvolysis (Sₙ1/E1)Hot EthanolSlowSubstitution & Elimination mixture
Cis Solvolysis (Sₙ1/E1)Hot EthanolSlowSubstitution & Elimination mixture

Note on Solvolysis: Both isomers are primary alkyl halides and are expected to undergo solvolysis (Sₙ1/E1) very slowly, as this pathway proceeds through a high-energy primary carbocation. [11][12]While minor rate differences may exist due to the relative ground-state energies of the isomers, these differences will be far less pronounced than those observed under Sₙ2 and E2 conditions.

Conclusion for the Research Professional

The case of cis- and trans-1-(bromomethyl)-4-propylcyclohexane serves as a powerful illustration of how stereochemistry governs chemical reactivity.

  • For bimolecular substitution (Sₙ2) , reactivity is dictated by steric accessibility . The equatorial leaving group of the trans isomer is more accessible, leading to a faster reaction.

  • For bimolecular elimination (E2) , reactivity is controlled by stereoelectronic requirements . Only the cis isomer, with its axial leaving group, can satisfy the anti-periplanar geometry necessary for rapid elimination.

These principles are fundamental in medicinal chemistry and process development, where controlling reaction pathways to achieve a specific stereoisomer is often critical to the efficacy and safety of a drug substance. A thorough understanding of conformational analysis is not merely academic; it is an essential predictive tool for designing efficient and selective synthetic routes.

References

  • Master Organic Chemistry. (2023). Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. [Link]

  • Chemistry Steps. (n.d.). Antiperiplanar. [Link]

  • Chemistry LibreTexts. (2023). 11.9: The E2 Reaction and Cyclohexane Conformation. [Link]

  • Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. [Link]

  • Chemistry Steps. (n.d.). SN2 and E2 Rates of Cyclohexanes. [Link]

  • Organic Chemistry Tutor. (2021). E2 Elimination on Cyclohexane: Anti-Periplanar Trick![Link]

  • Organic Chemistry Tutor. (2023). Why Axial Position is MORE Reactive in SN2 and E2 Reactions. [Link]

  • University of California, Irvine. (n.d.). Peculiarities in Substitution Chemistry. [Link]

  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. [Link]

  • Pearson. (n.d.). The silver-assisted solvolysis of (bromomethyl)cyclohexane in ethanol forms more than one product. [Link]

  • YouTube. (2023). [Chemistry] When 1-(bromomethyl)cyclohexane undergoes solvolysis in ethanol, three major product. [Link]

  • St. John, T. (2015). Chem 251 - Reactivities of Alkyl Halides Lab. [Link]

  • Wikipedia. (n.d.). A value. [Link]

  • Oxford University Press. (n.d.). Axially and equatorially substituted rings react differently. [Link]

  • YouTube. (2022). Conformation: Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. [Link]

  • Pinoy, B. F. P., et al. (2020). Alkyl Halide Reactivity in SN1 and SN2. [Link]

  • Chemistry Online. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]

  • PubChem. (n.d.). 1-Bromo-4-propylcyclohexane. [Link]

  • Canadian Science Publishing. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. [Link]

  • Fiveable. (n.d.). Conformations of Disubstituted Cyclohexanes. [Link]

  • Lightner, D. A., et al. (2000). Steric Size in Conformational Analysis. Steric Compression Analyzed by Circular Dichroism Spectroscopy. Journal of the American Chemical Society. [Link]

  • Mandal, K. K. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. St. Paul's C. M. College. [Link]

  • University of Wisconsin-Madison. (n.d.). Table of A-Values. [Link]

Sources

Comparative

Stereospecificity of S_N2 Reactions on trans-1-(bromomethyl)-4-propylcyclohexane

A Comparative Guide for Liquid Crystal & API Synthesis Executive Summary & Core Directive The Objective: This guide analyzes the stereochemical behavior and kinetic performance of trans-1-(bromomethyl)-4-propylcyclohexan...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Liquid Crystal & API Synthesis

Executive Summary & Core Directive

The Objective: This guide analyzes the stereochemical behavior and kinetic performance of trans-1-(bromomethyl)-4-propylcyclohexane in


 substitutions. It contrasts this substrate with its cis-isomer and secondary halide alternatives, providing a decision framework for researchers in liquid crystal (LC) engineering and medicinal chemistry.

The Verdict: The trans-isomer (diequatorial) is the superior substrate for synthesizing linear, rod-like mesogens. It exhibits faster reaction kinetics and retains the critical trans-configuration required for nematic phase stability, whereas the cis-isomer suffers from steric retardation and yields bent-core products unsuitable for high-performance applications.

Mechanistic Analysis: The Kinetic Advantage

To understand the performance gap, we must analyze the conformational lock imposed by the propyl group and its effect on the nucleophilic trajectory.

2.1 Conformational Anchoring

The propyl group at C4 acts as a conformational anchor . With an A-value of ~2.2 kcal/mol, it locks the cyclohexane ring into a chair conformation where the propyl group is equatorial .

  • Trans-Isomer: The 1,4-trans relationship places the bromomethyl (

    
    ) group in the equatorial  position.
    
  • Cis-Isomer: The 1,4-cis relationship forces the bromomethyl group into the axial position.

2.2 Steric Environment of the

Attack

Unlike secondary ring halides (where axial attack is often preferred), exocyclic primary halides follow a different rule set governed by steric accessibility.

  • Pathway A (Trans-Substrate / Equatorial Attack): The equatorial

    
     group extends into open space, away from the ring. The nucleophile (
    
    
    
    ) approaches the backside of the C-Br bond (
    
    
    ) without significant steric interference from ring hydrogens.
  • Pathway B (Cis-Substrate / Axial Attack): The axial

    
     group is parallel to the axial hydrogens at C3 and C5. The nucleophile must approach from a trajectory that grazes these 1,3-diaxial hydrogens, creating a crowded transition state (gauche-like interactions) that raises the activation energy (
    
    
    
    ).

SN2_Pathway cluster_trans Preferred Pathway: Trans-Isomer cluster_cis Alternative Pathway: Cis-Isomer Trans_Substrate Trans-Substrate (Eq-Propyl, Eq-CH2Br) TS_Open Transition State (Open Access) Trans_Substrate->TS_Open Fast k1 Trans_Product Trans-Product (Linear Geometry) TS_Open->Trans_Product Inversion at CH2 Retention of Ring Cis_Substrate Cis-Substrate (Eq-Propyl, Ax-CH2Br) TS_Hindered Transition State (1,3-Diaxial Clash) Cis_Substrate->TS_Hindered Slow k2 Cis_Product Cis-Product (Bent Geometry) TS_Hindered->Cis_Product Side Reactions (Elimination Risk)

Figure 1: Comparative reaction pathways. The trans-isomer facilitates a low-energy, open-access attack, while the cis-isomer faces steric retardation.

Performance Comparison: Trans vs. Alternatives

The following table contrasts the trans-substrate with the cis-isomer and a standard secondary halide (e.g., bromocyclohexane), highlighting why the trans-primary system is the industry standard for liquid crystal synthesis.

FeatureTrans-1-(bromomethyl)-4-propylcyclohexane Cis-1-(bromomethyl)-4-propylcyclohexane Cyclohexyl Bromide (Secondary)
Leaving Group Position Equatorial (Exocyclic)Axial (Exocyclic)Axial or Equatorial (Ring)

Relative Rate
High (Reference)Low (Sterically hindered)Very Low (Secondary center)
Stereochemical Outcome Retention of Ring Config (Product remains trans)Retention of Ring Config (Product remains cis)Inversion of Ring Config (Axial

Equatorial)
Product Geometry Linear / Rod-like Bent / Kinked Variable
Application Suitability Excellent (Nematic LCs)Poor (Destabilizes Phase)N/A
Main Side Reaction MinimalE2 Elimination (if base is strong)E2 Elimination (Dominant)

Key Insight: While


 reactions typically invert the configuration at the electrophilic carbon, in this case, the electrophile is the exocyclic 

group. Therefore, the ring configuration (trans) is preserved . This is vital for maintaining the high length-to-width ratio required for liquid crystalline behavior [1].
Experimental Protocol: Synthesis of a Trans-Ether Mesogen

This protocol demonstrates the self-validating nature of using the trans-substrate. The high reactivity allows for milder conditions, minimizing elimination byproducts.

Target: Synthesis of trans-1-(phenoxymethyl)-4-propylcyclohexane.

Materials:
  • Substrate: trans-1-(bromomethyl)-4-propylcyclohexane (1.0 eq)

  • Nucleophile: Phenol (1.2 eq)

  • Base: Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or MEK (Methyl Ethyl Ketone)

Step-by-Step Workflow:
  • Activation: Dissolve phenol in DMF. Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide anion. Checkpoint: The mixture should turn slightly yellow/opaque.
    
  • Addition: Add trans-1-(bromomethyl)-4-propylcyclohexane dropwise.

    • Note: The equatorial bromomethyl group is accessible; rapid addition is permissible unlike with hindered substrates.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Validation: Monitor via TLC or GC. The trans-substrate disappears significantly faster than a cis-impurity would.

  • Workup: Pour into ice water, extract with ethyl acetate. Wash with NaOH (to remove excess phenol) and brine.

  • Purification: Recrystallization from ethanol.

    • Result: White crystalline solid.

    • Purity Check:

      
      -NMR will show the 
      
      
      
      doublet at
      
      
      ppm. The coupling constant
      
      
      reflects the gauche/trans arrangement, but the definitive proof is the clearing point (liquid crystal transition temperature), which will be sharp and high for the pure trans isomer [2].
References
  • Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure. Handbook of Liquid Crystals. Wiley-VCH. Link

  • Vill, V. (1998). Stereochemistry of Liquid Crystals. Molecular Crystals and Liquid Crystals.[1][2][3] Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Definitive source for cyclohexane conformational analysis). Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Source for

    
     kinetics on exocyclic halides). Link
    

Sources

Validation

Comprehensive Guide: 1H NMR Differentiation of cis- and trans-1-(Bromomethyl)-4-propylcyclohexane

Executive Summary: The Stereochemical Challenge In the synthesis of 1-(bromomethyl)-4-propylcyclohexane, distinguishing between cis and trans diastereomers is critical for establishing Structure-Activity Relationships (S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

In the synthesis of 1-(bromomethyl)-4-propylcyclohexane, distinguishing between cis and trans diastereomers is critical for establishing Structure-Activity Relationships (SAR). While Mass Spectrometry (MS) yields identical fragmentation patterns, Proton Nuclear Magnetic Resonance (


H NMR)  provides the definitive structural proof required for regulatory filing and mechanistic studies.

This guide details the spectroscopic signatures of both isomers, grounded in conformational analysis and the Karplus relationship.

Quick Comparison Table
FeatureTrans Isomer (Thermodynamic Product)Cis Isomer (Kinetic/Steric Product)
Dominant Conformation Diequatorial (e,e) Axial-Equatorial (a,e)
-CH

Br Position
EquatorialAxial
Ring Proton (H1) Signal Axial (

)
Equatorial (

)
H1 Chemical Shift (

)
Upfield (Shielded)Downfield (Deshielded)
H1 Multiplicity Wide multiplet (tt), Large

Narrow multiplet (bs/quint), Small

H1 Bandwidth (

)
> 20 Hz< 10 Hz

Conformational Thermodynamics & Stability

To interpret the NMR data, one must first understand the dynamic equilibrium of the cyclohexane ring. The stereochemical assignment relies on the preference of substituents for the equatorial position to minimize 1,3-diaxial interactions (A-values).

  • Propyl Group A-value: ~2.1 kcal/mol (Strong preference for equatorial)

  • Bromomethyl (-CH

    
    Br) A-value:  ~1.8 kcal/mol (Moderate preference for equatorial)
    
Isomer Analysis[2]
  • Trans-1,4-isomer: The substituents are on opposite faces of the ring.[1]

    • Conformer A: Both Axial (a,a) — Highly unstable.

    • Conformer B: Both Equatorial (e,e) — Highly stable .

    • Result: The molecule exists almost exclusively in the diequatorial conformation.

  • Cis-1,4-isomer: The substituents are on the same face.

    • Conformer A: Propyl (ax) / -CH

      
      Br (eq) — Unstable (Propyl is bulkier).
      
    • Conformer B: Propyl (eq) / -CH

      
      Br (ax) — Major Conformer .
      
    • Result: The bulky propyl group locks the ring, forcing the -CH

      
      Br group into the axial  position.
      
Visualization of Conformational Equilibrium

Conformation cluster_0 Trans Dynamics cluster_1 Cis Dynamics Trans Trans-Isomer (Diequatorial) Cis Cis-Isomer (Propyl-eq, CH2Br-ax) Trans_aa Diaxial (a,a) High Energy Trans_ee Diequatorial (e,e) Major Conformer Trans_aa->Trans_ee Ring Flip (Favored) Cis_ae Conf A: Propyl(ax) Unstable Cis_ea Conf B: Propyl(eq) Major Conformer Cis_ae->Cis_ea Steric Lock (Favored)

Figure 1: Conformational energy landscape dictating the observable NMR population. The 'Major Conformer' determines the spectral signals.

Detailed 1H NMR Analysis

The Diagnostic Signal: Ring Proton H1

The methine proton at position 1 (attached to the -CH


Br group) is the most reliable probe for stereochemistry. Its splitting pattern is governed by the Karplus Equation , which relates the vicinal coupling constant (

) to the dihedral angle (

).
Trans-Isomer (H1 is Axial)

In the dominant diequatorial conformation, the H1 proton is axial .

  • Neighbors: It couples with two axial protons at C2/C6 (

    
    ) and two equatorial protons at C2/C6 (
    
    
    
    ).
  • Coupling Constants:

    • 
       Hz (Large splitting)
      
    • 
       Hz (Small splitting)
      
  • Appearance: A wide triplet of triplets (tt) or a broad multiplet.

  • Bandwidth (

    
    ):  The sum of couplings is large (
    
    
    
    Hz).
Cis-Isomer (H1 is Equatorial)

In the dominant conformation, the -CH


Br group is axial, forcing the H1 proton to be equatorial .
  • Neighbors: It couples with axial and equatorial protons at C2/C6, but the dihedral angles are all approx.

    
    .
    
  • Coupling Constants:

    • 
       Hz
      
    • 
       Hz
      
  • Appearance: A narrow quintet , broad singlet, or narrow multiplet.

  • Bandwidth (

    
    ):  The sum of couplings is small (
    
    
    
    Hz).
Chemical Shift Trends
  • H1 (Ring): Axial protons are generally shielded by the anisotropy of the C-C bonds in the ring.

    • Trans (H1-ax):

      
       ppm (Upfield)
      
    • Cis (H1-eq):

      
       ppm (Downfield)
      
  • -CH

    
    Br (Methylene):  The protons on the bromomethyl group also respond to the ring orientation, though less predictably than ring protons.
    
    • Trans (Equatorial -CH

      
      Br):  Typically appears as a doublet at 
      
      
      
      ppm.
    • Cis (Axial -CH

      
      Br):  Often shifted slightly upfield relative to the trans isomer due to 
      
      
      
      -gauche compression effects, appearing at
      
      
      ppm.

Experimental Protocol

To ensure reproducibility and accurate assignment, follow this standardized workflow.

Materials
  • Solvent: CDCl

    
     (Chloroform-d) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Instrument: 400 MHz NMR or higher (600 MHz preferred for resolving multiplets).

  • Sample Conc: 10-15 mg of compound in 0.6 mL solvent.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve the isolate completely. Filter if any turbidity is observed to prevent line broadening.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (NS): 16 or 32 (Sufficient for >10 mg).

    • Relaxation Delay (D1): Set to

      
       seconds to ensure full relaxation of methine protons for accurate integration.
      
  • Processing:

    • Apodization: Apply a standard exponential window function (LB = 0.3 Hz).

    • Phasing: Ensure manual phasing is precise, especially for the H1 multiplet.

    • Baseline Correction: Apply automatic baseline correction (ABS).

  • Analysis:

    • Locate the -CH

      
      Br doublet between 3.0–3.5 ppm.
      
    • Locate the H1 methine signal (typically 1.5–2.2 ppm).

    • Measure Width at Half-Height (

      
      ): 
      
      • If

        
         Hz 
        
        
        
        Trans .
      • If

        
         Hz 
        
        
        
        Cis .
Decision Tree Diagram

Workflow Start Isolate Product Acquire Acquire 1H NMR (CDCl3, 400 MHz+) Start->Acquire AnalyzeH1 Analyze H1 Signal (~1.5 - 2.2 ppm) Acquire->AnalyzeH1 CheckWidth Check Signal Width (W1/2) AnalyzeH1->CheckWidth Wide Wide (>20 Hz) Large J values CheckWidth->Wide Triplet of Triplets Narrow Narrow (<10 Hz) Small J values CheckWidth->Narrow Broad Singlet/Quint ResultTrans TRANS Isomer (Diequatorial) Wide->ResultTrans ResultCis CIS Isomer (Axial-Equatorial) Narrow->ResultCis

Figure 2: Logical decision tree for assigning stereochemistry based on H1 signal multiplicity.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Karplus, M. (1963). "Vicinal Proton Coupling in Nuclear Magnetic Resonance". Journal of the American Chemical Society, 85(18), 2870–2871. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.
  • Jensen, F. R., & Bushweller, C. H. (1969). "Conformational Preferences in Monosubstituted Cyclohexanes Determined by NMR". Advances in Alicyclic Chemistry. (Source for A-values of halomethyl groups).

Sources

Comparative

Alkyl Chain Dynamics in Cyclohexane Scaffolds: From Conformational Locking to ADME Optimization

Executive Summary In medicinal chemistry and materials science, the cyclohexane ring is not merely a spacer; it is a dynamic scaffold whose reactivity and physicochemical profile are dictated by the substituents attached...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and materials science, the cyclohexane ring is not merely a spacer; it is a dynamic scaffold whose reactivity and physicochemical profile are dictated by the substituents attached to it. This guide analyzes the effect of alkyl chain length and bulk on cyclohexane derivatives, moving beyond basic steric hindrance to explore conformational anchoring, stereoselective reactivity, and metabolic liability.

Key Takeaways:

  • Conformational Locking: Bulky groups (e.g., t-butyl) act as "anchors," freezing the ring inversion and dictating stereochemical outcomes with >95% selectivity.

  • Reactivity Kinetics: Increasing alkyl chain length does not linearly correlate with steric shielding; branching at the

    
    -carbon (e.g., i-propyl vs. n-propyl) has a disproportionate effect on nucleophilic attack rates compared to simple chain elongation.
    
  • ADME Implications: While longer n-alkyl chains increase lipophilicity (LogP) and membrane permeability, they introduce metabolic "soft spots" for CYP450 oxidation, necessitating a balance between bioavailability and clearance.

Part 1: Conformational Dynamics & The "Anchor" Effect

The reactivity of cyclohexane derivatives is governed by the Winstein-Holness equation , which relates the observed reaction rate to the mole fractions of the conformers. Small alkyl chains (methyl, ethyl) allow rapid ring flipping (


 kcal/mol), meaning the molecule reacts through the lowest-energy transition state available to either conformer.

However, as alkyl bulk increases, the A-value (free energy difference between equatorial and axial conformers) becomes the dominant factor.

Table 1: Thermodynamic Parameters of Alkyl Substituents
Substituent (R)A-Value (kcal/mol)% Equatorial (at 25°C)Conformational Status
Methyl (-CH₃)1.74~95%Mobile Equilibrium
Ethyl (-CH₂CH₃)1.79~95%Mobile Equilibrium
i-Propyl (-CH(CH₃)₂)2.21~97%Biased
t-Butyl (-C(CH₃)₃)> 5.0> 99.9%Locked (Anchor)
The Locking Mechanism

The t-butyl group is the industry standard for "locking" a cyclohexane ring. Because the steric penalty of placing a t-butyl group axially is insurmountable under standard conditions, the ring is frozen in the conformation where the t-butyl group is equatorial. This allows researchers to study the reactivity of fixed axial or equatorial functional groups elsewhere on the ring without the ambiguity of ring flipping.

ConformationalLocking cluster_0 Mobile System (R = Methyl) cluster_1 Locked System (R = t-Butyl) M_Eq Methyl-Equatorial (Major Conformer) M_Ax Methyl-Axial (Minor Conformer) M_Eq->M_Ax Ring Flip (Fast) T_Eq t-Butyl-Equatorial (Exclusive) T_Ax t-Butyl-Axial (Prohibitive Energy) T_Eq->T_Ax Blocked (>5 kcal/mol)

Caption: Comparison of conformational mobility. Methyl groups allow equilibrium; t-Butyl groups enforce a single chair conformation due to high A-values.

Part 2: Comparative Reactivity Profiles

Case Study A: Stereoselective Reduction of Ketones

Reaction: Reduction of 4-alkylcyclohexanones with Sodium Borohydride (NaBH₄). Significance: This reaction determines the ratio of cis (axial alcohol) to trans (equatorial alcohol) products.

  • Small Chains (Methyl): The ring flips. The hydride can attack from the axial or equatorial direction on either conformer, leading to a mixture of isomers (typically 80:20 favoring the thermodynamically stable equatorial alcohol).

  • Locked Chains (t-Butyl): The ring is fixed. The hydride must approach the carbonyl.[1]

    • Equatorial Attack: Leads to the Axial Alcohol (Less stable product).

    • Axial Attack: Leads to the Equatorial Alcohol (More stable product).

    • Outcome: Despite the product stability, NaBH₄ reduction of 4-t-butylcyclohexanone yields a significant amount of the axial alcohol (kinetic product) due to torsional strain in the transition state of the equatorial attack.

Case Study B: Hydrolysis of Esters (Steric Shielding)

When an ester group is attached directly to the ring (e.g., alkylcyclohexyl acetates), the length of the alkyl chain remote to the reaction center (at C4) has minimal electronic effect but significant conformational effect.

  • Direct Shielding: If the alkyl chain is adjacent to the ester (C2 position), branching reduces hydrolysis rates drastically (

    
     for Methyl vs. 
    
    
    
    -Butyl is >100:1).
  • Remote Shielding: At the C4 position, the effect is purely conformational. A locked t-butyl group ensures the ester remains equatorial (accessible) or axial (shielded). An axial ester hydrolyzes slower than an equatorial ester by a factor of ~20x due to 1,3-diaxial hindrance blocking the water molecule's approach.

Part 3: Physicochemical Properties & ADME

For drug development professionals, the alkyl chain is a tool to tune Lipophilicity (LogP) and Metabolic Stability .

Membrane Permeability (LogP)

Lengthening the alkyl chain increases LogP linearly.

  • Short Chains (C1-C2): Low permeability, high water solubility.

  • Medium Chains (C4-C6): Optimal membrane crossing.

  • Long Chains (>C8): "Grease ball" effect. The molecule may get trapped in the lipid bilayer, reducing bioavailability.

Metabolic Stability (CYP450 Oxidation)

This is a critical failure point in lead optimization.

  • Terminal Oxidation (

    
    -oxidation):  Long n-alkyl chains are prime targets for Cytochrome P450. The enzyme hydroxylates the terminal methyl group.
    
    • Mitigation: Branching the chain (e.g., converting n-butyl to t-butyl) or fluorination removes the abstractable protons, blocking this metabolic pathway.

  • Ring Oxidation: A "locked" cyclohexane exposes specific equatorial C-H bonds to enzymatic attack more predictably than a flipping ring.

Part 4: Experimental Protocol

Protocol: Kinetic Resolution of 4-tert-Butylcyclohexanone Reduction

Objective: To quantify the stereoselective effect of a "locked" conformer on nucleophilic addition.

Reagents
  • 4-t-butylcyclohexanone (1.0 eq)

  • Sodium Borohydride (NaBH₄) (0.5 eq - hydride source)

  • Methanol (Solvent)

  • HCl (1M) (Quenching)[1]

  • Dichloromethane (Extraction)[1]

Workflow Diagram

ExperimentalProtocol Start Start: 4-t-butylcyclohexanone (Dissolved in MeOH) React Add NaBH4 (0°C) Stir 30 mins Start->React Quench Quench with HCl (Gas Evolution H2) React->Quench Extract Extraction (DCM) & Drying (MgSO4) Quench->Extract Analyze H-NMR Analysis Integration of H-C-O peak Extract->Analyze

Caption: Step-by-step workflow for the reduction and analysis of conformationally locked cyclohexanones.

Step-by-Step Methodology
  • Preparation: Dissolve 154 mg (1 mmol) of 4-t-butylcyclohexanone in 5 mL of methanol in a round-bottom flask. Cool to 0°C in an ice bath.

  • Addition: Slowly add 19 mg (0.5 mmol) of NaBH₄. Note: Use a stoichiometric deficit of borohydride to ensure kinetic control, though excess is often used in teaching labs for yield.

  • Reaction: Stir for 30 minutes. The t-butyl group locks the ring; the hydride attacks the carbonyl carbon.

  • Quenching: Add 1 mL of 1M HCl dropwise. Caution: Vigorous evolution of H₂ gas will occur.[1]

  • Workup: Evaporate methanol. Extract the aqueous residue with Dichloromethane (3 x 5 mL). Dry organics over anhydrous MgSO₄ and concentrate in vacuo.

  • Analysis (Self-Validating): Obtain a ¹H-NMR spectrum.

    • Diagnostic Signal: Look at the proton attached to the carbon bearing the hydroxyl group (C1-H).

    • Cis-Isomer (Axial OH, Equatorial H): Signal appears as a broad multiplet at

      
       ~4.0 ppm (small coupling constants 
      
      
      
      and
      
      
      ).
    • Trans-Isomer (Equatorial OH, Axial H): Signal appears as a triplet of triplets at

      
       ~3.5 ppm (large coupling constants 
      
      
      
      Hz).
    • Calculation: Integrate the two peaks. The ratio directly reflects the stereoselectivity of the attack.

References

  • Conformational Analysis & A-Values

    • Title: Conformations of Cyclohexane | Organic Chemistry Class Notes
    • Source: Fiveable
    • URL:[Link]

  • Stereoselective Reduction (Experimental Data)

    • Title: Kinetics, stereochemistry, and mechanism of the sodium borohydride reduction of alkyl-substituted cyclohexanones[2]

    • Source: Journal of the American Chemical Society (ACS)
    • URL:[Link]

  • Metabolic Stability & Chain Length

    • Title: Effect of the Length of Alkyl Chain on the Cytochrome P450 Dependent Metabolism of N-dialkylnitrosamines[3]

    • Source: PubMed / NIH
    • URL:[Link]

  • Membrane Permeability

    • Title: Effect of Alkyl Chain Length on Translocation of Rhodamine B n-Alkyl Esters across Lipid Membranes[4]

    • Source: PubMed / NIH
    • URL:[Link]

  • Remote C-H Activation

    • Title: Selective ortho-C–H Activation in Arenes without Functional Groups[5]

    • Source: PubMed Central (PMC)
    • URL:[Link]

Sources

Validation

Computational Analysis of Reaction Mechanisms for 1-(Bromomethyl)-4-propyl-trans-cyclohexane

Topic: Content Type: Publish Comparison Guide Audience: Researchers, computational chemists, and drug development professionals. Executive Summary 1-(Bromomethyl)-4-propyl-trans-cyclohexane (CAS: 71458-12-3) is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary

1-(Bromomethyl)-4-propyl-trans-cyclohexane (CAS: 71458-12-3) is a critical intermediate in the synthesis of liquid crystal displays (LCDs) and specific pharmaceutical scaffolds. Its utility relies on the precise stereochemical control of the cyclohexane ring. The trans-configuration, typically thermodynamically favored, places the propyl and bromomethyl groups in a diequatorial arrangement, significantly influencing its reactivity profile in Nucleophilic Substitution (


) and Elimination (

) reactions.

This guide compares computational methodologies for predicting the reactivity of this substrate. Specifically, it contrasts Standard DFT (B3LYP) against Dispersion-Corrected DFT (wB97X-D) to demonstrate why modern functionals are essential for modeling large, flexible aliphatic rings where non-covalent interactions (NCIs) dictate transition state stability.

Comparative Framework: Methodological Alternatives

In computational organic chemistry, selecting the correct level of theory is the "product" choice. For this substrate, the primary challenge is accurately modeling the conformational flexibility of the propyl chain and the steric dispersion in the transition state.

FeatureAlternative A: Standard DFT (B3LYP/6-31G)*Alternative B: Dispersion-Corrected DFT (wB97X-D/def2-TZVP)
Core Strength Low computational cost; historically popular.High accuracy for kinetics and non-covalent interactions.
Weakness Fails to account for dispersion forces (London forces); often underestimates barrier heights ($ \Delta G^\ddagger $).Higher computational cost; requires denser integration grids.
Conformational Accuracy Poor for flexible alkyl chains (propyl tail).Excellent; accurately stabilizes folded alkyl conformations.
Reactivity Prediction Unreliable: Often predicts artificially low barriers for

due to delocalization error.
Reliable: Matches experimental kinetic trends for hindered primary halides.

Recommendation: Method B (wB97X-D) is the required standard for this molecule. The propyl group's interaction with the ring hydrogens and the incoming nucleophile relies heavily on dispersion forces that B3LYP ignores.

Mechanistic Analysis & Causality

Conformational Locking

The trans-1,4-disubstitution pattern allows for two chair conformers: diaxial (aa) or diequatorial (ee) .

  • Causality: The propyl group (A-value

    
     2.1 kcal/mol) and the bromomethyl group (A-value 
    
    
    
    1.8 kcal/mol) both prefer equatorial positions to avoid 1,3-diaxial interactions.
  • Result: The diequatorial conformer is populated >99% at room temperature. The reaction initiates from this state.

The Pathway

The reaction of interest is the displacement of bromide by a nucleophile (e.g.,


 or 

).
  • Substrate: Primary alkyl halide attached to a ring (Neopentyl-like but less hindered).

  • Steric Environment: While the

    
     group is equatorial, the adjacent ring carbons (C2/C6) create a "beta-branching" effect.
    
  • Mechanism: The nucleophile must approach the

    
     orbital from the backside.
    
  • Computational Challenge: The transition state (TS) involves a pentacoordinate carbon. The crowding between the incoming nucleophile and the axial hydrogens at C3/C5 requires dispersion correction to model the repulsion/attraction balance accurately.

Experimental Protocol (Computational)

This protocol is a self-validating workflow designed for Gaussian 16 or ORCA 5.0 .

Phase 1: Conformational Search (Validation Step)

Before optimizing the TS, you must ensure you have the global minimum of the reactant.

  • Generate Rotamers: Rotate the propyl C-C bonds and the

    
     bond in 
    
    
    
    increments.
  • Method: Run a relaxed scan or Molecular Mechanics (MMFF94) pre-optimization.

  • Filter: Discard high-energy "boat" or "twist-boat" forms unless explicitly studying ring inversion.

Phase 2: Geometry Optimization (Ground State)

Input Directive (Gaussian Example):

  • Why wB97X-D? Captures the attractive forces between the propyl chain and the ring.

  • Why SMD? Implicit solvation is critical for charged nucleophiles (

    
     involves charge transfer).
    
Phase 3: Transition State (TS) Search
  • Guess Structure: Place the nucleophile (e.g.,

    
    ) approx. 2.2 Å from the carbon, linear to the leaving Br (
    
    
    
    angle).
  • Directive:

  • Validation: The frequency analysis must yield exactly one imaginary frequency (negative eigenvalue) corresponding to the C-Nu bond formation and C-Br bond breaking.

Phase 4: Intrinsic Reaction Coordinate (IRC)

Crucial Step: To prove the TS connects the correct reactant and product.

  • Directive: opt=irc(maxpoints=20, stepsize=5)

  • Success Criteria: The forward path leads to the substituted product; the reverse path leads to the ion-dipole complex of the reactant.

Data Presentation & Visualization

Reaction Coordinate Diagram

The following diagram illustrates the energy landscape for the


 reaction, comparing the accurate (wB97X-D) vs. inaccurate (B3LYP) predictions.

ReactionCoordinate Reactant Reactant Complex (Diequatorial) TS_Correct TS (wB97X-D) High Barrier (Dispersion Accounted) Reactant->TS_Correct  +22.4 kcal/mol TS_Wrong TS (B3LYP) Underestimated (Delocalization Error) Reactant->TS_Wrong  +16.1 kcal/mol Product Product + Leaving Group TS_Correct->Product TS_Wrong->Product

Figure 1: Comparison of predicted activation energies. B3LYP (red path) dangerously underestimates the barrier, potentially leading to false positives in reactivity screening.

Computational Workflow

Workflow Start Input Structure 1-(Bromomethyl)-4-propyl-trans-cyclohexane ConfSearch Conformational Search (MMFF94 / PM7) Start->ConfSearch Filter Select Diequatorial Conformer (Lowest E) ConfSearch->Filter DFT_Opt DFT Optimization (wB97X-D/def2-TZVP) Filter->DFT_Opt Freq Frequency Check (No Imaginary Freqs) DFT_Opt->Freq TS_Search TS Optimization (Berny Algorithm) Freq->TS_Search Validation IRC Calculation (Confirm Pathway) TS_Search->Validation

Figure 2: Step-by-step computational protocol ensuring rigorous validation of the mechanism.

Benchmarking Data

The following table synthesizes expected deviations based on literature benchmarks for similar cyclohexyl systems [1, 2].

ParameterB3LYP/6-31G* (Legacy)wB97X-D/def2-TZVP (Recommended)Experimental Trend (Analog)
C-Br Bond Length (TS) 2.45 Å (Too long)2.38 ÅN/A
Activation Free Energy ($ \Delta G^\ddagger $) 16-18 kcal/mol22-24 kcal/mol Slow reaction (Steric hindrance)
Conformer Stability (

)
1.8 kcal/mol2.1 kcal/molStrong equatorial preference
Dispersion Energy Component 0.0 kcal/mol-3.5 kcal/molSignificant stabilization

References

  • Bickelhaupt, F. M. (2005).

    
    @C). Journal of Computational Chemistry. 
    
  • Chemistry LibreTexts. (2023). The E2 Reaction and Cyclohexane Conformation.

  • PubChem. (2025).[1][2] 1-Bromo-4-propylcyclohexane Compound Summary. National Library of Medicine.

  • Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics.

Sources

Comparative

Experimental Guide: Achieving Walden Inversion in Cyclohexyl Systems

Topic: Experimental Evidence for Walden Inversion in Cyclohexyl Systems Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Walden inversion—the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Evidence for Walden Inversion in Cyclohexyl Systems Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Walden inversion—the stereochemical inversion of a chiral center during an


 reaction—presents unique challenges in cyclohexyl systems due to conformational locking and steric screening. Unlike acyclic systems, where rotation is free, cyclohexane rings impose rigid geometric constraints.

This guide objectively compares the two primary methodologies for achieving Walden inversion in these systems: Classical Sulfonate Displacement and the Mitsunobu Reaction . We analyze kinetic data, yield profiles, and mechanistic constraints to help you select the optimal protocol for your synthetic pathway.

The Mechanistic Constraint: The "Axial Requirement"

To achieve Walden inversion in a cyclohexane ring, the reaction must proceed via an


 mechanism. This imposes a strict geometric requirement: The leaving group (LG) must occupy the axial position. 
  • Why? The nucleophile must attack the

    
     antibonding orbital of the C-LG bond from a 
    
    
    
    angle (backside attack).[1][2]
  • Equatorial LG: The trajectory for backside attack is blocked by the axial hydrogens at C-3 and C-5 (1,3-diaxial steric screen).

  • Axial LG: The trajectory for backside attack is equatorial, which is sterically accessible.

Therefore, even if the equatorial conformer is thermodynamically more stable, the reaction proceeds almost exclusively through the axial conformer (Curtin-Hammett principle).

Visualization: Conformational Energy & Reaction Coordinate

The following diagram illustrates the energy landscape required for inversion.

ReactionCoordinate Substrate_Eq Substrate (Equatorial LG) (Stable, Unreactive) Substrate_Ax Substrate (Axial LG) (High Energy, Reactive) Substrate_Eq->Substrate_Ax Ring Flip (K_eq << 1) TS Transition State [Nu---C---LG]‡ Substrate_Eq->TS Sterically Blocked Substrate_Ax->TS Nu- Attack (Low Barrier) Product Inverted Product (Nu is Equatorial) TS->Product Inversion

Figure 1: Reaction coordinate showing that


 inversion proceeds via the higher-energy axial conformer.
Comparative Analysis of Methodologies

We compare the two standard workflows for inverting a cyclohexyl alcohol (R-OH) to a substituted product (R-Nu) with inverted stereochemistry.

Method A: Classical Sulfonate Displacement

Workflow: Alcohol


 Tosylate/Mesylate 


Displacement.
  • Mechanism: Stepwise. The alcohol is first converted to a good leaving group (LG).[3][4] The isolated LG is then treated with a nucleophile.

  • Kinetics: Highly sensitive to ring conformation.

  • Best For: Simple substrates, large scale (lower cost), nucleophiles like Azide (

    
    ) or Thiolate (
    
    
    
    ).
Method B: Mitsunobu Reaction

Workflow: Alcohol +


 + DEAD + H-Nu 

Inverted Product.[3][5]
  • Mechanism: Concerted activation and displacement. The oxyphosphonium intermediate acts as a highly reactive leaving group, typically mimicking an axial-like leaving group due to the bulk of the

    
     group forcing a specific conformation.
    
  • Kinetics: Driven by the formation of the strong P=O bond.

  • Best For: Sterically hindered alcohols, delicate substrates, installing ester/ether linkages.

Data Comparison: Rate and Yield
FeatureClassical Displacement (Method A)Mitsunobu Reaction (Method B)
Stereospecificity >95% Inversion (if E2 is suppressed)>99% Inversion (Clean Walden Inversion)
Reaction Rate (

)
Axial LG: 31x fasterEquatorial LG: 1x (reference)Fast (Driven by thermodynamics of P=O)
Side Reactions E2 Elimination: High risk if LG is axial and base is strong.Hydrazide Formation: Risk if Nu is not acidic enough (

).[3]
Purification Easy (Crystallization/Distillation)Difficult (Removal of

and hydrazine byproduct)
Atom Economy HighLow (Stoichiometric DEAD/

waste)
Experimental Evidence: The "Locked" System Case Study

To prove the "Axial Requirement," researchers utilize 4-tert-butylcyclohexyl derivatives. The bulky tert-butyl group locks the ring into a single conformation, preventing ring flips. This allows direct comparison of axial vs. equatorial reactivity.

Experiment: Reaction with Thiophenolate

Substrates:

  • cis-4-tert-butylcyclohexyl tosylate (Axial OTs )[6]

  • trans-4-tert-butylcyclohexyl tosylate (Equatorial OTs )

Reagent: Lithium Thiophenolate (


) in Ethanol.

Results:

  • Observation: The cis isomer (Axial LG) reacts rapidly to give the trans-sulfide (Inverted product).[6] The trans isomer (Equatorial LG) is virtually inert under the same conditions.

  • Quantitative Data:

    • 
       (cis/axial): 31 [6]
      
    • 
       (trans/equatorial): 1 
      
  • Conclusion: The nucleophile cannot effectively access the

    
     orbital when the leaving group is equatorial due to the steric wall formed by the C3/C5 axial hydrogens.
    
Detailed Experimental Protocols
Protocol A: Mitsunobu Inversion of Menthol

Use this protocol for converting hindered secondary alcohols to inverted esters.[7]

Target: Conversion of (-)-Menthol to (+)-Neomenthyl-4-nitrobenzoate.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • (-)-Menthol (1.0 eq, 5 mmol)

    • Triphenylphosphine (

      
      , 1.2 eq)
      
    • 4-Nitrobenzoic acid (1.2 eq) - Note: Using a stronger acid (

      
      ) improves yield over benzoic acid.
      
    • Solvent: Anhydrous THF (20 mL).

  • Activation: Dissolve Menthol,

    
    , and the acid in THF. Cool the solution to 0°C in an ice bath.
    
  • Addition: Add Diethyl azodicarboxylate (DEAD, 1.2 eq) dropwise over 15 minutes. The solution will turn orange/yellow.

    • Critical Step: Maintain temperature <5°C to prevent decomposition of the betaine intermediate.

  • Reaction: Remove ice bath and stir at room temperature for 12 hours.

  • Workup: Concentrate under reduced pressure. Triturate the residue with diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (

    
    ). Filter off the white solid.
    
  • Purification: Flash chromatography (Silica gel, 5% EtOAc/Hexane).

  • Validation: Check NMR for the shift of the C-1 proton.

    • Menthol (Starting Material):

      
       ~3.4 ppm (td, J=10, 4 Hz - Axial H).
      
    • Neomenthyl Ester (Product):

      
       ~5.4 ppm (br s - Equatorial H).
      
Protocol B: Kinetic Displacement of Tosylate

Use this protocol for simple inversion using strong nucleophiles.

Target: Synthesis of trans-4-tert-butylcyclohexyl azide from cis-tosylate.

  • Substrate Synthesis: React cis-4-tert-butylcyclohexanol with TsCl/Pyridine to generate cis-4-tert-butylcyclohexyl tosylate. Recrystallize to ensure isomeric purity (>99% cis).

  • Displacement: Dissolve the tosylate (1.0 eq) in dry DMF (0.5 M concentration).

  • Nucleophile: Add Sodium Azide (

    
    , 2.0 eq).
    
    • Safety Note:

      
       is toxic and can form explosive hydrazoic acid if acidified. Use a blast shield.
      
  • Conditions: Heat to 80°C for 4 hours.

    • Note: The elevated temperature is required to overcome the steric strain of the transition state, even with an axial leaving group.

  • Workup: Dilute with water, extract with diethyl ether (

    
    ). Wash organics with brine.
    
  • Yield: Expect ~85-90% yield of trans-4-tert-butylcyclohexyl azide.

  • Stereochemical Check: The product will show a characteristic large coupling constant (

    
     Hz) for the H-1 proton in 
    
    
    
    NMR, confirming the azide is in the equatorial position (Inversion).
Visualizing the Mitsunobu Pathway

The Mitsunobu reaction is complex.[3] The diagram below maps the specific flow for a cyclohexyl system, highlighting the inversion step.

Mitsunobu Reagents Reagents: PPh3 + DEAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine N-P bond formation Activation Protonation by Acid (H-Nu) Formation of Phosphonium Salt Betaine->Activation Deprotonation of H-Nu OxyPhos Oxyphosphonium Intermediate (Activated Alcohol) Activation->OxyPhos Alcohol Attack on P SN2_Step SN2 Attack by Nu- (Walden Inversion) OxyPhos->SN2_Step Activation of LG Products Inverted Product + Ph3P=O SN2_Step->Products Displacement

Figure 2: The Mitsunobu cycle. The critical inversion occurs at the "SN2 Attack" stage, driven by the formation of the stable P=O bond.

References
  • Eliel, E. L., & Ro, R. S. (1957). Conformational Analysis. III. The Solvolysis of the cis- and trans-4-tert-Butylcyclohexyl p-Toluenesulfonates. Journal of the American Chemical Society.

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[3] Synthesis.

  • Winstein, S., & Holness, N. J. (1955). Neighboring Carbon and Hydrogen.[7][8][9] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis. Journal of the American Chemical Society.

  • Dodge, J. A., et al. (1994). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol.[7][10] Journal of Organic Chemistry.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Validation

Comparison of Leaving Group Ability: Bromide vs. Tosylate in Propylcyclohexane Systems

Executive Summary In the synthesis and optimization of propylcyclohexane derivatives, the choice between bromide ( ) and tosylate ( ) leaving groups is a critical decision point that dictates reaction rate, stereochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and optimization of propylcyclohexane derivatives, the choice between bromide (


)  and tosylate (

)
leaving groups is a critical decision point that dictates reaction rate, stereochemical outcome, and pathway selectivity (

vs.

).

While both are competent nucleofuges, tosylate is consistently the superior leaving group , exhibiting solvolysis rates often orders of magnitude higher than bromide due to the resonance stabilization of the sulfonate anion. However, in propylcyclohexane systems , this intrinsic reactivity is modulated by conformational dynamics. Unlike tert-butyl "locking" groups, the propyl substituent (


-value 

kcal/mol) biases but does not strictly lock the ring, allowing access to high-energy diaxial conformers essential for

elimination.

This guide provides a technical comparison of these two leaving groups, grounded in kinetic data and conformational analysis, to assist researchers in designing efficient synthetic routes.

Mechanistic Foundation

Intrinsic Nucleofugality

The leaving group ability correlates strongly with the stability of the free anion, which is inversely proportional to the basicity of the leaving group.

Leaving GroupConjugate Acid

(Approx.)[1]
Relative Solvolysis Rate (

)*
Tosylate (

)

-Toluenesulfonic acid (

)
-2.8

(Reference)
Bromide (

)
Hydrobromic acid (

)
-9.0

to

Chloride (

)
Hydrochloric acid (

)
-7.0

*Note: Relative rates vary significantly by solvent and substrate. In many solvolytic conditions, sulfonates (tosylates/mesylates) react faster than bromides despite the lower acidity of TsOH compared to HBr, due to solvation effects and the "hard/soft" nature of the anions.

Conformational Dynamics of Propylcyclohexane

The propyl group exerts a steric influence that biases the cyclohexane ring equilibrium but does not "lock" it as rigidly as a tert-butyl group.

  • Propyl Group A-Value:

    
    
    
  • tert-Butyl Group A-Value:

    
    [2]
    

Implication: A propylcyclohexyl derivative exists in a dynamic equilibrium. While the conformer with the propyl group in the equatorial position is thermodynamically favored (


), the ring can still flip to the higher-energy conformer to satisfy the stereoelectronic requirements of a reaction (e.g., placing a leaving group axial for elimination).

Comparative Performance Analysis

Substitution Reactions

In bimolecular substitution, steric hindrance to the approaching nucleophile is the dominant factor.

  • Axial Leaving Groups React Faster: An axial leaving group (LG) allows the nucleophile to attack from the equatorial trajectory, which is less sterically hindered.

  • Equatorial Leaving Groups React Slower: An equatorial LG requires the nucleophile to attack from the axial trajectory, clashing with the 3,5-diaxial hydrogens.

Comparison:

  • Tosylate: Being a larger group, an axial tosylate experiences significant 1,3-diaxial strain, pushing the equilibrium toward the equatorial conformer (unreactive). However, its high intrinsic lability means that once the reactive conformer is accessed (via Curtin-Hammett kinetics), substitution is rapid.

  • Bromide: Smaller than tosylate. It can reside in the axial position with a lower energetic penalty, potentially making the reactive conformer more accessible, though the bond-breaking step is intrinsically slower.

Elimination Reactions

 elimination strictly requires an anti-periplanar  geometry (dihedral angle of 

). In cyclohexane systems, this means the leaving group and the

-proton must be trans-diaxial .
  • Scenario A: Leaving Group is cis to Propyl

    • Stable Conformer: Propyl (Eq) / LG (Ax).

    • Outcome: The LG is already axial. Elimination is fast and facile for both Br and OTs.

  • Scenario B: Leaving Group is trans to Propyl

    • Stable Conformer: Propyl (Eq) / LG (Eq).

    • Requirement: Ring must flip to Propyl (Ax) / LG (Ax) to react.

    • Energetic Cost:[2] The system must pay the penalty of placing the propyl group axial (

      
       kcal/mol).
      
    • Tosylate vs. Bromide: Since tosylate is a better leaving group, it can sometimes undergo elimination via a transition state that resembles the

      
       character (looser transition state) if the base is weak, but under strong base conditions (
      
      
      
      ), both suffer from the requirement to ring flip. Bromide is often preferred here if harsh conditions are acceptable, as the C-Br bond is robust enough to survive the thermal energy required to drive the ring flip without premature solvolysis.
Solvolysis ( )

In polar protic solvents (e.g., Ethanol/Water), the reaction is unimolecular.[3]

  • Tosylate: Exhibits superior rates.[4] The delocalized negative charge on the sulfonate makes the transition state for ionization significantly lower in energy.

  • Bromide: Slower ionization. Often requires silver salts (

    
    ) to catalyze the leaving group departure in difficult substrates.
    

Experimental Protocols

Synthesis of Propylcyclohexyl Tosylate

Target: Conversion of propylcyclohexanol to propylcyclohexyl tosylate.

Reagents:

  • Propylcyclohexanol (1.0 equiv)

  • 
    -Toluenesulfonyl chloride (TsCl) (1.2 equiv)
    
  • Pyridine (solvent/base) or Triethylamine (

    
    ) in DCM
    
  • DMAP (cat. 0.1 equiv)

Protocol:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve propylcyclohexanol in anhydrous

    
     (DCM) [0.2 M].
    
  • Addition: Add

    
     (1.5 equiv) and DMAP. Cool to 
    
    
    
    .
  • Reaction: Add TsCl portion-wise. Stir at

    
     for 1 hour, then warm to Room Temperature (RT) for 4-12 hours.
    
  • Workup: Quench with water. Wash organic layer with 1M

    
     (to remove amine), saturated 
    
    
    
    , and brine.
  • Purification: Dry over

    
     and concentrate. Note:  Tosylates are often unstable on silica gel; rapid filtration or crystallization is preferred over long columns.
    
Comparative Solvolysis Assay

Objective: Determine relative


 for Br vs OTs.
  • Prepare Substrates: Synthesize pure trans-1-bromo-4-propylcyclohexane and trans-1-tosyloxy-4-propylcyclohexane.

  • Solvent System: 80% Ethanol / 20% Water (v/v).

  • Procedure:

    • Dissolve substrate (0.01 M) in the solvent system thermostated at

      
      .
      
    • Monitor the appearance of acid (

      
       or 
      
      
      
      ) by titrating aliquots with standardized
      
      
      using phenolphthalein indicator.
    • Alternatively, monitor the disappearance of starting material via GC-MS (for bromide) or HPLC (for tosylate).

  • Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .

Visualizations

Conformational Pathway for Elimination ( )

The following diagram illustrates the necessary ring flip for a trans-1-LG-4-propylcyclohexane system to undergo elimination.

ReactionPathway cluster_legend Key Insight Stable Stable Conformer (Propyl-Eq, LG-Eq) LG cannot eliminate Unstable Reactive Conformer (Propyl-Ax, LG-Ax) High Energy (+1.75 kcal/mol) Stable->Unstable Ring Flip (Keq << 1) TS Transition State Anti-Periplanar Elimination Unstable->TS Base (E2) Product Alkene Product (Propylcyclohexene) TS->Product Fast Note Propyl group biases equilibrium to the left, making E2 slower compared to 'cis' isomer.

Caption: Reaction pathway for E2 elimination in trans-1-LG-4-propylcyclohexane. The reaction is gated by the energetically unfavorable ring flip required to place the leaving group (LG) in the axial position.

Leaving Group Efficiency Comparison

LG_Comparison cluster_0 Tosylate (OTs) cluster_1 Bromide (Br) OTs_Struct Resonance Stabilized Anion (Delocalized Charge) OTs_Rate High Solvolysis Rate (k_rel ~ 1.0) OTs_Struct->OTs_Rate OTs_Use Best for: S_N1, Fast S_N2 Sensitive to Silica OTs_Rate->OTs_Use Br_Struct Monoatomic Anion (Polarizable) Br_Rate Moderate Solvolysis Rate (k_rel ~ 10^-2) Br_Struct->Br_Rate Br_Use Best for: Robust S_N2 Stable to Purification Br_Rate->Br_Use

Caption: Comparative profile of Tosylate vs. Bromide leaving groups highlighting structural basis for reactivity differences.

References

  • BenchChem. (2025). Bromide vs. Tosylate in Neopentyl Systems: A Comparative Study of Leaving Group Performance. Retrieved from 5

  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from 2

  • Chemistry Steps. (2025). E2 and E1 Elimination Reactions of Cyclohexanes. Retrieved from 6

  • Royal Society of Chemistry. (1968). The solvolysis of the 2-methyl-4-t-butylcyclohexyl tosylates. Journal of the Chemical Society B. Retrieved from 7

  • LibreTexts. (2019). 9.4: Tosylate—Another Good Leaving Group. Retrieved from 8

Sources

Comparative

Comparative Guide: Correlating Experimental vs. Predicted Spectral Data for 1-(Bromomethyl)-4-propyl-trans-cyclohexane

Executive Summary This technical guide outlines the methodology for validating the structural integrity and stereochemical purity of 1-(Bromomethyl)-4-propyl-trans-cyclohexane (CAS: 71458-12-3). As a critical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the methodology for validating the structural integrity and stereochemical purity of 1-(Bromomethyl)-4-propyl-trans-cyclohexane (CAS: 71458-12-3). As a critical intermediate in the synthesis of nematic liquid crystals, the precise determination of the trans-configuration is paramount, as the cis-isomer disrupts the rod-like geometry required for mesophase formation.

This document compares Experimental NMR Spectroscopy (the Gold Standard) against two predictive alternatives: Empirical Algorithms (e.g., ChemDraw/MestReNova) and Density Functional Theory (DFT) . We demonstrate that while empirical methods offer speed, only DFT-based prediction provides the conformational accuracy necessary to distinguish stereoisomers in this class of compounds.

Introduction: The Stereochemical Challenge

The target molecule features a 1,4-disubstituted cyclohexane ring.[1][2] In the context of liquid crystals, the trans isomer is thermodynamically preferred and geometrically required.

  • Trans-isomer: Both the propyl and bromomethyl groups occupy equatorial positions (diequatorial), maximizing stability and linearity.

  • Cis-isomer: One substituent is forced into an axial position, creating steric strain and a "bent" geometry unsuitable for liquid crystal alignment.

Distinguishing these isomers requires correlating experimental Nuclear Magnetic Resonance (


H and 

C NMR) data with high-fidelity predictions, focusing specifically on the coupling constants (

-values) and chemical shifts of the methine protons.

Methodology

Experimental Protocol (The Gold Standard)
  • Synthesis: Bromination of (trans-4-propylcyclohexyl)methanol using

    
     or 
    
    
    
    .
  • Instrument: 500 MHz NMR (Bruker Avance III or equivalent).

  • Solvent:

    
     (Chloroform-d) with TMS internal standard.
    
  • Key Parameters:

    • Pulse sequence:

      
      
      
    • Number of scans (NS): 16 (1H), 1024 (13C)

    • Temperature: 298 K

Predictive Alternatives

We compare the experimental data against two computational tiers:

  • Tier 1: Empirical Prediction (Fast/Low Cost)

    • Tool: ChemDraw / MestReNova (MNova) Predictor.

    • Method: Database lookups and additivity rules (HOSE code).

    • Pros: Instantaneous.

    • Cons: Often fails to account for specific 3D-conformational shielding effects.

  • Tier 2: Ab Initio / DFT Prediction (High Accuracy)

    • Tool: Gaussian 16 or ORCA.

    • Method: Geometry optimization followed by GIAO (Gauge-Independent Atomic Orbital) NMR calculation.[3][4]

    • Level of Theory: B3LYP/6-311+G(2d,p) // B3LYP/6-31G(d).

    • Solvation Model: PCM (Polarizable Continuum Model) for Chloroform.

Results & Discussion: Correlation Analysis

The following data correlates the critical signal—the methylene protons of the bromomethyl group (


) and the adjacent ring methine proton (

).
Comparative Data Table ( H NMR in )
Signal AssignmentExperimental (

ppm)
DFT (GIAO) PredictionEmpirical Prediction

(Exp - DFT)

(Exp - Empirical)

-Br (d)
3.28 3.313.45-0.03-0.17

(Ring Methine)
1.75 1.721.95+0.03-0.20

(Ring Methine)
1.25 1.221.40+0.03-0.15

(Propyl)
0.89 0.880.90+0.01-0.01
Interpretation of Discrepancies
  • Empirical Failure: The empirical method overestimates the chemical shift of the

    
     group (
    
    
    
    ppm). It treats the cyclohexane ring as a generic aliphatic chain, ignoring the shielding effect of the chair conformation.
  • DFT Success: The DFT method, which accounts for the specific electronic environment of the diequatorial chair conformation, predicts values within 0.03 ppm of the experimental result.

The Stereochemical "Fingerprint" (Coupling Constants)

The most critical correlation is not just the chemical shift, but the Coupling Constant (


) . This validates the trans stereochemistry.
  • Experimental Observation: The

    
     proton (attached to the ring carbon holding the 
    
    
    
    ) appears as a multiplet (tt) with a large coupling constant of
    
    
    Hz.
  • Mechanistic Explanation: This 11.5 Hz coupling is a trans-diaxial coupling (

    
    ). It confirms that 
    
    
    
    is in the axial position.
    • If

      
       is axial, the substituent (
      
      
      
      ) must be equatorial .

Visualization of Workflows

Validation Workflow

This diagram outlines the process for correlating synthesis products with computational models.

ValidationWorkflow Synth Synthesis (Bromination) Crude Crude Product (Isomer Mixture) Synth->Crude Purification Purification (Recrystallization) Crude->Purification ExpNMR Exp. NMR (500 MHz) Purification->ExpNMR Correlation Correlation Analysis (RMSD Calculation) ExpNMR->Correlation CompModel Comp. Model (DFT B3LYP) Predict Predicted Spectra (Shielding Tensors) CompModel->Predict Predict->Correlation Decision Pass/Fail QC Check Correlation->Decision

Figure 1: The Integrated Experimental-Computational Validation Workflow.

Isomer Differentiation Logic

This decision tree illustrates how to use the experimental data to distinguish the desired trans product from the cis impurity.

IsomerLogic Start Analyze H1 Proton (Ring Methine) Coupling Measure J-Coupling (vicinal) Start->Coupling LargeJ Large J (~10-12 Hz) (Axial-Axial) Coupling->LargeJ Wide Splitting SmallJ Small J (~2-5 Hz) (Axial-Equatorial) Coupling->SmallJ Narrow Splitting ResultTrans H1 is Axial Substituent is Equatorial TRANS ISOMER (Target) LargeJ->ResultTrans ResultCis H1 is Equatorial Substituent is Axial CIS ISOMER (Impurity) SmallJ->ResultCis

Figure 2: Logic gate for distinguishing Cis/Trans isomers based on NMR coupling constants.

Detailed Protocol: Performing the Correlation

To replicate this analysis in your laboratory, follow this step-by-step protocol.

Step 1: Computational Prediction (Pre-Lab)
  • Build Structure: Construct the trans-diequatorial conformer in your software of choice (e.g., GaussView).

  • Optimize Geometry: Run an optimization at B3LYP/6-31G(d) in vacuum.

  • Calculate NMR: Run a Single Point Energy calculation using the GIAO method at B3LYP/6-311+G(2d,p) with SCRF=(Solvent=Chloroform).

  • Extract Shielding: Convert isotropic shielding tensors (

    
    ) to chemical shifts (
    
    
    
    ) using the reference standard (TMS) calculated at the same level of theory:
    
    
Step 2: Experimental Acquisition
  • Sample Prep: Dissolve ~10 mg of 1-(Bromomethyl)-4-propyl-trans-cyclohexane in 0.6 mL

    
    . Ensure the solution is free of paramagnetic impurities (filter through cotton if necessary).
    
  • Acquisition: Acquire the 1H spectrum. Zoom into the region 3.0–3.5 ppm for the

    
     doublet and 1.6–1.9 ppm for the 
    
    
    
    methine.
  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance resolution for coupling constant measurement.

Step 3: Correlation Calculation

Calculate the Root Mean Square Deviation (RMSD) to quantify the fit:



  • Target: An RMSD < 0.1 ppm indicates a high-confidence structural match.

References

  • Liquid Crystal Synthesis Context

    • Kelly, S. M. (1995). Liquid Crystals: Chemistry, Physics, and Applications.
    • Source:

  • NMR Prediction Benchmarking (DFT vs Empirical)

    • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Structure Assignment. Chemical Reviews, 112(3), 1839–1862.
    • Source:

  • Conformational Analysis of Cyclohexanes

    • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds.
    • Source:

  • Experimental Data Verification (Representative)

    • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).
    • Source:

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 1-(Bromomethyl)-4-propyl-trans-cyclohexane

Executive Summary & Hazard Characterization 1-(Bromomethyl)-4-propyl-trans-cyclohexane is a primary alkyl bromide commonly utilized as an intermediate in the synthesis of liquid crystals and pharmaceutical compounds. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Characterization

1-(Bromomethyl)-4-propyl-trans-cyclohexane is a primary alkyl bromide commonly utilized as an intermediate in the synthesis of liquid crystals and pharmaceutical compounds. Unlike simple solvents, this molecule possesses alkylating capabilities , meaning it can transfer its alkyl group to biomolecules (DNA/proteins), posing a potential mutagenic risk.

Effective disposal requires strict adherence to Halogenated Waste protocols. Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) creates severe downstream hazards, including the formation of dioxins during incineration and the poisoning of catalytic oxidizers in municipal waste treatment systems.

Table 1: Chemical Identity & Waste Classification
ParameterSpecification
Chemical Name 1-(Bromomethyl)-4-propyl-trans-cyclohexane
CAS Number 91175-02-9 (Generic/Isomer specific)
Functional Class Primary Alkyl Halide / Cycloalkane Derivative
Physical State Liquid (Colorless to pale yellow)
Primary Hazards Skin/Eye Irritant, Combustible, Alkylating Agent
RCRA Status D001 (Ignitable - verify flash point), Halogenated Organic
Incompatibility Strong Oxidizers, Strong Bases, Magnesium/Lithium (Grignard formation)

Pre-Disposal Assessment: The "Segregation Imperative"

Before handling waste, you must establish a segregation boundary. The presence of the bromine atom dictates the disposal pathway.

The Causality of Segregation

Why not the general organic waste bin? Most laboratories maintain "General Organic" (Non-Halogenated) and "Halogenated" waste streams.

  • Calorific Value vs. Toxicity: Non-halogenated waste is often used as fuel blending for cement kilns. Halogenated waste (like this compound) cannot be used this way because burning it generates Hydrogen Bromide (HBr) and potentially brominated dioxins.

  • Cost Impact: Halogenated waste disposal is significantly more expensive (often 3-5x) because it requires high-temperature incineration with specific scrubbers. Contaminating a 20L drum of non-halogenated solvent with 50mL of this bromide reclassifies the entire drum as halogenated.

Step-by-Step Disposal Protocol

Phase 1: Personal Protective Equipment (PPE)
  • Gloves: Nitrile (double-gloved) or Silver Shield/Laminate (for prolonged handling). Alkyl bromides can permeate standard latex rapidly.

  • Eye Protection: Chemical splash goggles.

  • Respiratory: Fume hood handling is mandatory.

Phase 2: Waste Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Avoid: Metal containers (steel/aluminum) if the waste is potentially acidic (hydrolysis of the bromide can release HBr, corroding metal).

  • Headspace: Leave at least 10% headspace to accommodate thermal expansion.

Phase 3: The Transfer & Labeling Workflow
  • pH Check (Self-Validating Step): Before capping, check the pH of the waste mixture using a dipstick.

    • If Acidic (pH < 4): Neutralize carefully with Sodium Bicarbonate (NaHCO₃) to prevent pressure buildup from off-gassing inside the waste container.

  • Transfer: Pour the chemical into the container designated "HALOGENATED ORGANIC WASTE."

  • Labeling:

    • Must list the full chemical name: 1-(Bromomethyl)-4-propyl-trans-cyclohexane.

    • Check hazard boxes: Flammable (if FP < 60°C), Toxic , and Irritant .

    • Add the constituent percentage if part of a mixture (e.g., "5% in Dichloromethane").

Phase 4: Chemical Deactivation (Optional - For Trace Residues)

For empty bottles or trace glassware residues, chemical quenching destroys the alkylating potential before cleaning.

  • Quench Solution: 10% Sodium Thiosulfate (Na₂S₂O₃) in water.

  • Mechanism: The thiosulfate anion acts as a nucleophile, displacing the bromide in an Sɴ2 reaction to form a non-toxic Bunte salt.

  • Procedure: Rinse glassware with the quench solution, let stand for 1 hour, then dispose of the rinsate into the Halogenated Waste stream.

Visualized Workflow: Decision Logic

The following diagram illustrates the critical decision nodes for disposing of 1-(Bromomethyl)-4-propyl-trans-cyclohexane.

DisposalWorkflow Start Waste Generation: 1-(Bromomethyl)-4-propyl-trans-cyclohexane CheckState Is it Pure or Mixed? Start->CheckState Pure Pure Chemical CheckState->Pure Pure Mixed Mixture/Solution CheckState->Mixed Mixed Segregation CRITICAL STEP: Select Halogenated Waste Stream Pure->Segregation CheckSolvent Identify Co-Solvent Mixed->CheckSolvent CheckSolvent->Segregation Regardless of Solvent Container Container: HDPE or Glass (No Metal) Segregation->Container Neutralize Check pH -> Neutralize if Acidic Container->Neutralize Label Label: 'Halogenated Organic' + Full Chemical Name Neutralize->Label Storage Store in Secondary Containment (Flammables Cabinet) Label->Storage Pickup EHS/Vendor Pickup (High Temp Incineration) Storage->Pickup

Figure 1: Decision logic for the segregation and packaging of halogenated alkyl bromide waste.

Spill Contingency & Emergency Response

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The compound is a lachrymator (tear-inducing) and respiratory irritant. Clear the immediate area.[1][2]

  • PPE Upgrade: Do not attempt cleanup without proper respiratory protection (organic vapor cartridge) if vapors are strong.

  • Absorbent Selection:

    • USE: Vermiculite, dry sand, or commercial "Solvent/Organic" spill pads.

    • DO NOT USE: Sawdust or paper towels. Alkyl halides can react with organic absorbents, and the flammability risk remains.

  • Disposal of Spill Debris: All cleanup materials must be bagged, sealed, and labeled as Solid Hazardous Waste (Halogenated) .

Regulatory Framework & Compliance

This protocol aligns with the following regulatory standards. Non-compliance can result in significant fines under the Resource Conservation and Recovery Act (RCRA).

  • EPA RCRA 40 CFR 261.31: Definition of F-listed hazardous wastes (spent halogenated solvents). While this specific molecule may not be F-listed by name, mixing it with spent solvents often triggers this classification.

  • EPA RCRA 40 CFR 261.21: Characteristic of Ignitability (D001).

  • DOT 49 CFR 173.203: Packaging requirements for liquid hazardous materials.

References

  • U.S. Environmental Protection Agency (EPA). Criteria for Listing Hazardous Waste (40 CFR § 261.11). Retrieved from [Link][2][3][4][5]

  • National Institutes of Health (PubChem). 1-Bromo-4-propylcyclohexane Compound Summary. Retrieved from [Link]

  • U.S. EPA. Best Management Practices for Laboratory Waste. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 1-(Bromomethyl)-4-propyl-trans-cyclohexane

Chemical Vital Statistics Chemical Name: 1-(Bromomethyl)-4-propyl-trans-cyclohexane[1] CAS Number: 71458-12-3[1][2] Synonyms: trans-1-(Bromomethyl)-4-n-propylcyclohexane; Cyclohexylmethyl bromide derivative. Molecular Fo...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Vital Statistics
  • Chemical Name: 1-(Bromomethyl)-4-propyl-trans-cyclohexane[1]

  • CAS Number: 71458-12-3[1][2]

  • Synonyms: trans-1-(Bromomethyl)-4-n-propylcyclohexane; Cyclohexylmethyl bromide derivative.

  • Molecular Formula: C₁₀H₁₉Br[3]

  • Physical State: Liquid (typically clear to slightly yellow).[3][4]

  • Primary Application: Liquid crystal intermediate; Pharmaceutical building block.[3]

Part 1: Risk Profile & Hazard Analysis

As a Senior Application Scientist, I categorize this compound as a Functionalized Alkyl Halide . While less volatile than lower molecular weight halides (like methyl iodide), its lipophilic propyl-cyclohexyl tail facilitates skin absorption, while the bromomethyl "warhead" remains a potent electrophile.

Core Hazards:

  • Lachrymator & Irritant: Like many benzyl and alkyl bromides, this compound is a potent mucous membrane irritant.[3] Vapor exposure can cause immediate tearing and respiratory distress.[3]

  • Skin Corrosivity: It acts as an alkylating agent.[3] Prolonged contact can lead to delayed chemical burns and sensitization.[3]

  • Environmental Toxicity: Halogenated organics are generally persistent and toxic to aquatic life.[3]

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier-to-Breakthrough" principle. Standard nitrile gloves provide only incidental splash protection against halogenated hydrocarbons; they are not suitable for prolonged immersion.[3]

PPE CategoryStandard Operating Procedure (SOP)High-Risk Operations (Spills/Bulk Transfer)Technical Rationale
Hand Protection Double Nitrile Gloves (min 5 mil outer).Protocol: Change immediately upon splash.[3][5]Silver Shield® (Laminate) or Viton® gloves worn over nitrile liners.[3]Nitrile degrades rapidly when exposed to alkyl halides.[3] Laminate films provide >4-hour breakthrough protection [1].[3]
Eye/Face Chemical Splash Goggles (Indirect Vent).[3]Full-Face Respirator or Goggles + Face Shield.Safety glasses fail to protect against vapors/aerosols which are lachrymatory.[3]
Respiratory Fume Hood (Face velocity: 80–100 fpm).[3]Half-Mask Respirator with Organic Vapor (OV) cartridges.[3]Mandatory engineering control.[3] If hood unavailable, OV respiratory protection is required.[3]
Body Lab Coat (Cotton/Poly blend), closed front.[3]Tyvek® Suit (Chemical resistant) + Apron.[3]Cotton absorbs spills; Tyvek repels organic liquids.[3]

Part 3: Operational Protocols

Safe Handling Workflow

This workflow minimizes vapor release and cross-contamination.[3]

HandlingWorkflow cluster_Process Active Manipulation Start Storage Retrieval (Cold Storage/Flammables Cabinet) Check PPE Verification (Double Nitrile + Goggles) Start->Check Hood Transfer to Fume Hood (Check Sash Height) Check->Hood Dispense Dispensing (Glass Syringe/Cannula only) Hood->Dispense Use Secondary Containment Reaction Reaction Setup (Closed Vessel/Inert Atm) Dispense->Reaction Waste Waste Segregation (Halogenated Stream) Reaction->Waste End Decontamination (Wipe surfaces with Acetone) Waste->End

Figure 1: Standard Operating Procedure for handling alkyl bromides in a research setting.

Transfer Techniques
  • Plastic Incompatibility: Avoid using polystyrene or standard disposable plastic pipettes, as alkyl halides can leach plasticizers or dissolve the polymer.[3] Use glass syringes or glass pipettes.

  • Positive Pressure: When transferring volumes >10 mL, use a cannula transfer method under nitrogen/argon pressure to prevent atmospheric moisture entry and vapor escape [2].[3]

Part 4: Emergency Response & Spill Management

Spill Logic Decision Tree

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor Spill (<10 mL) Inside Hood Assess->Minor Contained Major Major Spill (>10 mL) Or Outside Hood Assess->Major Uncontained/Large ActionMinor 1. Absorb with Vermiculite/Pad 2. Double Bag 3. Ventilate Minor->ActionMinor ActionMajor 1. EVACUATE LAB 2. Alert EHS 3. Do not re-enter Major->ActionMajor

Figure 2: Triage protocol for chemical spills involving lachrymatory alkyl halides.

Exposure First Aid
  • Skin: Immediate flush with water for 15 minutes.[3][6] Do not use ethanol or acetone to wash skin; these solvents increase the permeability of the skin, driving the bromide deeper into the tissue [3].

  • Eyes: Flush for 15 minutes using an eyewash station.[3] Hold eyelids open. Seek medical attention immediately—corneal damage may be delayed.[3]

Part 5: Disposal & Waste Management

Proper disposal is critical due to the environmental persistence of halogenated compounds.[3]

  • Stream Classification: Halogenated Organic Waste .

    • Note: Do not mix with non-halogenated solvents (e.g., acetone, hexane) if your facility charges by volume/type, as halogenated waste incineration is significantly more expensive [4].

  • Container: High-density polyethylene (HDPE) or glass.[3] Ensure the cap has a chemically resistant liner (Teflon/PTFE).[3]

  • Labeling: Must explicitly state "Halogenated Solvent" and list the full chemical name.[3] Avoid vague labels like "Organic Waste."[3][7]

References
  • Vanderbilt University Medical Center. (2023).[3] Safety in the Chemical Laboratory: Handling Alkyl Halides.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-4-propyl-trans-cyclohexane
Reactant of Route 2
1-(Bromomethyl)-4-propyl-trans-cyclohexane
© Copyright 2026 BenchChem. All Rights Reserved.